beta-L-Fucose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KGJVWPDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13224-93-6 | |
| Record name | beta-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Biological Significance of β-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucose, a deoxyhexose sugar, is a pivotal player in a vast array of biological phenomena, primarily through its incorporation into glycans via a process known as fucosylation. In mammalian systems, the L-enantiomer, β-L-fucose, is the exclusive form synthesized and utilized. It functions as a critical modulator of cell-cell recognition, immune responses, and intricate signaling pathways. This technical guide provides a comprehensive exploration of the well-established biological functions of β-L-fucose, details the enzymatic machinery governing its metabolism, and presents current knowledge on its implications in health and disease. This document serves as a critical resource by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways to foster a deeper understanding of fucose biology and illuminate avenues for future therapeutic investigation.
Introduction: The Biological Ubiquity and Importance of L-Fucose
L-fucose (6-deoxy-L-galactose) is a monosaccharide distinguished from other common mammalian sugars by the absence of a hydroxyl group on the sixth carbon and its unique L-configuration.[1][2] This seemingly subtle structural difference confers profound functional diversity to the glycoproteins and glycolipids it adorns. Fucosylation, the enzymatic transfer of fucose to glycoconjugates, is a crucial post-translational modification that fine-tunes the function of a multitude of proteins involved in fundamental physiological processes.[3]
The biological significance of β-L-fucose is underscored by its involvement in:
-
Cell-Cell Adhesion and Recognition: Fucosylated glycans, such as the sialyl Lewis X (sLex) antigen, are critical ligands for selectins, a family of adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation and immune surveillance.[4][5]
-
Immune Modulation: The fucosylation status of key immune molecules, including immunoglobulins (e.g., IgG) and T-cell receptors, significantly impacts their function. For instance, the absence of core fucose on the Fc region of IgG antibodies dramatically enhances their binding to FcγRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
-
Signal Transduction: Fucosylation is integral to the proper functioning of critical signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Notch signaling cascades, which regulate cell growth, differentiation, and development.[7][8]
-
Host-Pathogen Interactions: Many pathogens utilize fucose-binding proteins (lectins) to adhere to host tissues, initiating infection.[9]
-
Development and Disease: Aberrant fucosylation is a hallmark of numerous diseases, including cancer, where it is associated with metastasis and poor prognosis, and genetic disorders like Leukocyte Adhesion Deficiency II (LAD II).[10][11]
This guide will delve into the molecular mechanisms underlying these functions, providing quantitative data and detailed experimental methodologies to empower researchers in their exploration of fucose biology.
The Metabolic Pathways of L-Fucose
Mammalian cells utilize two primary pathways to synthesize the activated fucose donor, guanosine diphosphate β-L-fucose (GDP-L-fucose), which is the substrate for all fucosyltransferases.[6]
The De Novo Synthesis Pathway
The de novo pathway is the primary source of GDP-L-fucose, converting GDP-D-mannose through a two-step enzymatic process.
The Salvage Pathway
The salvage pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of glycoconjugates. This pathway is crucial for compensating for defects in the de novo pathway.[6]
Quantitative Data on β-L-Fucose Interactions and Metabolism
This section summarizes key quantitative data related to the enzymes involved in L-fucose metabolism and the binding affinities of fucosylated ligands.
Table 1: Kinetic Parameters of Key Enzymes in Fucose Metabolism
| Enzyme | Substrate | Km | Vmax | Source |
| Human α-L-fucosidase | 4-methylumbelliferyl-α-L-fucopyranoside | 0.045 mM | 1.5 µmol/min/mg | Human Liver |
| Fucosyltransferase 8 (FUT8) | GDP-L-fucose | 12.5 µM | Not Reported | Recombinant Human |
| Fucosyltransferase 8 (FUT8) | Asialoagalacto-biantennary N-glycan | 0.45 mM | Not Reported | Recombinant Human |
Data compiled from various sources. Specific conditions for assays may vary.
Table 2: Binding Affinities of Fucosylated Ligands to Selectins
| Selectin | Ligand | KD (Dissociation Constant) | Method |
| L-selectin | GlyCAM-1 | 108 µM | Surface Plasmon Resonance |
| P-selectin | PSGL-1 | Nanomolar range | Various biophysical methods |
| L-selectin | Sialyl Lewisx (sLex) | Low affinity (mM range) | Various biophysical methods |
Binding affinities are highly dependent on the specific glycoconjugate context and experimental conditions.[4][5]
Role in Key Signaling Pathways
Fucosylation plays a critical role in modulating the activity of several signaling pathways essential for development and cellular homeostasis.
TGF-β Signaling
Core fucosylation of the TGF-β receptor, mediated by FUT8, is crucial for its proper function. The absence of this fucose modification impairs TGF-β signaling, which can lead to developmental defects and disease.[7] TGF-β signaling itself can upregulate the expression of the GDP-fucose transporter, suggesting a feedback loop that modulates fucosylation.[12][13]
Notch Signaling
The Notch signaling pathway, which governs cell fate decisions, is also regulated by fucosylation. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to epidermal growth factor-like (EGF) repeats in the Notch receptor's extracellular domain. This fucosylation is essential for proper Notch-ligand interactions and subsequent signaling.[14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological significance of β-L-fucose.
Quantification of Fucosylated Glycoproteins by Mass Spectrometry
This protocol outlines a general workflow for the site- and linkage-specific quantification of fucosylated N-glycopeptides using liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM).[6][9][17]
Materials:
-
Protein sample of interest
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-TRAP)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT at 56°C for 1 hour.
-
Alkylate free cysteine residues with IAA in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional):
-
Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using C18 SPE cartridges.
-
Inject the sample onto a C18 reverse-phase column coupled to the mass spectrometer.
-
Perform targeted tandem mass scans at low collision energy to generate linkage-specific fragment ions.
-
Set up MRM transitions to specifically detect and quantify the precursor and fragment ions of interest for both core and outer-arm fucosylated glycopeptides.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions to determine the relative abundance of each fucosylated glycoform.
-
Analysis of GDP-L-Fucose Synthesis
This protocol describes a method for determining the levels of GDP-L-fucose in cell or tissue extracts using high-performance liquid chromatography (HPLC).[2][18][19]
Materials:
-
Cell or tissue samples
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with an ion-pairing reverse-phase column
-
GDP-L-fucose standard
Procedure:
-
Extraction of Nucleotide Sugars:
-
Homogenize cell or tissue samples in cold perchloric acid.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant and inject it onto the HPLC column.
-
Separate the nucleotide sugars using an appropriate ion-pairing mobile phase gradient.
-
Detect the eluting compounds using a UV detector (typically at 254 nm).
-
-
Quantification:
-
Identify the GDP-L-fucose peak by comparing its retention time to that of the standard.
-
Quantify the amount of GDP-L-fucose by integrating the peak area and comparing it to a standard curve.
-
In Vitro Fucosylation Assay
This protocol provides a general method for measuring the activity of a fucosyltransferase in vitro.[20]
Materials:
-
Source of fucosyltransferase (e.g., cell lysate, purified enzyme)
-
Acceptor substrate (e.g., a specific glycoprotein or oligosaccharide)
-
Donor substrate: GDP-L-fucose (can be radiolabeled, e.g., GDP-[14C]fucose)
-
Reaction buffer with necessary cofactors (e.g., Mn2+)
-
Method for separating the fucosylated product from the unreacted substrates (e.g., chromatography, electrophoresis)
-
Detection method (e.g., scintillation counting for radiolabeled fucose)
Procedure:
-
Reaction Setup:
-
Combine the reaction buffer, acceptor substrate, and fucosyltransferase in a reaction tube.
-
Initiate the reaction by adding GDP-L-fucose.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation, addition of EDTA, or another appropriate method.
-
-
Product Separation and Detection:
-
Separate the fucosylated product from the unreacted GDP-L-fucose.
-
Quantify the amount of incorporated fucose using the chosen detection method.
-
Cancer Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of fucosylation on cancer cell migration.[1][21][22]
Materials:
-
Cancer cell line of interest
-
Transwell inserts (with a porous membrane)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Reagents to modulate fucosylation (e.g., L-fucose, fucosyltransferase inhibitors)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Resuspend the starved cells in serum-free medium, with or without the fucosylation-modulating agent, and seed them into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of migrated cells between the different treatment groups.
-
Conclusion and Future Directions
β-L-fucose is a deceptively simple monosaccharide with a profound and multifaceted impact on mammalian biology. Its role as a critical determinant in cell-cell interactions, immune function, and signal transduction pathways is well-established. The aberrant fucosylation observed in numerous diseases, particularly cancer, highlights the potential of targeting fucose metabolism and fucosylation for therapeutic intervention.
Future research in this field will likely focus on:
-
Developing more specific and potent inhibitors and modulators of fucosyltransferases and fucose metabolic enzymes.
-
Elucidating the precise molecular mechanisms by which fucosylation regulates the function of specific glycoproteins in different cellular contexts.
-
Leveraging our understanding of fucose biology to design novel diagnostics and therapeutics for cancer, inflammatory diseases, and infectious diseases.
-
Exploring the interplay between fucosylation and other post-translational modifications in controlling protein function.
The continued exploration of the biological significance of β-L-fucose promises to yield valuable insights into fundamental cellular processes and pave the way for innovative therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. HKU Scholars Hub: Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry [hub.hku.hk]
- 4. mdpi.com [mdpi.com]
- 5. Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor β Signaling Upregulates the Expression of Human GDP-Fucose Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]
- 13. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. FIGURE 13.3. [Notch signaling pathway. Notch exists...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
The Deoxy Sugar of Life: A Technical Guide to the Discovery and Natural Occurrence of β-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fucose is a deoxyhexose monosaccharide that plays a pivotal role in a myriad of biological processes across the kingdoms of life. Unlike the more common D-sugars that constitute the bulk of cellular carbohydrates, L-fucose (6-deoxy-L-galactose) is a rare sugar with a unique L-configuration.[1] Its presence as a terminal modification on N- and O-linked glycans, as well as glycolipids, dictates critical molecular interactions involved in cell-cell recognition, signaling, and host-pathogen interactions.[2] This technical guide provides an in-depth exploration of the discovery and natural occurrence of β-L-fucose, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biochemical pathways.
Discovery and Significance
The discovery of L-fucose is intertwined with early studies on complex carbohydrates. It was identified as a key component of the polysaccharides found in brown algae (seaweed), from which its name is derived (from the Latin fucus for seaweed).[3] Initially considered a peculiarity of marine flora, subsequent research revealed its widespread importance in animal and bacterial physiology. In mammals, L-fucose is a crucial component of fucosylated glycans which are involved in processes ranging from blood group antigen determination to selectin-mediated leukocyte adhesion during inflammation.[4] Alterations in fucosylation are increasingly recognized as biomarkers for various diseases, including cancer.[4]
Natural Occurrence of β-L-Fucose
β-L-fucose is found in a diverse array of natural sources, from marine macroalgae to the cell walls of terrestrial plants and the exopolysaccharides of bacteria. Its concentration and the complexity of the glycans it forms vary significantly between species and even between different tissues within an organism.
Marine Organisms
Brown algae (Phaeophyceae) are a particularly rich source of L-fucose, where it is the primary constituent of the sulfated polysaccharide fucoidan.[5] Fucoidan can comprise a significant portion of the dry weight of these seaweeds.[6] L-fucose is also found in other marine organisms, including invertebrates like sea cucumbers and sea urchins.[7]
| Organism | Polysaccharide/Glycan | L-Fucose Content (% of polysaccharide/dry weight) | Reference |
| Undaria pinnatifida (Southern form) | Fucoidan | 83.5% (of fucoidan) | [5] |
| Undaria pinnatifida (Northern form) | Fucoidan | 87.4% (of fucoidan) | [5] |
| Undaria pinnatifida (Samcheok form) | Fucoidan | 62.7% (of fucoidan) | [5] |
| Sargassum sp. | Fucoidan | 0.22 - 3.80% (of crude fucoidan) | [2] |
| Cystoseira barbata | Fucoidan | 6.44 ± 1.44% (dry weight) | [6] |
| Sargassum vulgare | Fucoidan | 3.84 ± 1.14% (dry weight) | [6] |
| Gloiopeltis tenax | Antioxidant substance | 20 mol% | [7] |
| Enteromorpha linza | Polysaccharides | >20% molar ratio | [7] |
| Ulva fasciata | Polysaccharides | >20% molar ratio | [7] |
Plants
In terrestrial plants, L-fucose is a component of cell wall polysaccharides, including the hemicellulose xyloglucan and the pectic polysaccharides rhamnogalacturonan I and II.[8] The mur1 mutant of Arabidopsis thaliana, which has a defect in the de novo synthesis of GDP-L-fucose, exhibits a significant reduction in L-fucose in its cell walls, highlighting the importance of this sugar in plant development.[9]
| Organism | Tissue/Component | L-Fucose Reduction in mur1 mutant | Reference |
| Arabidopsis thaliana | Primary cell walls (aerial portions) | < 2% of normal amounts | [9] |
| Arabidopsis thaliana | Roots | 40% reduction compared to wild-type | [10] |
Bacteria
Many bacteria synthesize L-fucose as a component of their exopolysaccharides (EPS), which form a protective outer layer and are involved in biofilm formation and interactions with host organisms.[11] The composition of these fucose-rich EPS can be quite complex.
| Bacterial Strain | Polysaccharide | Molar Ratio of Monosaccharides (L-fucose:D-glucose:D-galactose:D-glucuronic acid:pyruvic acid) | Reference |
| Kosakonia sp. CCTCC M2018092 | AH-EPS | 2.03:1.00:1.18:0.64:0.67 | [11] |
Biosynthesis of GDP-β-L-Fucose
In virtually all organisms, the activated form of L-fucose used by fucosyltransferases is guanosine diphosphate-β-L-fucose (GDP-L-fucose). There are two primary pathways for its synthesis: the de novo pathway and the salvage pathway.[12][13]
De Novo Pathway
The de novo pathway is the primary route for GDP-L-fucose synthesis and begins with GDP-D-mannose.[12][13] This pathway involves two key enzymatic steps.
Salvage Pathway
The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free L-fucose that may be available from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[12][14] This pathway involves the sequential action of a fucokinase and a GDP-L-fucose pyrophosphorylase.[14]
Experimental Protocols
Isolation and Purification of Fucoidan from Brown Seaweed
This protocol provides a general method for the extraction and purification of fucoidan, a major source of L-fucose.
Materials:
-
Dried brown seaweed (e.g., Sargassum sp.)
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Centrifuge and tubes
-
Dialysis tubing (12-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Preparation of Seaweed: Wash the dried seaweed with tap water to remove salt and epiphytes. Dry the seaweed at 60°C overnight and then grind it into a fine powder.
-
Extraction: Suspend the seaweed powder in deionized water (1:20 w/v). Adjust the pH to 2.0-3.0 with HCl. Heat the suspension at 70°C for 3 hours with constant stirring.[15]
-
Clarification: Cool the extract to room temperature and centrifuge at 5000 x g for 20 minutes to remove the solid residue.
-
Calcium Chloride Precipitation: Add CaCl₂ to the supernatant to a final concentration of 2% (w/v) and stir for 1 hour. Centrifuge at 5000 x g for 20 minutes to precipitate alginate.
-
Ethanol Precipitation: Collect the supernatant and add three volumes of 95% ethanol. Allow the mixture to stand at 4°C overnight to precipitate the crude fucoidan.[15]
-
Purification: Collect the precipitate by centrifugation at 5000 x g for 20 minutes. Redissolve the pellet in a minimal amount of deionized water and dialyze extensively against deionized water for 48 hours, changing the water frequently.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain purified fucoidan.
Acid Hydrolysis of Fucoidan and Quantification of L-Fucose
This protocol describes the release of L-fucose from fucoidan and its subsequent quantification.
Materials:
-
Purified fucoidan
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
L-fucose standard solution
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system or an L-fucose assay kit.[5][16]
Procedure:
-
Hydrolysis: Weigh approximately 10 mg of purified fucoidan into a screw-cap tube. Add 2 mL of 2 M TFA. Seal the tube and heat at 121°C for 2 hours.[5]
-
Neutralization: Cool the hydrolysate to room temperature and neutralize with 2 M NaOH.
-
Quantification:
-
HPAEC-PAD: Analyze the monosaccharide composition of the hydrolysate using an HPAEC-PAD system. Quantify L-fucose by comparing the peak area to that of an L-fucose standard.[5]
-
Enzymatic Assay: Use a commercially available L-fucose assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a product (e.g., NADH or NADPH) that can be measured spectrophotometrically.[16][17]
-
Enzymatic Synthesis of L-Fucose
This protocol outlines a three-step enzymatic synthesis of L-fucose from dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde.[18]
Procedure:
-
Aldol Addition: In a reaction vessel, combine dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde in a suitable buffer (e.g., Tris-HCl, pH 7.5). Add L-fuculose-1-phosphate aldolase and incubate at room temperature. Monitor the reaction for the formation of L-fuculose-1-phosphate.
-
Dephosphorylation: To the reaction mixture, add acid phosphatase. Incubate to allow for the dephosphorylation of L-fuculose-1-phosphate to L-fuculose.
-
Isomerization: Finally, add L-fucose isomerase to the mixture. This enzyme will catalyze the conversion of L-fuculose to L-fucose. The reaction can be monitored by TLC or HPLC.
-
Purification: The final product, L-fucose, can be purified from the reaction mixture using chromatographic techniques such as ion-exchange and size-exclusion chromatography.
Characterization of L-Fucose by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of L-fucose. Both 1D ¹H and 2D NMR techniques can be employed.
Sample Preparation: Dissolve a small amount of purified L-fucose in deuterium oxide (D₂O).
¹H NMR Spectroscopy: The ¹H NMR spectrum of L-fucose in D₂O will show characteristic signals for the anomeric protons (H-1) of the α and β furanose and pyranose forms, as well as signals for the other protons in the sugar ring and the methyl group at C-6.[4][19]
Expected Chemical Shifts (in D₂O, approximate):
-
α-anomer (H-1): ~5.2 ppm
-
β-anomer (H-1): ~4.6 ppm
-
Methyl group (H-6): ~1.2 ppm
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the proton and carbon assignments and to establish the connectivity within the molecule, thus confirming its identity as L-fucose.
Conclusion
β-L-fucose is a monosaccharide of profound biological importance, with its discovery and the elucidation of its natural occurrence paving the way for a deeper understanding of glycobiology. Its presence in a wide range of organisms underscores its fundamental roles in cellular function. The quantitative data presented herein highlights the variability in L-fucose content across different natural sources, offering a guide for its isolation. The detailed experimental protocols provide a foundation for researchers to extract, synthesize, and characterize this intriguing deoxy sugar. The visualization of its biosynthetic pathways offers a clear overview of the cellular machinery responsible for its production. As research continues to unravel the complex roles of fucosylation in health and disease, a thorough understanding of the fundamental properties of β-L-fucose will remain indispensable for scientists and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Untitled Document [e-algae.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substitution of L-fucose by L-galactose in cell walls of Arabidopsis mur1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of Fucose-Containing Xyloglucans in Cell Walls of the mur1 Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of a fucose-rich polysaccharide derived from EPS produced by Kosakonia sp. CCTCC M2018092 and its application in antibacterial film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Fucoidan Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to beta-L-Fucose: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a monosaccharide of significant interest in glycobiology and drug development. The document details its structural characteristics, chemical properties, experimental protocols for its synthesis and analysis, and its role in critical biological signaling pathways.
Structure and Chemical Identity
This compound is a deoxyhexose sugar, specifically the 6-deoxy analogue of L-galactose.[1][2][3] Structurally, it is distinguished from other common mammalian six-carbon sugars by the absence of a hydroxyl group at the C-6 position and its L-configuration.[1][2] It exists predominantly in the pyranose ring form.
Synonyms: 6-Deoxy-β-L-galactose, β-L-Fucopyranose[4][5]
Caption: 2D structure of beta-L-Fucopyranose.
Physicochemical Properties
The chemical properties of this compound are summarized below. It is a white crystalline powder that is stable under normal conditions but is incompatible with strong oxidizing agents.[3][6][7] It is also noted to be hygroscopic.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [2][3][4][5][8] |
| Molecular Weight | 164.16 g/mol | [3][5][8][9][10] |
| Melting Point | 150-153 °C | [3][6][9][11] |
| Boiling Point | ~211.6 °C (estimate) | [3][6][9] |
| Solubility | Water: Soluble (50-100 mg/mL) PBS (pH 7.2): ~10 mg/mL DMSO: ~30 mg/mL Dimethylformamide: ~20 mg/mL Ethanol: ~0.3 mg/mL | [11][12][13] |
| Optical Rotation | [α]D²⁰: -75.6° (c=9, water, 24h final value after mutarotation) | [14] |
Experimental Protocols
Chemoenzymatic Synthesis of GDP-L-Fucose
This protocol outlines a preparative scale synthesis of Guanosine 5'-diphosphate-β-L-fucose (GDP-fucose), the activated form of fucose used by fucosyltransferases. The method utilizes L-fucokinase/GDP-fucose pyrophosphorylase (FKP).[15]
Materials:
-
L-fucose
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO₄ (10 mM)
-
Inorganic pyrophosphatase
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme
Procedure:
-
Prepare a reaction mixture in a 15-mL centrifuge tube containing 5.0 mL of Tris-HCl buffer.
-
Add L-fucose (0.05 mmol), an equimolar amount of ATP (1.0 eq) and GTP (1.0 eq).
-
Add MnSO₄ to a final concentration of 10 mM.
-
Add inorganic pyrophosphatase (90 units) and FKP enzyme (9 units).
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).
-
Purify the resulting GDP-fucose using standard chromatographic techniques.
Purification of L-Fucose from Fermentation Broth
This protocol describes a general method for isolating L-fucose from a microbial fermentation broth.[16]
Materials:
-
Fermentation broth containing L-fucose
-
Cationic ion-exchange resin
-
Anionic ion-exchange resin
-
Activated charcoal
-
Ethanol
Procedure:
-
Biomass Removal: Centrifuge or filter the fermentation broth to remove microbial cells and other insoluble materials.
-
Ion Exchange Chromatography: Pass the clarified solution sequentially through a cationic and then an anionic ion-exchange resin column to remove charged impurities.
-
Decolorization: Treat the deionized solution with activated charcoal to remove colored compounds and other organic impurities, followed by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to increase the L-fucose concentration.
-
Crystallization: Add ethanol to the concentrated sugar solution to induce crystallization of L-fucose.
-
Isolation: Collect the L-fucose crystals by filtration and dry them under vacuum.
Quantification of L-Fucose using an Enzymatic Assay
This protocol is based on the L-Fucose Assay Kit from Megazyme, which provides a rapid and specific method for L-fucose measurement.[17]
Principle: L-Fucose is oxidized by L-fucose dehydrogenase in the presence of nicotinamide-adenine dinucleotide phosphate (NADP+). This reaction produces L-fucono-1,5-lactone and stoichiometric amounts of reduced NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.[17]
L-Fucose + NADP⁺ ---(L-fucose dehydrogenase)--> L-fucono-1,5-lactone + NADPH + H⁺
Procedure (Manual Assay):
-
Sample Preparation: Prepare aqueous samples, clarifying with Carrez reagents if necessary. Dilute the sample so that the L-fucose concentration is between 5 and 1000 mg/L.
-
Reaction Setup: Pipette 0.10 mL of the sample into a cuvette. Add 2.0 mL of distilled water, 0.2 mL of Buffer, and 0.1 mL of NADP⁺ solution. Mix and read the initial absorbance (A₁) at 340 nm.
-
Enzyme Reaction: Start the reaction by adding 0.02 mL of L-fucose dehydrogenase suspension.
-
Measurement: Mix and read the final absorbance (A₂) at the end of the reaction (approximately 10 minutes).
-
Calculation: Calculate the absorbance difference (ΔA = A₂ - A₁). The concentration of L-fucose is determined by comparing this value to that of a known L-fucose standard.
Role in Biological Signaling Pathways
Fucosylation, the enzymatic addition of fucose to glycans, proteins, and lipids, is a critical post-translational modification that modulates a variety of cellular processes, including cell adhesion, development, and signal transduction.[18][19] The nucleotide-activated donor for these reactions is GDP-fucose.[20]
Core Fucosylation in Growth Factor Signaling
Core fucosylation, the attachment of fucose via an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is catalyzed by fucosyltransferase 8 (FUT8). This modification is vital for the proper function of several growth factor receptors.[19][20] For instance, core fucosylation of the transforming growth factor-beta (TGF-β) receptor is essential for its signaling, which plays a role in processes like the epithelial-mesenchymal transition in breast cancer cells.[19] Similarly, a lack of core fucosylation can disrupt signaling mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor.[20]
Regulation of Wnt/β-Catenin Signaling
Recent studies have shown that fucosylation can modulate the Wnt/β-catenin signaling pathway. Specifically, the α(1-3)-fucosylation of N-glycans on the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) has been shown to increase its endocytosis.[21] This enhanced internalization of LRP6 from lipid rafts leads to a reduction in Wnt/β-catenin signaling activity.[21] This demonstrates a direct link between cell-surface glycosylation patterns and the regulation of a key intracellular signaling cascade.
Caption: Fucosylation of LRP6 modulates Wnt/β-catenin signaling.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. Fucose [bionity.com]
- 3. L-Fucose | 2438-80-4 [chemicalbook.com]
- 4. This compound Result Summary | BioGRID [thebiogrid.org]
- 5. beta-L-Fucopyranose | C6H12O5 | CID 444863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. chembk.com [chembk.com]
- 9. L-Fucose | 2438-80-4 [amp.chemicalbook.com]
- 10. L(-)-Fucose, 5 g, CAS No. 2438-80-4 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 11. L-(-)-Fucose - CAS-Number 2438-80-4 - Order from Chemodex [chemodex.com]
- 12. Thermo Scientific Chemicals L-(-)-Fucose, 98% | Fisher Scientific [fishersci.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. L-Fucose [drugfuture.com]
- 15. pnas.org [pnas.org]
- 16. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 20. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Situ Fucosylation of the Wnt Co-receptor LRP6 Increases Its Endocytosis and Reduces Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fucosylated Oligosaccharides in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to oligosaccharide chains, is a critical post-translational modification that profoundly influences a vast array of cellular processes.[1][2][3] These fucosylated glycans, decorating the cell surface and secreted proteins, act as essential molecular recognition motifs, mediating intricate cell-cell and cell-matrix interactions that govern physiological and pathological events.[2][3] Their involvement in modulating key signaling pathways—including those orchestrated by selectins, integrins, and growth factor receptors—places them at the forefront of research in cancer biology, immunology, and developmental biology.[4][5][6][7][8] This technical guide provides a comprehensive overview of the role of fucosylated oligosaccharides in cell signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Insights into Fucosylated Oligosaccharide Interactions
The precise affinity of fucosylated oligosaccharides for their binding partners is a key determinant of their biological function. The following tables summarize quantitative data from studies investigating these interactions.
| Ligand | Receptor | Binding Affinity (IC50) | Reference |
| Sialyl Lewis x (sLex) | E-selectin-Ig | 750 ± 20 µM | [4] |
| Sialyl Lewis a (sLea) | E-selectin-Ig | 220 ± 20 µM | [4] |
| Amino substituted sLea | E-selectin-Ig | 21 ± 3 µM | [4] |
Table 1: Binding Affinities of Fucosylated Oligosaccharides to E-selectin. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a ligand required to inhibit 50% of the binding of a competitor. Lower IC50 values signify higher binding affinity.
| Antibody Glycoform | Receptor | Relative Binding Activity | Reference |
| Afucosylated Anti-CD20 | FcγRIIIa (F158 allotype) | 35-fold increase | [9] |
| Afucosylated Anti-CD20 | FcγRIIIa (V158 allotype) | 9-fold increase | [9] |
| Afucosylated Anti-CD20 | FcγRIIa | 3.6-fold increase | [9] |
| Afucosylated Anti-CD20 | FcγRIIb | 2.4-fold increase | [9] |
Table 2: Impact of Core Fucosylation on Antibody Binding to Fcγ Receptors. This table illustrates the enhanced binding of an afucosylated anti-CD20 antibody to various Fcγ receptors compared to its fucosylated counterpart. The absence of core fucose significantly increases the affinity for FcγRIIIa, a key receptor in antibody-dependent cell-mediated cytotoxicity (ADCC).[9]
Core Signaling Pathways Modulated by Fucosylated Oligosaccharides
Fucosylated oligosaccharides are integral components of numerous signaling pathways, influencing cellular adhesion, migration, proliferation, and differentiation.
Selectin-Mediated Adhesion and Signaling
Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin) that mediate the initial tethering and rolling of leukocytes during inflammation and immune surveillance.[10] Their ligands are typically sialylated and fucosylated oligosaccharides, such as sialyl Lewis x (sLex) and sialyl Lewis a (sLea), present on glycoproteins and glycolipids.[4][11] The interaction between selectins and their fucosylated ligands is crucial for leukocyte trafficking to sites of inflammation.[10]
Caption: Selectin-mediated cell adhesion workflow.
Integrin-Mediated Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cell migration, proliferation, and survival. Fucosylation of integrins or their ligands can modulate their function. For instance, aberrant fucosylation of integrins has been observed in cancer, potentially impacting tumor cell invasion and metastasis.[12] The interaction of integrins with the extracellular matrix (ECM) triggers intracellular signaling cascades involving focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK).[13]
Caption: Fucosylation-modulated integrin signaling pathway.
Growth Factor Receptor Signaling
Fucosylation plays a significant role in regulating the activity of several growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor.
EGFR Signaling: Core fucosylation (the addition of fucose to the innermost GlcNAc of N-glycans) of EGFR, catalyzed by the enzyme FUT8, is essential for its proper function.[5][14] The absence of core fucose impairs EGF binding to its receptor, leading to reduced receptor dimerization and autophosphorylation, and consequently, diminished downstream signaling through pathways like ERK and JNK.[5][6][8] Conversely, terminal fucosylation can have the opposite effect, suppressing EGFR dimerization and activation.[6]
Caption: Regulation of EGFR signaling by fucosylation.
TGF-β Signaling: Core fucosylation is also critical for TGF-β receptor signaling.[7] The TGF-β ligand binds to a complex of type I and type II receptors, leading to the phosphorylation of the type I receptor, which in turn phosphorylates downstream SMAD proteins.[15][16] These activated SMADs then translocate to the nucleus to regulate gene expression.[15][16] The absence of core fucosylation on the TGF-β receptor impairs this signaling cascade.[7]
Caption: Core fucosylation in the TGF-β signaling pathway.
Notch Signaling
Notch signaling is a highly conserved pathway that regulates cell fate decisions during development and in adult tissues.[2][17][18][19] The Notch receptor contains multiple epidermal growth factor (EGF)-like repeats in its extracellular domain, which are modified by O-linked fucose, glucose, and GlcNAc glycans.[2][17][18][19][20][21] O-fucosylation, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is essential for Notch signaling.[2][18][19][20][21] Further modification of O-fucose by the Fringe glycosyltransferase can modulate the binding of Notch to its ligands, Delta and Jagged/Serrate, thereby fine-tuning the signaling outcome.[17][18][19][22]
Caption: The role of fucosylation in Notch signaling activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fucosylated oligosaccharides in cell signaling.
Fucosyltransferase Activity Assay
This protocol describes the measurement of fucosyltransferase activity using pyridylaminated (PA)-oligosaccharides as acceptor substrates.[4]
Materials:
-
1 M Sodium cacodylate (pH 6.8)
-
100 mM ATP
-
250 mM MnCl₂
-
100 mM L-fucose
-
75 µM GDP-fucose
-
0.5 mM Pyridylaminated (PA)-sugars (e.g., sialyl α2,3-Lacto-N-neotetraose-PA for α1,3-FUT assay)
-
Cell extracts from FUT-transfected cells or recombinant fucosyltransferases
-
HEPES buffer (20 mM, pH 7.4) with 0.1% Triton X-100
-
High-Pressure Liquid Chromatography (HPLC) system with a TSK-gel ODS-80TS column
-
Fluorescence spectrophotometer
Procedure:
-
Enzyme Source Preparation: a. Solubilize fucosyltransferase-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 by sonicating for 10 minutes.[4] b. Centrifuge at 600 x g for 5 minutes at 4°C.[4] c. Collect the supernatant containing the enzyme.[4]
-
Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 10 µL containing: 1 µL of 1 M sodium cacodylate (pH 6.8), 1 µL of acceptor PA-sugar (0.5 mM), 1 µL of 75 µM GDP-fucose, and cell extract/recombinant enzyme. b. Incubate at 37°C for 2 hours.[4] c. Centrifuge at 20,000 x g for 5 minutes at 4°C.[4]
-
Analysis: a. Analyze 10 µL of the supernatant by HPLC on a TSK-gel ODS-80TS column.[4] b. Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C.[4] c. Monitor the fluorescence of the PA-labeled products and calculate the fucosyltransferase activity based on the product peak areas.[4]
Mass Spectrometry Analysis of N-Glycans
This protocol outlines the steps for the analysis of N-glycans from glycoproteins by MALDI-TOF mass spectrometry.[23][24][25][26]
Materials:
-
Glycoprotein sample
-
PNGase F
-
Reagents for permethylation (e.g., methyl iodide, dimethyl sulfoxide)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)
Procedure:
-
N-Glycan Release: a. Denature the glycoprotein sample. b. Release the N-glycans by incubating with PNGase F overnight at 37°C.[26]
-
Purification of Released N-Glycans: a. Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
-
Permethylation: a. Perform permethylation of the purified N-glycans to enhance their ionization efficiency and stability for mass spectrometry analysis.[23]
-
MALDI-TOF MS Analysis: a. Co-crystallize the permethylated N-glycans with a suitable MALDI matrix on a target plate. b. Acquire mass spectra in positive ion reflectron mode. c. Analyze the spectra to determine the composition and structure of the fucosylated N-glycans.[24]
Cell Adhesion Assay
This protocol describes a static cell adhesion assay to quantify the adhesion of cells to a substrate coated with fucosylated ligands or to endothelial cell monolayers.[27][28][29][30]
Materials:
-
96-well microplate
-
Substrate for coating (e.g., Laminin-1, Fibronectin, or endothelial cell monolayer)
-
Washing Buffer (e.g., 0.1% BSA in medium)
-
Blocking Buffer (e.g., 0.5% BSA in medium)
-
Cell suspension (e.g., tumor cells, leukocytes)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
SDS solution (1%)
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with the desired substrate (e.g., 10-12 µg/ml Laminin-1) and incubate at 37°C for 1 hour or at 4°C overnight.[27][28] b. Wash the wells twice with washing buffer.[27] c. Block the plates with blocking buffer for 45-60 minutes at 37°C.[27]
-
Cell Seeding: a. Prepare a cell suspension at a concentration of 4 x 10⁵ cells/ml.[27] b. Add 50 µl of the cell suspension to each well.[27] c. Incubate at 37°C for 30 minutes to allow for cell adhesion.[27]
-
Washing and Fixation: a. Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.[27] b. Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[27]
-
Quantification: a. Stain the fixed cells with Crystal Violet for 10 minutes.[27][28] b. Wash the wells with water to remove excess stain.[27] c. Solubilize the stain by adding 1% SDS solution. d. Read the absorbance at 550-590 nm using a plate reader to quantify the number of adherent cells.[27][28]
Immunoprecipitation of Fucosylated Glycoproteins
This protocol details the immunoprecipitation of a target protein to analyze its fucosylation status.[7][31]
Materials:
-
Cell lysate containing the protein of interest
-
Primary antibody specific to the target protein
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL) conjugated to a detectable marker (e.g., biotin, HRP)
Procedure:
-
Cell Lysis: a. Prepare cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[7] b. Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads using an elution buffer.
-
Detection of Fucosylation: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Perform a lectin blot by incubating the membrane with a fucose-specific lectin (e.g., biotinylated AAL) followed by detection with streptavidin-HRP and a chemiluminescent substrate.[31][32]
Conclusion
Fucosylated oligosaccharides are paramount regulators of cell signaling, with profound implications for cellular function in both health and disease. Their ability to modulate the activity of key receptors involved in cell adhesion and growth control underscores their potential as therapeutic targets and diagnostic biomarkers. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of fucosylation-dependent signaling and harness this knowledge for the development of novel therapeutic strategies. The continued exploration of the "fucocode" promises to unlock new avenues for understanding and treating a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Fucose Monosaccharide of Drosophila Notch Has a Temperature-sensitive Function and Cooperates with O-Glucose Glycan in Notch Transport and Notch Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
- 4. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. FUT8 Remodeling of EGFR Regulates Epidermal Keratinocyte Proliferation during Psoriasis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 12. Quantitative proteomics of the integrin adhesome show a myosin II‐dependent recruitment of LIM domain proteins | EMBO Reports [link.springer.com]
- 13. cmngroup.princeton.edu [cmngroup.princeton.edu]
- 14. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]
- 15. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Current Views on the Roles of O-Glycosylation in Controlling Notch-Ligand Interactions [mdpi.com]
- 18. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dual Roles of O-Glucose Glycans Redundant with Monosaccharide O-Fucose on Notch in Notch Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 23. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 26. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 28. researchgate.net [researchgate.net]
- 29. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. m.youtube.com [m.youtube.com]
- 31. vectorlabs.com [vectorlabs.com]
- 32. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biosynthesis pathways of GDP-L-fucose in mammalian cells
An In-depth Technical Guide to the Biosynthesis Pathways of GDP-L-fucose in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine diphosphate L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the sole donor of L-fucose for all fucosylation reactions in mammalian cells.[1] Fucosylation, the enzymatic addition of fucose to glycans, is a vital post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, immune responses, and development.[2][3] Aberrant fucosylation is a known hallmark of various diseases, including cancer and inflammatory disorders.[2][4] Consequently, a thorough understanding of the metabolic pathways that govern the intracellular concentration of GDP-L-fucose is paramount for research and therapeutic development.
In mammalian cells, GDP-L-fucose is synthesized in the cytosol via two distinct routes: the primary de novo pathway and a secondary salvage pathway.[2][5][6] These pathways are tightly regulated and interconnected, ensuring a stable supply of this essential donor substrate for fucosyltransferases in the Golgi apparatus. This guide provides a detailed overview of these biosynthetic pathways, quantitative data on key metabolites, and relevant experimental methodologies.
The De Novo Biosynthesis Pathway
The de novo pathway is the principal source of GDP-L-fucose, estimated to contribute approximately 90% of the total cellular pool.[2][7][8] This pathway converts GDP-D-mannose, an abundant nucleotide sugar, into GDP-L-fucose through a two-enzyme, three-step process.[2][9]
-
Dehydration: The pathway begins with the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2] This dehydration reaction is catalyzed by the NADP+-dependent enzyme GDP-mannose 4,6-dehydratase (GMDS) .[4][7] This step is considered rate-limiting in the pathway.[8]
-
Epimerization and Reduction: The second and third steps are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3) , also referred to as the FX protein.[2][4][5] This enzyme first epimerizes the C3 and C5 positions of GDP-4-keto-6-deoxymannose and then performs an NADPH-dependent reduction of the C4 keto group to yield the final product, GDP-L-fucose.[7][10]
The entire de novo synthesis process occurs in the cytoplasm.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 4. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | GDP-fucose biosynthesis [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. academic.oup.com [academic.oup.com]
L-Fucose Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a deoxyhexose sugar, plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune responses in mammals to serving as a carbon and energy source for various bacteria. The metabolic pathways governing the utilization and synthesis of L-fucose exhibit remarkable diversity between prokaryotic and eukaryotic organisms. Understanding these differences is crucial for advancements in glycobiology, infectious disease research, and the development of novel therapeutics, including monoclonal antibodies. This technical guide provides a comprehensive comparison of L-fucose metabolism in prokaryotes and eukaryotes, detailing the core metabolic pathways, key enzymatic players, and their kinetic properties. Furthermore, it offers detailed experimental protocols for the characterization of these pathways and enzymes, alongside visualizations of the metabolic routes to facilitate a deeper understanding of this essential area of study.
Introduction
L-fucose is a fundamentally important monosaccharide distinguished by the absence of a hydroxyl group on the C-6 carbon. In eukaryotes, particularly mammals, fucosylated glycans are integral components of glycoproteins and glycolipids, mediating a wide range of physiological and pathological processes.[1][2] In contrast, for many prokaryotes, L-fucose represents a valuable nutrient source, and they have evolved sophisticated pathways to catabolize it.[3] The divergence in the metabolic handling of L-fucose between these two domains of life presents a fascinating area of comparative biochemistry with significant implications for human health and disease. This guide aims to provide a detailed technical overview of these metabolic pathways, offering a valuable resource for researchers and professionals in the fields of glycobiology, microbiology, and drug development.
Prokaryotic L-Fucose Metabolism
Prokaryotes have evolved diverse strategies to utilize L-fucose as a carbon and energy source. These pathways can be broadly categorized into phosphorylating and non-phosphorylating routes.
The Phosphorylating Pathway
The phosphorylating pathway is the most well-characterized route for L-fucose catabolism in bacteria, particularly in model organisms like Escherichia coli.[4][5] This pathway involves the initial conversion of L-fucose into L-fuculose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[4][6] The latter can be further metabolized under aerobic or anaerobic conditions.[5][7][8]
The key enzymatic steps are:
-
L-Fucose Isomerase (FucI): Catalyzes the isomerization of L-fucose to L-fuculose.
-
L-Fuculokinase (FucK): Phosphorylates L-fuculose to L-fuculose-1-phosphate.[9][10]
-
L-Fuculose-1-phosphate aldolase (FucA): Cleaves L-fuculose-1-phosphate into DHAP and L-lactaldehyde.[6][11]
Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate, which can then enter central metabolism.[5][7] In anaerobic environments, L-lactaldehyde is reduced to L-1,2-propanediol, a process that aids in the regeneration of NAD+.[5][7][12]
Non-Phosphorylating Pathways
Several anaerobic and pathogenic bacteria utilize non-phosphorylating pathways for L-fucose metabolism.[13] These pathways avoid the formation of phosphorylated intermediates and directly convert L-fucose to pyruvate and L-lactate through a series of oxidation, dehydration, and aldol cleavage reactions. One such "Route I" pathway has been identified in strictly anaerobic bacteria.[13]
The key enzymatic steps in a non-phosphorylating pathway include:
-
L-Fucose Dehydrogenase: Oxidizes L-fucose to L-fucono-1,5-lactone.[14][15]
-
L-Fucono-1,5-lactonase: Hydrolyzes the lactone to L-fuconate.
-
L-Fuconate Dehydratase: Dehydrates L-fuconate to 2-keto-3-deoxy-L-fuconate.[16][17][18]
-
L-2-Keto-3-deoxyfuconate aldolase: Cleaves 2-keto-3-deoxy-L-fuconate into pyruvate and L-lactaldehyde.[19][20]
Eukaryotic L-Fucose Metabolism
In contrast to prokaryotes, eukaryotes primarily utilize L-fucose for the synthesis of fucosylated glycoconjugates. The metabolic pathways are centered around the synthesis of the activated sugar donor, GDP-L-fucose, through two main routes: the de novo pathway and the salvage pathway.[21][22]
The De Novo Pathway
The de novo pathway is the primary route for GDP-L-fucose synthesis in mammals, starting from GDP-D-mannose.[21][22] This pathway is responsible for the majority of cellular GDP-L-fucose production.
The key enzymatic steps are:
-
GDP-D-mannose-4,6-dehydratase (GMD): Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.
-
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase (FX protein or TSTA3): A bifunctional enzyme that catalyzes the epimerization and reduction of the intermediate to form GDP-L-fucose.[21]
The Salvage Pathway
The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free L-fucose derived from dietary sources or the lysosomal degradation of glycoconjugates.[21][22]
The key enzymatic steps are:
-
Fucokinase (FUK): Phosphorylates L-fucose to L-fucose-1-phosphate.
-
GDP-L-fucose pyrophosphorylase (GFPP): Catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[23][24][25]
Comparative Data of Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in prokaryotic and eukaryotic L-fucose metabolism.
Table 1: Kinetic Parameters of Key Enzymes in Prokaryotic L-Fucose Metabolism
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH |
| L-Fuculose-1-phosphate aldolase | Methanococcus jannaschii | Dihydroxyacetone phosphate | 0.09 | - | - | - |
| L-Fuculose-1-phosphate aldolase | Methanococcus jannaschii | DL-Glyceraldehyde | 0.74 | - | - | - |
| L-Fuculokinase | Escherichia coli | L-Fuculose | - | - | - | 7.8 |
Table 2: Kinetic Parameters of Key Enzymes in Eukaryotic L-Fucose Metabolism
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH |
| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | 2-Keto-3-deoxy-L-fuconate | 0.20 | - | - | ≥10.5 |
| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | 2-Keto-3-deoxy-D-arabonate | 0.25 | - | - | ≥10.5 |
| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | NAD+ | 0.22 - 0.25 | - | - | ≥10.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L-fucose metabolism.
Enzyme Assays
This assay measures the activity of L-fucose dehydrogenase by monitoring the formation of NADPH at 340 nm.[14][26]
Reagents:
-
100 mM Potassium phosphate buffer, pH 8.0
-
10 mM L-Fucose
-
2 mM NADP+
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-fucose, and NADP+.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time at 37°C.
-
Calculate the enzyme activity based on the rate of NADPH formation (ε = 6.22 mM⁻¹cm⁻¹).
This assay determines the activity of L-fuconate dehydratase by coupling the reaction to L-2-keto-3-deoxyfuconate 4-dehydrogenase and monitoring NAD+ reduction.[16]
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.2
-
1 U L-2-keto-3-deoxyfuconate 4-dehydrogenase
-
1.5 mM NAD+
-
100 mM L-fuconate
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture containing HEPES-NaOH buffer, coupling enzyme, and NAD+.
-
Start the reaction by adding the L-fuconate substrate.
-
Add the L-fuconate dehydratase enzyme solution.
-
Monitor the increase in absorbance at 340 nm.
This colorimetric assay measures the activity of aldolases, such as L-fuculose-1-phosphate aldolase, by quantifying the formation of a colored product.[27]
Reagents:
-
Aldolase Assay Buffer
-
Aldolase Substrate (e.g., fructose-1,6-bisphosphate for a general aldolase assay)
-
Aldolase Enzyme Mix
-
Aldolase Developer
Procedure:
-
Prepare samples (cell lysates, purified enzyme) in Aldolase Assay Buffer.
-
Prepare a standard curve using a provided standard (e.g., NADH).
-
Add the Reaction Mix (containing substrate, enzyme mix, and developer) to the samples and standards.
-
Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.
-
Calculate the aldolase activity based on the standard curve.
Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of L-fucose and its metabolic intermediates.[28]
Instrumentation:
-
HPLC system with a suitable column (e.g., Aminex HPX-87H)
-
Refractive Index (RI) or UV detector
Mobile Phase:
-
Dilute sulfuric acid (e.g., 5 mM)
Procedure:
-
Prepare standards of L-fucose and expected metabolites (e.g., L-lactate, pyruvate, acetate).
-
Prepare samples by deproteinization (e.g., using perchloric acid) followed by neutralization and filtration.
-
Inject standards and samples onto the HPLC column.
-
Elute isocratically with the mobile phase.
-
Detect the separated compounds using an RI or UV detector.
-
Quantify the metabolites by comparing their peak areas to those of the standards.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways and their logical relationships.
Prokaryotic L-Fucose Metabolism Pathways
Caption: Prokaryotic L-fucose metabolic pathways.
Eukaryotic GDP-L-Fucose Biosynthesis Pathways
Caption: Eukaryotic GDP-L-fucose biosynthesis.
Relevance to Drug Development
The study of L-fucose metabolism has significant implications for drug development.
-
Antimicrobial Targets: The unique enzymes in prokaryotic L-fucose utilization pathways, which are absent in humans, present potential targets for the development of novel antimicrobial agents.[13] Inhibiting these pathways could selectively hinder the growth of pathogenic bacteria that rely on fucose as a nutrient source in environments like the human gut.
-
Cancer Therapy and Diagnosis: Altered fucosylation is a hallmark of many cancers.[5] This has led to the exploration of fucosylation pathways as targets for cancer therapy. For instance, inhibitors of fucosyltransferases are being investigated as potential anti-cancer drugs.[4] Furthermore, changes in the levels of fucosylated proteins in serum are being utilized as biomarkers for cancer diagnosis and prognosis.[29]
-
Monoclonal Antibody Engineering: The degree of fucosylation on the N-glycans of monoclonal antibodies (mAbs) significantly impacts their efficacy. Specifically, the absence of core fucose on the Fc region of an antibody enhances its antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing tumor cells.[2] Therefore, modulating fucose metabolism in the host cell lines used for mAb production is a key strategy in biopharmaceutical manufacturing to produce more potent therapeutic antibodies. Metabolic engineering of these cell lines, for example, by knocking out or downregulating genes in the fucosylation pathway, is a common approach.[1][7][13][30][31]
-
Congenital Disorders of Glycosylation (CDG): Defects in the enzymes of the eukaryotic GDP-L-fucose biosynthesis pathways can lead to rare genetic disorders known as Congenital Disorders of Glycosylation.[22][32] Understanding these pathways is crucial for the diagnosis and potential treatment of these diseases, with L-fucose supplementation being explored as a therapeutic option for some of these conditions.[22][32]
Conclusion
The metabolic pathways of L-fucose in prokaryotic and eukaryotic organisms are distinct, reflecting their different biological roles for this sugar. While prokaryotes have evolved efficient catabolic pathways to utilize L-fucose as a nutrient, eukaryotes primarily employ it for the synthesis of complex glycoconjugates that are vital for a multitude of cellular functions. The detailed comparative analysis of these pathways, including the kinetic properties of their key enzymes and the methodologies for their study, provides a valuable framework for future research. A deeper understanding of these metabolic routes will undoubtedly fuel advancements in the development of new antimicrobial drugs, cancer therapies, and more effective biopharmaceuticals. The provided experimental protocols and pathway visualizations serve as a practical resource to guide researchers in this exciting and rapidly evolving field.
References
- 1. Collection - Optimization of lâFucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 2. L-Fucose - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is L-Fucose used for? [synapse.patsnap.com]
- 5. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 7. Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. L-Fuculokinase - Wikipedia [en.wikipedia.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Fucose Biosynthesis Efficiency Enhanced via Metabolic Engineering Strategies----Hefei Institutes of Physical Science, The Chinese Academy of Sciences [english.hf.cas.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Purification and some properties of L-fucose dehydrogenase from Agrobacterium radiobacter and its application to the assay of bound-fucose in glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterization of a novel L-fuconate dehydratase involved in the non-phosphorylated pathway of L-fucose metabolism from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Characterization of l-2-keto-3-deoxyfuconate aldolases in a nonphosphorylating l-fucose metabolism pathway in anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of l-2-keto-3-deoxyfuconate aldolases in a nonphosphorylating l-fucose metabolism pathway in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A spoonful of L‐fucose—an efficient therapy for GFUS‐CDG, a new glycosylation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 27. medichem-me.com [medichem-me.com]
- 28. Frontiers | Comparative Analysis of L-Fucose Utilization and Its Impact on Growth and Survival of Campylobacter Isolates [frontiersin.org]
- 29. academic.oup.com [academic.oup.com]
- 30. L-Fucose Biosynthesis Efficiency Enhanced Using Metabolic Engineering Strategies----Chinese Academy of Sciences [english.cas.cn]
- 31. Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy. | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
Physiological roles of O-linked versus N-linked fucosylation
An In-depth Technical Guide to the Physiological Roles of O-linked versus N-linked Fucosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the addition of a fucose sugar to glycans or proteins, is a critical post-translational modification that dictates a vast array of cellular processes, from protein folding and signaling to cell adhesion and immune responses. The specific physiological outcome of fucosylation is profoundly dependent on its linkage to the underlying glycoconjugate. This technical guide provides a detailed comparative analysis of the two major types of protein fucosylation: O-linked, catalyzed by Protein O-Fucosyltransferases (POFUTs), and N-linked, specifically the core fucosylation mediated by Fucosyltransferase 8 (FUT8). We explore their distinct enzymatic pathways, divergent physiological roles, and implications in disease, with a particular focus on developmental signaling and oncology. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of each modification, and includes visualizations of core biological and experimental pathways to serve as a comprehensive resource for researchers in the field.
Core Mechanisms: A Tale of Two Pathways
N-linked and O-linked fucosylation differ fundamentally in their enzymatic machinery, the site of fucose attachment, and their subcellular location. These distinctions are crucial for their unique biological functions.
-
N-Linked Core Fucosylation: This process involves the addition of an α-1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) residue of an N-glycan chain.[1] This modification is exclusively catalyzed by a single enzyme, FUT8 , which is a type II transmembrane protein located in the Golgi apparatus.[2] FUT8 acts on a wide range of N-glycan structures, with a preference for biantennary complex N-glycans.[3][4] Core fucosylation is a widespread modification on many cell surface and secreted proteins.[2]
-
O-Linked Fucosylation: In contrast, O-linked fucose is directly attached to the hydroxyl group of a serine or threonine residue.[5] This modification is catalyzed in the endoplasmic reticulum (ER) by two known enzymes:
-
POFUT1 (or O-FucT-1): Adds O-fucose to serine or threonine within the consensus sequence Cys-X(3-5)-Ser/Thr-Cys found in properly folded Epidermal Growth Factor-like (EGF) repeats.[6][7]
-
POFUT2: Adds O-fucose to Thrombospondin Type 1 Repeats (TSRs).[5] Unlike the single-enzyme pathway for core N-fucosylation, O-fucosylation is a more targeted modification restricted to proteins containing these specific domains.[5]
-
Comparative Physiological Roles
O-Fucosylation: An Essential Regulator of Notch Signaling
The most well-characterized role of O-fucosylation is its indispensable function in the Notch signaling pathway , a highly conserved pathway crucial for determining cell fate during development.[8][9]
-
Mechanism of Action: POFUT1 adds O-fucose to the EGF repeats of the Notch receptor in the ER.[6][7] This modification is an absolute prerequisite for Notch function; without it, Notch signaling is abolished.[7] In the Golgi, this O-fucose monosaccharide can be elongated by Fringe enzymes, which are β1,3-N-acetylglucosaminyltransferases.[9] This elongation differentially modulates Notch's ability to bind its ligands: it potentiates signaling induced by Delta-like ligands while inhibiting signaling from Jagged/Serrate ligands.[9][10]
-
Physiological Impact: The precise control of Notch signaling by O-fucosylation and Fringe is critical for somitogenesis, vasculogenesis, cardiogenesis, and neurogenesis.[6] Mouse embryos lacking POFUT1 die at midgestation with defects resembling those seen in embryos lacking core components of the Notch pathway.[6] In humans, mutations in POFUT1 that reduce its function lead to Dowling-Degos disease, a genodermatosis characterized by skin hyperpigmentation.[11][12]
N-Linked Core Fucosylation: A Modulator of Cell Surface Receptors and Cancer Progression
Core fucosylation, mediated by FUT8, plays a widespread modulatory role, particularly in the context of cancer biology. Unlike the all-or-nothing function of O-fucosylation in Notch, core fucosylation fine-tunes the activity of numerous glycoproteins.
-
Mechanism of Action: The addition of the α-1,6-fucose to N-glycans can alter the conformation of the glycan chain, which in turn influences the function of the protein it is attached to.[13] This has been shown to impact the signaling of several key growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor.[14][15] For example, loss of core fucosylation on EGFR weakens its signaling response to EGF.[15]
-
Physiological Impact: FUT8 expression is frequently upregulated in many cancers, including liver, lung, and colorectal cancer, and its high expression often correlates with increased invasion, metastasis, and poor prognosis.[14][15][16] Core fucosylation also affects cell-cell adhesion by modifying E-cadherin and integrins.[14][16] Furthermore, the absence of core fucose on the N-glycans of IgG1 antibodies dramatically enhances their antibody-dependent cellular cytotoxicity (ADCC) activity, a finding that has been leveraged to create more potent therapeutic monoclonal antibodies.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature, highlighting the differential impact of O- and N-linked fucosylation.
Table 1: Impact of Fucosylation on Molecular and Cellular Functions
| Parameter | N-Linked Core Fucosylation | O-Linked Fucosylation | Citation(s) |
| Antibody Activity | Absence of core fucose on IgG1 enhances ADCC activity by 50-100 fold . | Not directly implicated in ADCC modulation. | [17] |
| Cancer Cell Phenotype | In aggressive prostate cancer cells, 51 fucosylated glycopeptides were overexpressed by more than 2-fold compared to non-aggressive cells. | Essential for Notch-driven cancers (e.g., T-ALL), but broad quantitative data on expression changes is less defined. | [18] |
| Receptor Signaling | Deletion of FUT8 weakens the response of hepatoma cells to EGF and HGF. | Global elimination of O-fucose on Notch reduces its binding to both Delta and Serrate ligands. | [15][19] |
Table 2: Fucosyltransferase Expression in Cancer
| Cancer Type | FUT8 (N-Linked) Expression | POFUT1 (O-Linked) Expression | Citation(s) |
| Hepatocellular Carcinoma (HCC) | Frequently Upregulated ; associated with tumor promotion. | Not a primary reported marker. | [14][15] |
| Lung Cancer | Upregulated ; promotes proliferation, invasion, and metastasis. | Not a primary reported marker. | [14][16] |
| Prostate Cancer | Upregulated in aggressive cancer cells. | Not a primary reported marker. | [14][18] |
| Gastric Cancer | Downregulated ; higher expression associated with better survival. | Not a primary reported marker. | [15] |
Experimental Protocols
Analyzing fucosylation requires specific methodologies to detect the modification and distinguish between N- and O-linked types.
Protocol 1: Detection of O-Fucosylated Proteins via Metabolic Labeling and Click Chemistry
This protocol is based on the use of a fucose analog, 6-alkynyl fucose (6AF), for bioorthogonal labeling.[20]
Objective: To specifically label and detect O-fucosylated proteins in cultured cells.
Materials:
-
Peracetylated 6-alkynyl fucose (Ac4-6AF)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA) with protease inhibitors
-
Click chemistry reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)
-
SDS-PAGE and Western blot reagents
-
Streptavidin-HRP conjugate and ECL substrate
Methodology:
-
Metabolic Labeling:
-
Culture cells to desired confluency.
-
Prepare cell culture medium containing 25-50 µM Ac4-6AF.
-
Remove existing medium and replace with the 6AF-containing medium.
-
Incubate cells for 24-72 hours at 37°C.[20]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant (protein lysate).[20]
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with PBS to a final volume of 100 µL.
-
Add the following reagents in order to the final concentrations specified: Azide-PEG3-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM).[20]
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. Incubate at room temperature for 1-2 hours.
-
-
Protein Precipitation & Detection:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein.[20]
-
Resuspend the pellet in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with streptavidin-HRP conjugate for 1 hour.
-
Wash and detect the biotinylated (i.e., fucosylated) proteins using an ECL substrate.[20]
-
Protocol 2: Analysis of N-Linked Core Fucosylation by Mass Spectrometry
This protocol provides a general workflow for identifying core-fucosylated glycopeptides from a complex protein mixture.
Objective: To identify and quantify site-specific core fucosylation.
Materials:
-
Protein sample (e.g., cell lysate, purified glycoprotein)
-
DTT, iodoacetamide, and trypsin for protein digestion
-
Enrichment materials (e.g., lectin affinity columns like AAL, or HILIC for general glycopeptide enrichment)
-
PNGase F
-
LC-MS/MS system (e.g., Orbitrap)
-
Glycoproteomics software (e.g., Byonic, GPQuest)[18]
Methodology:
-
Protein Digestion:
-
Denature, reduce (with DTT), and alkylate (with iodoacetamide) the protein sample.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
To increase sensitivity, enrich for fucosylated glycopeptides using Aleuria Aurantia Lectin (AAL) affinity chromatography, which specifically binds fucose.
-
Alternatively, use Hydrophilic Interaction Liquid Chromatography (HILIC) to enrich for all glycopeptides.
-
-
Sample Preparation for MS:
-
Divide the enriched glycopeptide sample into two aliquots.
-
Aliquot A (Control): Treat with PNGase F to release all N-glycans. This will convert the glycosylated asparagine (Asn) to aspartic acid (Asp), causing a +1 Da mass shift, confirming the glycosylation site.
-
Aliquot B (Intact Analysis): Analyze directly without PNGase F treatment.
-
-
LC-MS/MS Analysis:
-
Analyze both aliquots by nanoLC-MS/MS. Use a higher-energy collisional dissociation (HCD) method, which generates characteristic oxonium ions (e.g., m/z 204.08 for GlcNAc, m/z 366.14 for HexNAc-Hex) that help identify spectra as originating from glycopeptides.[18]
-
-
Data Analysis:
-
Search the raw MS data against a protein database using specialized glycoproteomics software.
-
For Aliquot A, search for deamidation of Asn at N-X-S/T motifs to identify glycosylation sites.
-
For Aliquot B, search for peptides modified with a library of possible glycan structures, including those with core fucose. The software will match the precursor mass and fragmentation pattern to identify the specific glycan composition at each site.[18]
-
Quantify the abundance of fucosylated vs. non-fucosylated glycoforms at each site by comparing the peak areas of the corresponding peptide ions.
-
Conclusion and Future Perspectives
The distinction between O-linked and N-linked fucosylation is not merely a structural curiosity but a fundamental determinant of biological function. O-fucosylation acts as a critical, often essential, switch in developmental pathways like Notch signaling, while N-linked core fucosylation serves as a widespread modulator that fine-tunes the function of cell surface receptors, with profound implications for cancer progression and immunotherapy.
For drug development professionals, understanding these differences offers distinct therapeutic opportunities. Targeting POFUT1 could be a strategy to inhibit Notch-dependent cancers, whereas modulating FUT8 activity or targeting aberrantly fucosylated proteins could provide avenues for novel cancer diagnostics and therapies. The development of afucosylated antibodies has already demonstrated the clinical utility of manipulating N-linked core fucosylation. As analytical techniques continue to improve in sensitivity and resolution, a deeper understanding of the specific sites and structures of fucosylation will undoubtedly unveil new layers of biological regulation and further refine therapeutic strategies.
References
- 1. FUT8 - Wikipedia [en.wikipedia.org]
- 2. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. GDP-fucose protein O-fucosyltransferase 1 - Wikipedia [en.wikipedia.org]
- 8. Roles of O-fucose glycans in notch signaling revealed by mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 10. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. POFUT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. Substrate Specificity of FUT8 and Chemoenzymatic Synthesis of Core-fucosylated Asymmetric N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 16. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 17. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Unlocking L-Fucose: A Technical Guide to Algal Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
L-fucose, a deoxyhexose sugar, is a critical component of various bioactive molecules and plays a significant role in cellular recognition, adhesion, and signaling pathways. Its unique biological functions have made it a molecule of high interest in drug development and biomedical research. Brown algae (Phaeophyceae) stand out as a rich and sustainable natural source of L-fucose, primarily stored in the form of a sulfated polysaccharide called fucoidan. This technical guide provides an in-depth overview of the algal sources of L-fucose and detailed methodologies for its extraction and purification.
Natural Sources of L-Fucose in Algae
Brown seaweeds are the most prominent natural sources of L-fucose. The L-fucose is a primary monosaccharide constituent of fucoidan, a complex sulfated heteropolysaccharide. The fucose content in brown algae can vary significantly depending on the species, geographical location, season of harvest, and environmental conditions.[1][2][3]
Below is a summary of the reported L-fucose and fucoidan content in various brown algae species.
| Algal Species | Family | Order | Fucoidan Yield (% dry weight) | Fucose Content in Fucoidan (%) | Reference |
| Fucus vesiculosus | Fucaceae | Fucales | 5 - 20 | 22.0 - 44.1 | [1][4] |
| Fucus evanescens | Fucaceae | Fucales | 7.7 - 15.2 | 56.0 - 80.0 | [3][5] |
| Ascophyllum nodosum | Fucaceae | Fucales | 6 - 11 | 32.0 | [6][7] |
| Sargassum species | Sargassaceae | Fucales | 2.7 - 24.0 | 20.9 - 35.7 | [6][8] |
| Laminaria digitata | Laminariaceae | Laminariales | 5 - 20 | ~35.0 | [6] |
| Laminaria japonica | Laminariaceae | Laminariales | ~22.7 | ~8.3 | [8] |
| Undaria pinnatifida | Alariaceae | Laminariales | 1.5 - 10.1 | 25.0 - 35.0 | [1] |
| Ecklonia maxima | Lessoniaceae | Laminariales | ~7.9 | Not specified | [9] |
| Nizamudinia zanardinii | Sargassaceae | Fucales | ~5.5 | 35.7 | [10] |
Extraction of L-Fucose from Algae
The extraction of L-fucose from algae is a multi-step process that begins with the extraction of the fucose-containing polysaccharide, fucoidan, followed by hydrolysis to release the monosaccharide L-fucose, and subsequent purification.
Fucoidan Extraction Methodologies
Several methods have been developed for the extraction of fucoidan from brown algae, each with its own advantages and limitations. The choice of method can significantly impact the yield and purity of the extracted fucoidan.
2.1.1. Conventional Extraction Methods
-
Hot Water Extraction: This is a simple and environmentally friendly method that involves heating the algal biomass in water to extract soluble polysaccharides.
-
Acid Extraction: Dilute acid solutions are used to hydrolyze the cell wall matrix and release fucoidan. This method can lead to higher yields but may also cause some degradation of the polysaccharide.[4]
2.1.2. Advanced Extraction Techniques
To improve extraction efficiency and minimize degradation, several advanced techniques have been developed:
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and algal biomass, leading to faster extraction times and often higher yields.[11][12][13][14]
-
Ultrasound-Assisted Extraction (UAE): High-frequency sound waves are used to create cavitation bubbles, which disrupt the algal cell walls and enhance the release of intracellular components, including fucoidan.[9][15][16][17]
-
Enzyme-Assisted Extraction (EAE): Specific enzymes, such as cellulases and alginate lyases, are used to selectively degrade the algal cell wall components, allowing for a more targeted and gentle extraction of fucoidan.[18][19][20]
Hydrolysis of Fucoidan to L-Fucose
Once the fucoidan is extracted, it must be hydrolyzed to break the glycosidic bonds and release the constituent monosaccharides, including L-fucose.
-
Acid Hydrolysis: This is the most common method and involves treating the fucoidan extract with a strong acid (e.g., sulfuric acid or trifluoroacetic acid) at elevated temperatures.[2][21]
-
Enzymatic Hydrolysis: Specific enzymes called fucoidanases or fucosidases can be used to cleave the glycosidic linkages in fucoidan, offering a more specific and milder alternative to acid hydrolysis.[22][23][24]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, hydrolysis, and purification of L-fucose from brown algae.
Sample Preparation Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Review on Fucoidan Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of fucoidan recovery by ultrasound-assisted enzymatic extraction from South African kelp, Ecklonia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Microwave-Assisted Extraction of Fucoidan from Marine Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Extraction of Fucoidan from Marine Algae | Springer Nature Experiments [experiments.springernature.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. Ultrasound-assisted extraction of polysaccharides from brown alga Fucus evanescens. Structure and biological activity of the new fucoidan fractions. | Semantic Scholar [semanticscholar.org]
- 15. Ultrasound extraction of fucoidan and its antioxidant activities from tropical brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Mild acid hydrolysis of fucoidan: characterization by electrophoresis and FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A recent update on fucoidonase: source, Isolation methods and its enzymatic activity [frontiersin.org]
- 22. Hydrolysis of Fucoidan by Fucoidanase Isolated from the Marine Bacterium, Formosa algae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchrepository.ucd.ie [researchrepository.ucd.ie]
An In-depth Technical Guide to the Rarity and Natural Sources of D-Fucose Compared to L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucose, a 6-deoxyhexose, is a critical monosaccharide in glycobiology, primarily recognized for its role in cellular signaling, immune responses, and various pathological states. It exists in two enantiomeric forms: L-fucose and D-fucose. While L-fucose is a relatively common component of glycoconjugates in a vast range of organisms, D-fucose is exceptionally rare in nature. This guide provides a detailed technical comparison of the natural abundance, sources, and biological significance of these two isomers. It includes quantitative data, outlines experimental methodologies for their analysis, and visualizes relevant biological pathways and workflows to support advanced research and development.
Introduction: The Chirality of Fucose in Biological Systems
Fucose, or 6-deoxygalactose, is a monosaccharide distinguished by the absence of a hydroxyl group at the C-6 position and, most notably, by its chirality.[1][2] In mammalian and most biological systems, sugars predominantly exist in the D-configuration.[3] Fucose is a striking exception, with the L-enantiomer being the overwhelmingly prevalent form synthesized and utilized by organisms ranging from bacteria to humans.[2][4] This stereochemical distinction dictates the enzymes that metabolize it, the structures it forms, and its ultimate biological function. D-fucose, while structurally a mirror image, is seldom found in nature, and its biological roles remain largely uncharacterized.[5][6]
L-Fucose: The Ubiquitous Isomer
L-fucose is the biologically active and common form of fucose. It is a fundamental component of numerous N-linked and O-linked glycans, glycolipids, and oligosaccharides across the biological kingdoms.[7]
Natural Sources of L-Fucose
L-fucose is widely distributed in nature. Its primary sources include:
-
Mammalian Glycoconjugates: L-fucose is an essential component of glycoproteins and glycolipids on mammalian cell surfaces.[1][2] It plays a crucial role in forming blood group antigens (H antigen) and ligands for selectin proteins, which mediate cell adhesion.[1][8]
-
Human Milk Oligosaccharides (HMOs): Human breast milk is a rich source of fucosylated oligosaccharides, such as 2'-fucosyllactose (2'-FL), which are vital for the development of the infant gut microbiome and immune system.[9][10]
-
Marine Algae (Seaweed): Brown seaweeds (Phaeophyceae) are a major commercial source of L-fucose, where it is the primary constituent of the polysaccharide fucoidan.[1][11]
-
Microorganisms: Many bacteria, fungi, and microalgae produce exopolysaccharides (EPS) that are rich in L-fucose.[10][12] These fucosylated EPS are often involved in biofilm formation and interactions with host organisms.
-
Plants and Fungi: L-fucose is also found in the cell walls of some plants and in the glycoproteins of certain fungi.[9][13]
D-Fucose: The Rare Enantiomer
In stark contrast to its L-isomer, D-fucose is one of the "rare sugars," a group of monosaccharides that are scarce in nature.[14] Its limited occurrence has constrained the study of its potential biological activities.
Natural Sources of D-Fucose
The known natural sources of D-fucose are highly restricted:
-
Plant Glycosides: D-fucose has been identified in relatively simple glycosides within a few specific plant species, such as Ipomoea capillacea and Ipomoea muricata.[6][15]
-
Microbial Products: It is also found in certain microbial and antibiotic substances.[6] For instance, it is a structural component of some bacterial polysaccharides.
The profound difference in natural abundance suggests distinct evolutionary and metabolic pathways for the two isomers.
Quantitative Comparison of D-Fucose and L-Fucose
The following table summarizes the quantitative differences in the occurrence of D-fucose and L-fucose in various natural sources. Data for D-fucose is limited due to its extreme rarity.
| Source Category | Specific Source Example | L-Fucose Abundance | D-Fucose Abundance |
| Mammalian Fluids | Human Breast Milk | 20-30 mg/L (as part of HMOs)[13] | Not Detected |
| Marine Macroalgae | Brown Seaweed (e.g., Fucus vesiculosus) | Major component of Fucoidan (can be >40% of dry weight) | Not Detected |
| Microbial Polysaccharides | Bacterial Exopolysaccharides (EPS) | Variable, can be a significant component[12] | Extremely rare, found in specific strains only |
| Higher Plants | Ipomoea species | Present in cell wall glycans | Found in specific glycosides[15] |
Biological Significance and Signaling Pathways
The Role of L-Fucose in Mammalian Biology
L-fucose is integral to mammalian physiology. Its activated form, GDP-L-fucose, is the donor substrate for all fucosylation reactions, which are catalyzed by fucosyltransferases (FUTs).[2][16] There are two main pathways for GDP-L-fucose synthesis: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from dietary sources or glycan turnover.[13][16]
Key functions of L-fucose include:
-
Cell Adhesion and Immune Response: Fucosylated structures, such as the sialyl-Lewis X (sLex) antigen, are critical ligands for selectins on endothelial cells and leukocytes. This interaction is essential for leukocyte trafficking to sites of inflammation.[8][9]
-
Cancer and Disease Biomarkers: Altered fucosylation patterns are a hallmark of several cancers, including hepatocellular carcinoma and breast cancer. Changes in fucosylated proteins in serum can serve as valuable diagnostic and prognostic biomarkers.[2][8]
-
Host-Microbe Interactions: Fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites and nutrient sources for commensal bacteria, influencing the composition of the gut microbiota.[9]
Caption: L-Fucose in selectin-mediated leukocyte adhesion.
Biological Role of D-Fucose
The biological function of D-fucose is largely unknown due to its rarity. Studies have shown that D-fucose can act as a structural analogue of L-arabinose and may block the growth of certain cells on L-arabinose media.[4] Its rarity suggests it is not a primary metabolite in mainstream biological pathways. Further research is needed to determine if it has any specific, niche roles or if it is primarily a metabolic curiosity.
Experimental Protocols for Fucose Isomer Analysis
The accurate identification and quantification of fucose isomers require robust analytical methods capable of chiral separation.
Sample Preparation: Hydrolysis of Glycoconjugates
-
Source Material: Obtain biological samples, such as purified glycoproteins, cell lysates, or polysaccharide extracts (e.g., fucoidan).
-
Acid Hydrolysis: Treat the sample with 2M trifluoroacetic acid (TFA) at 100-110°C for 4-6 hours to cleave glycosidic bonds and release monosaccharides.
-
Neutralization: After cooling, evaporate the TFA under a stream of nitrogen and reconstitute the sample in ultrapure water.
Analytical Methodology: Chiral Derivatization and GC-MS
A common and sensitive method involves derivatization to form diastereomers that can be separated on a non-chiral column.
-
Derivatization:
-
React the hydrolyzed monosaccharide mixture with a chiral derivatizing agent, such as (R)-(-)-2-butylamine, to form chiral glycosylamines.
-
Perform acetylation using acetic anhydride to improve volatility for gas chromatography (GC).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Use a standard non-chiral capillary column (e.g., DB-5 or equivalent).
-
Injection: Inject the derivatized sample. The L-fucose and D-fucose derivatives will have different retention times due to their diastereomeric nature.
-
Detection: Use mass spectrometry to confirm the identity of the eluting peaks based on their characteristic fragmentation patterns.
-
-
Quantification: Prepare standard curves using pure L-fucose and D-fucose standards subjected to the same derivatization protocol to quantify the amount of each isomer in the original sample.
Caption: Workflow for chiral analysis of fucose isomers.
Conclusion and Future Directions
The disparity in the natural abundance of L-fucose and D-fucose is one of the clear stereochemical biases in glycobiology. L-fucose is a well-established, functionally critical component of the glycome in numerous species. Its roles in cell adhesion, immunity, and disease are subjects of intensive research, with significant implications for drug development, particularly in oncology and immunology.[8][16] In contrast, D-fucose remains an enigmatic rare sugar. Its limited known sources and uncharacterized biological functions present an open field for discovery. Future research should focus on exploring novel microbial or plant sources for D-fucose and investigating its potential bioactivity, which could unveil new metabolic pathways or pharmacological applications. The development of more direct and sensitive analytical techniques for chiral sugar analysis will be paramount to advancing our understanding of both fucose isomers.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for L-Fucose (HMDB0000174) [hmdb.ca]
- 8. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is L-Fucose used for? [synapse.patsnap.com]
- 10. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-fucose.com [l-fucose.com]
- 12. researchgate.net [researchgate.net]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-D-Fucose | C6H12O5 | CID 444200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Cornerstone of Blood Identity: A Technical Guide to β-L-Fucose in ABO Blood Group Antigens
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of β-L-fucose in the biosynthesis and structure of the ABO blood group antigens. Understanding the nuanced biochemistry of these fucosylated glycans is critical for advancements in transfusion medicine, oncology, and the development of novel therapeutics targeting carbohydrate-mediated biological processes. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental methodologies, and the intricate biosynthetic pathways involved.
Introduction: The Fucose-Dependent Architecture of ABO Antigens
The ABO blood group system, a cornerstone of transfusion medicine, is defined by the presence or absence of specific carbohydrate structures on the surface of red blood cells and other cell types. These antigens are not primary gene products but are complex glycans synthesized by the sequential action of glycosyltransferases. At the heart of this system lies the H antigen, the essential precursor for both A and B antigens. The defining monosaccharide of the H antigen is β-L-fucose, the addition of which is the critical step that enables the subsequent formation of the A and B determinants.
Individuals with blood group O express the H antigen, which remains unmodified. In individuals with blood groups A, B, or AB, the H antigen is further modified by the addition of N-acetylgalactosamine (for A antigen) or galactose (for B antigen). The absence of a functional fucosyltransferase to create the H antigen leads to the rare Bombay (Oh) phenotype, where individuals lack H, A, and B antigens, highlighting the indispensable role of fucose in this system.
Quantitative Data on ABO Antigen Composition and Expression
The precise quantitative composition and cell surface expression of ABO antigens are crucial parameters in understanding their immunogenicity and biological functions.
Monosaccharide Composition of ABO Blood Group Antigens
The fundamental difference between the A, B, and H antigens lies in their terminal monosaccharide composition. All three are built upon a common precursor oligosaccharide chain. The addition of L-fucose to this precursor forms the H antigen.
| Antigen | Immunodominant Monosaccharide | Precursor Structure + Fucose | Complete Trisaccharide (A/B) or Disaccharide (H) |
| H Antigen | L-Fucose | Precursor-Gal-β1-4(or 3)-GlcNAc... + α1,2-Fuc | Fuc-α1,2-Gal-β1-4(or 3)-GlcNAc... |
| A Antigen | N-Acetylgalactosamine | H Antigen + α1,3-GalNAc | GalNAc-α1,3-(Fuc-α1,2)Gal-β1-4(or 3)-GlcNAc... |
| B Antigen | Galactose | H Antigen + α1,3-Gal | Gal-α1,3-(Fuc-α1,2)Gal-β1-4(or 3)-GlcNAc... |
Table 1: Monosaccharide composition of the H, A, and B blood group antigens. The core precursor chain can vary (Type 1, 2, 3, or 4).
Density of ABO Antigen Sites on Human Erythrocytes
The number of antigen sites per red blood cell varies depending on the blood group and subgroup. This density can influence the avidity of antibody binding and the severity of transfusion reactions.
| Blood Group | Mean Number of Antigen Sites per Red Blood Cell (x 106) |
| A1 | 0.81 - 1.17 |
| A2 | 0.24 - 0.29 |
| B | 0.61 - 0.83 |
| A1B | A: 0.46 - 0.88; B: 0.31 - 0.56 |
| O (H antigen) | Data not consistently reported in comparative studies |
Table 2: Approximate density of A, B, and H antigen sites on adult human red blood cells. Data is compiled from various sources and methodologies, leading to a range of reported values. Note that A1 cells express significantly more A antigen than A2 cells.
Kinetic Parameters of Fucosyltransferases (FUT1 & FUT2)
The synthesis of the H antigen is catalyzed by α-1,2-fucosyltransferases, primarily FUT1 in erythroid precursor cells and FUT2 in secretory tissues. The kinetic properties of these enzymes determine the efficiency of H antigen formation.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) |
| FUT1 | GDP-β-L-fucose | Data not readily available | Data not readily available |
| Phenyl β-D-galactoside | Data not readily available | Data not readily available | |
| FUT2 | GDP-β-L-fucose | Data not readily available | Data not readily available |
| 2'-Fucosyllactose | Data not readily available | Data not readily available |
Table 3: Michaelis-Menten kinetic parameters for human fucosyltransferases FUT1 and FUT2. Comprehensive, directly comparable kinetic data for the natural substrates of human FUT1 and FUT2 is not consistently available in the public domain and represents an area for further investigation.
Experimental Protocols
A variety of experimental techniques are employed to study the structure, biosynthesis, and function of ABO blood group antigens.
Fucosyltransferase Activity Assay
This protocol outlines a general method for determining the activity of fucosyltransferases like FUT1 and FUT2.
Principle: The assay measures the transfer of a fucose residue from a donor substrate (GDP-fucose) to an acceptor substrate (a synthetic oligosaccharide or glycoprotein). The product can be detected and quantified using various methods, including radioactivity, fluorescence, or chromatography.
Materials:
-
Enzyme source (cell lysate, purified recombinant enzyme)
-
GDP-β-L-fucose (donor substrate)
-
Acceptor substrate (e.g., pyridylaminated lacto-N-tetraose)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 25 mM MnCl2)
-
Stop solution (e.g., 0.1 M EDTA)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.
-
Initiate the reaction by adding GDP-β-L-fucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture by HPLC to separate the fucosylated product from the unreacted acceptor substrate.
-
Quantify the product based on the peak area from the fluorescence detector.
-
Calculate the enzyme activity in units such as pmol of product formed per minute per mg of protein.
Glycan Analysis by Mass Spectrometry
This protocol provides a general workflow for the structural characterization of ABO antigens using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
Principle: Glycans are released from their protein or lipid backbone, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The fragmentation pattern provides information about the monosaccharide composition and sequence.
Materials:
-
Red blood cell ghosts or other cell/tissue samples
-
Enzymes for glycan release (e.g., PNGase F for N-glycans)
-
Chemicals for O-glycan release (e.g., sodium borohydride in sodium hydroxide)
-
Solid-phase extraction (SPE) cartridges for purification
-
LC-ESI-MS/MS system
Procedure:
-
Glycan Release: Release N-glycans enzymatically or O-glycans chemically from the sample.
-
Purification: Purify the released glycans using SPE to remove salts, detergents, and other contaminants.
-
LC Separation: Separate the purified glycans using a suitable liquid chromatography method, such as porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).
-
MS Analysis: Introduce the separated glycans into the ESI source of the mass spectrometer. Acquire full scan MS data to determine the masses of the intact glycans.
-
MS/MS Fragmentation: Select precursor ions of interest for fragmentation (MS/MS). The resulting fragment ions provide information on the monosaccharide sequence and branching patterns.
-
Data Analysis: Interpret the MS and MS/MS spectra to deduce the structures of the ABO blood group antigens.
ABO Genotyping by PCR-RFLP
This protocol describes a method to determine the ABO genotype from a DNA sample using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
Principle: Specific regions of the ABO gene are amplified by PCR. The resulting DNA fragments are then digested with restriction enzymes that recognize specific nucleotide sequences that differ between the A, B, and O alleles. The resulting fragment patterns, when separated by gel electrophoresis, are indicative of the genotype.
Materials:
-
Genomic DNA extracted from blood or saliva
-
PCR primers specific for the ABO gene
-
Taq DNA polymerase and dNTPs
-
Restriction enzymes (e.g., KpnI and AluI)
-
Agarose gel and electrophoresis equipment
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
PCR Amplification: Amplify specific exons of the ABO gene using PCR with the designed primers.
-
Restriction Digestion: Digest the PCR products with the selected restriction enzymes in separate reactions.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA fragments under UV light.
-
Genotype Determination: Analyze the pattern of DNA fragments to determine the ABO genotype based on the known restriction sites for each allele.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes involved in ABO antigen synthesis and analysis.
Biosynthetic Pathway of ABO Blood Group Antigens
Caption: Biosynthesis of ABO blood group antigens.
Experimental Workflow for ABO Antigen Characterization
Caption: Workflow for ABO antigen characterization.
Conclusion and Future Directions
The addition of β-L-fucose to precursor oligosaccharides is the defining step in the biosynthesis of the H antigen and, consequently, the entire ABO blood group system. This technical guide has provided a detailed overview of the quantitative aspects, experimental methodologies, and biosynthetic pathways central to understanding the role of fucose in this clinically significant biological system.
Future research will likely focus on elucidating the precise kinetic parameters of the fucosyltransferases involved, developing more sensitive and high-throughput methods for antigen analysis, and exploring the functional consequences of variations in antigen density in health and disease. A deeper understanding of these fucosylated structures will undoubtedly pave the way for novel diagnostic and therapeutic strategies in a range of medical fields.
The Enzymatic Role of Alpha-L-Fucosidase in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-L-fucosidase (FUCA1) is a lysosomal hydrolase responsible for the removal of terminal L-fucose residues from a variety of glycoconjugates. This enzymatic activity is critical for the degradation of glycoproteins and glycolipids, and its dysfunction is linked to the lysosomal storage disorder fucosidosis. Beyond its canonical role in the lysosome, emerging evidence has illuminated the multifaceted involvement of FUCA1 in fundamental cellular processes, including signal transduction, cell-cell adhesion, and cancer progression. Notably, FUCA1 acts as a tumor suppressor downstream of p53, modulating the fucosylation status and activity of key signaling receptors like the epidermal growth factor receptor (EGFR). This technical guide provides an in-depth exploration of the enzymatic role of FUCA1, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
L-fucose is a deoxyhexose sugar commonly found at the terminus of glycan chains on glycoproteins and glycolipids. The addition and removal of fucose residues, a process known as fucosylation and defucosylation respectively, are critical post-translational modifications that regulate a wide array of biological processes. Alpha-L-fucosidase 1 (FUCA1), encoded by the FUCA1 gene, is the primary enzyme responsible for catalyzing the hydrolysis of α-L-fucosyl linkages.[1][2] While its deficiency leads to the severe neurodegenerative disorder fucosidosis, recent research has unveiled a more nuanced role for FUCA1 in cellular homeostasis and disease, particularly in the context of cancer.[2] This guide will delve into the core enzymatic functions of FUCA1 and its impact on cellular signaling and pathology.
Enzymatic Properties of Human Alpha-L-Fucosidase (FUCA1)
The enzymatic activity of FUCA1 is characterized by its specificity for α-L-fucosyl linkages and its optimal functioning under specific biochemical conditions. Understanding these properties is crucial for designing and interpreting experiments aimed at studying its biological function.
Quantitative Data on FUCA1 Enzymatic Activity
The following table summarizes key quantitative parameters of human FUCA1 activity.
| Parameter | Value | Substrate | Conditions | Reference |
| Optimal pH | 5.5 - 7.0 | p-nitrophenyl-α-L-fucopyranoside | Varies by study | [3][4] |
| Michaelis Constant (Km) | 0.04 mM | p-nitrophenyl-α-L-fucopyranoside | pH 7.0, 37°C | [5] |
| Catalytic Efficiency (kcat/Km) | 2.5 x 105 M-1s-1 | p-nitrophenyl-α-L-fucopyranoside | pH 7.0, 37°C | [5] |
Cellular Signaling Pathways Modulated by FUCA1
FUCA1's influence extends beyond lysosomal catabolism to the intricate network of cellular signaling. Its ability to remodel cell surface glycans allows it to directly impact the function of signaling receptors and adhesion molecules.
The p53-FUCA1-EGFR Signaling Axis
A pivotal role for FUCA1 has been identified in the p53 tumor suppressor network. The tumor suppressor p53 directly upregulates the transcription of the FUCA1 gene.[3][6] Subsequently, FUCA1 removes fucose residues from the epidermal growth factor receptor (EGFR), a key driver of cell proliferation and survival.[3][6] This defucosylation leads to reduced EGFR phosphorylation and inactivation of its downstream signaling pathways, including the PI3K/Akt pathway, thereby contributing to tumor suppression.[3][7][8]
Involvement in TGFβ-Induced Epithelial-Mesenchymal Transition (EMT)
Emerging research also implicates FUCA1 in the regulation of transforming growth factor-beta (TGFβ)-induced EMT, a cellular program associated with cancer invasion and metastasis.[8] During TGFβ-induced EMT, the expression of FUCA1 is reportedly decreased, leading to an increase in fucosylated N-glycans that are associated with a more invasive phenotype.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the enzymatic activity and cellular functions of FUCA1.
Alpha-L-Fucosidase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring FUCA1 activity in cell lysates, serum, or plasma.[9][10]
Materials:
-
FUCA1 Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.5)
-
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
4-Methylumbelliferone (4-MU) standard (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
-
Cell lysate or other biological samples
Procedure:
-
Reagent Preparation:
-
Prepare FUCA1 Assay Buffer with 2 mM DTT. Keep on ice.
-
Prepare a working solution of 4-MUF substrate by diluting the stock 1:100 in FUCA1 Assay Buffer with DTT.
-
Prepare a 4-MU standard curve by serial dilution of the 4-MU stock solution in FUCA1 Assay Buffer with DTT.
-
-
Sample Preparation:
-
For cell lysates, homogenize cells in a suitable lysis buffer and centrifuge to pellet debris. Collect the supernatant.
-
Serum and plasma samples can often be used directly.
-
-
Assay:
-
Add 50 µL of sample (or FUCA1 positive control) to the wells of the 96-well plate.
-
Add 50 µL of the 4-MUF substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 330/450 nm in kinetic mode or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the blank (buffer only) fluorescence from all readings.
-
Use the 4-MU standard curve to determine the concentration of the product formed.
-
Calculate the enzyme activity, typically expressed as pmol/min/mg of protein.
-
Western Blot Analysis of FUCA1 Expression
This protocol provides a general guideline for detecting FUCA1 protein in cell lysates.[11][12]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FUCA1 (use at manufacturer's recommended dilution, e.g., 1:1000)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FUCA1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to assess the invasive potential of cells in response to altered FUCA1 expression (e.g., after knockdown or overexpression).[13][14][15][16][17]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Cells with modified FUCA1 expression (and control cells)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell insert membranes with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend the cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 104) into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixing and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Conclusion
Alpha-L-fucosidase 1 is a pivotal enzyme with a well-established role in lysosomal degradation and a burgeoning significance in the regulation of cellular signaling. Its activity as a tumor suppressor, mediated through the defucosylation of key oncogenic drivers like EGFR, positions FUCA1 as a compelling target for further investigation in cancer biology and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the multifaceted enzymatic role of FUCA1 and its therapeutic potential. Further elucidation of its substrates and downstream effectors will undoubtedly uncover new layers of its regulatory function in cellular health and disease.
References
- 1. uniprot.org [uniprot.org]
- 2. FUCA1 alpha-L-fucosidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of human fucosidase FucA1 reveal insight into substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. corning.com [corning.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of FOXK1 Suppresses Proliferation, Migration, and Invasion in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of GDP-beta-L-fucose: A Guide for Research Applications
Application Notes
Guanosine diphosphate-beta-L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases. These enzymes catalyze the transfer of fucose to various glycoconjugates, including N-linked and O-linked glycans on proteins and lipids. Fucosylation, the process of adding fucose residues, plays a pivotal role in a myriad of biological processes, making GDP-L-fucose an indispensable tool for researchers in glycobiology, cell biology, and drug development.
Key Research Applications:
-
Studying Glycosyltransferases: GDP-L-fucose is an essential substrate for in vitro assays of fucosyltransferase activity, enabling the characterization of enzyme kinetics, substrate specificity, and inhibitor screening.
-
Investigating Cellular Signaling: Fucosylated glycans are integral components of signaling pathways that regulate cell-cell recognition, adhesion, and communication. The availability of GDP-L-fucose allows researchers to probe the role of fucosylation in pathways such as Notch signaling, selectin-mediated leukocyte adhesion, and receptor tyrosine kinase (RTK) signaling in cancer.[1][2][3]
-
Cancer Research: Aberrant fucosylation is a hallmark of many cancers and is implicated in tumor progression, metastasis, and drug resistance.[1][3][4][5][6] GDP-L-fucose is used to synthesize fucosylated cancer antigens and to study the fucosyltransferases involved in their biosynthesis, providing avenues for diagnostics and therapeutics.
-
Drug Development: The development of fucosyltransferase inhibitors is a promising strategy for therapeutic intervention in diseases characterized by abnormal fucosylation. GDP-L-fucose is crucial for the high-throughput screening and characterization of such inhibitors.
This document provides detailed protocols for the enzymatic synthesis of GDP-L-fucose via two primary pathways: the de novo pathway, starting from GDP-mannose, and the salvage pathway, which utilizes L-fucose.
Enzymatic Synthesis Pathways
There are two main enzymatic routes for the synthesis of GDP-L-fucose in vitro:
-
The De Novo Pathway: This pathway mimics the natural biosynthetic route in many organisms and involves the conversion of GDP-mannose to GDP-L-fucose through the sequential action of two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as GDP-L-fucose synthase or WcaG/FX protein).[7][8]
-
The Salvage Pathway: This more direct route utilizes the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which catalyzes both the phosphorylation of L-fucose to L-fucose-1-phosphate and its subsequent conversion to GDP-L-fucose in the presence of ATP and GTP.[9][10][11][12]
Below are diagrams illustrating the enzymatic workflows for both pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes involved in GDP-L-fucose synthesis.
Table 1: Kinetic Parameters of De Novo Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| GMD | GDP-mannose | 220 | 2.3 µmol/h/mg | Escherichia coli | [13] |
| WcaG (His-tag) | GDP-4-keto-6-deoxy-D-mannose | 40 | 23 nkat/mg | Escherichia coli | [7][8] |
| WcaG (His-tag) | NADPH | 21 | 10 nkat/mg | Escherichia coli | [7][8] |
| Human GFS | GDP-4"-keto-6"-deoxy-d-mannose | - | - | Human | [14][15][16] |
Table 2: Kinetic Parameters of Salvage Pathway Enzyme (FKP)
| Enzyme Activity | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Fucokinase | L-fucose | 66.29 | 0.39 | Bacteroides fragilis | [17][18] |
| GDP-fucose pyrophosphorylase | L-fucose-1-phosphate | 32.95 | 10.07 | Bacteroides fragilis | [17][18] |
Table 3: Reported Yields for Enzymatic Synthesis of GDP-L-fucose
| Synthesis Pathway | Starting Material | Product Concentration | Yield | Reference |
| De Novo (cell-free) | Mannose | 178.6 mg/L | 14.1% | [19][20] |
| De Novo (preparative) | GDP-mannose (100 mg) | 78 mg | 78% (of starting GDP-mannose) | [21] |
| Salvage (multi-enzyme cascade) | Guanosine, Fucose | 7 mM (4.1 g/L) | 68% | [22] |
| Salvage (multi-enzyme cascade) | Mannose, Guanosine | 7.6 mM (4.5 g/L) | 72% | [22] |
Experimental Protocols
Protocol 1: De Novo Synthesis of GDP-L-fucose
This two-step protocol is designed to overcome the feedback inhibition of GMD by the final product, GDP-L-fucose.[19][21]
Materials:
-
Recombinant GDP-mannose 4,6-dehydratase (GMD) from E. coli
-
Recombinant His-tagged GDP-L-fucose synthetase (WcaG) from E. coli
-
GDP-α-D-mannose
-
NADPH
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2
-
Quenching Solution: Perchloric acid or heat inactivation (95°C for 5 min)
-
Purification: HPLC system with an anion-exchange or reverse-phase column
Procedure:
Step 1: Synthesis of GDP-4-keto-6-deoxymannose
-
Prepare a reaction mixture containing GDP-α-D-mannose (e.g., 10 mM) in the reaction buffer.
-
Add GMD to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction at 37°C for 2-4 hours. Monitor the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose by HPLC.
-
Once the reaction is complete, inactivate the GMD enzyme by heat treatment (95°C for 5 minutes) or by adding a quenching solution.
-
Centrifuge the mixture to pellet the denatured enzyme and collect the supernatant containing the intermediate product.
Step 2: Synthesis of GDP-L-fucose
-
To the supernatant from Step 1, add NADPH to a final concentration of 1.2-1.5 molar equivalents relative to the starting GDP-mannose.
-
Add purified His-tagged WcaG to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction at 37°C for 2-4 hours. Monitor the formation of GDP-L-fucose by HPLC.
-
Upon completion, the reaction mixture can be used directly for some applications or purified.
Purification:
-
GDP-L-fucose can be purified from the reaction mixture by preparative HPLC using an anion-exchange column with a salt gradient (e.g., triethylammonium bicarbonate buffer) or a C18 reverse-phase column.
-
Pool the fractions containing GDP-L-fucose, lyophilize, and store at -20°C or below.
Protocol 2: Salvage Pathway Synthesis of GDP-L-fucose
This one-pot synthesis utilizes the bifunctional FKP enzyme.[9]
Materials:
-
Recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
L-fucose
-
ATP (disodium salt)
-
GTP (disodium salt)
-
MnSO4
-
Inorganic pyrophosphatase
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Purification: HPLC system with an anion-exchange or reverse-phase column
Procedure:
-
Prepare a reaction mixture in a 15 mL centrifuge tube with 5.0 mL of Tris-HCl buffer.
-
Add the following components to the final concentrations indicated:
-
L-fucose (e.g., 10 mM)
-
ATP (1.0 eq to L-fucose)
-
GTP (1.0 eq to L-fucose)
-
MnSO4 (10 mM)
-
Inorganic pyrophosphatase (e.g., 90 units)
-
FKP (e.g., 9 units)
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Upon completion, the product can be purified as described in Protocol 1.
Signaling Pathways Involving GDP-L-fucose
GDP-L-fucose is a key molecule in several critical signaling pathways. The fucosylation of proteins in these pathways can modulate their activity, stability, and interactions.
In the Notch signaling pathway, O-fucosylation of the Notch receptor's extracellular domain by Protein O-fucosyltransferase 1 (POFUT1) is essential for its proper function and interaction with its ligands.[2][24][25] This modification occurs in the endoplasmic reticulum and is dependent on the transport of GDP-L-fucose from the cytosol.
In cancer, altered expression of fucosyltransferases (FUTs) leads to aberrant fucosylation of cell surface receptors like EGFR and TGF-βR.[1][3] This can enhance receptor signaling, promoting tumor cell proliferation, invasion, and metastasis. The availability of GDP-L-fucose is a critical determinant of these fucosylation events.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and transportation pathways of GDP-fucose that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 4. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Diverse Contributions of Fucose Linkages in Cancer | Semantic Scholar [semanticscholar.org]
- 6. The Diverse Contributions of Fucose Linkages in Cancer - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative synthesis of GDP-beta-L-fucose by recombinant enzymes from enterobacterial sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Two Pathways for Importing GDP-fucose into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rescue of Notch signaling in cells incapable of GDP-l-fucose synthesis by gap junction transfer of GDP-l-fucose in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Fucose Incorporation Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, including cancer, making the detection and quantification of fucose incorporation a key area of research in diagnostics and therapeutic development.[1][3] Click chemistry, a powerful and versatile bioorthogonal ligation tool, offers a robust method for the sensitive and specific detection of fucosylated glycans in complex biological systems.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of fucosylated glycoproteins with fucose analogs and their subsequent detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction.
Principle of the Method
The detection of fucose incorporation using click chemistry is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a fucose analog containing a bioorthogonal handle, either an alkyne or an azide group.[1][6] Commonly used analogs include alkynyl fucose (e.g., 6-alkynyl-fucose or FucAl) and azido fucose (e.g., 6-azido-fucose or FucAz).[4][6] These analogs are taken up by cells and utilized by the fucose salvage pathway to be incorporated into nascent glycans on glycoproteins.[2][6][7] To enhance cell permeability, these fucose analogs are often peracetylated.[6]
-
Click Chemistry Ligation: Following metabolic labeling, the incorporated bioorthogonal handle is detected by a copper(I)-catalyzed click reaction with a complementary detection probe.[1] For instance, an incorporated alkynyl-fucose can be ligated to an azide-containing fluorescent dye or biotin molecule.[1][8] This covalent ligation allows for the visualization and/or enrichment of fucosylated glycoproteins for downstream analysis.[1]
Signaling Pathway: Fucose Salvage Pathway
The incorporation of fucose analogs into cellular glycans relies on the fucose salvage pathway. The diagram below illustrates the key steps involved in the metabolic processing of an alkynyl fucose analog.
Caption: Fucose salvage pathway for the metabolic incorporation of alkynyl fucose.
Experimental Workflow
The general workflow for detecting fucose incorporation using click chemistry involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for fucose incorporation detection.
Detailed Protocols
The following protocols provide a step-by-step guide for the detection of fucosylated glycoproteins in cultured mammalian cells.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incubation of cells with a peracetylated alkynyl fucose analog.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated 6-alkynyl-fucose (Ac4-6AF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and grow overnight.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4-6AF in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4-6AF-containing medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis or fixation.
Protocol 2: Preparation of Protein Lysate
This protocol is for preparing total protein lysates from metabolically labeled cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scraping: Scrape the cells from the culture vessel and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[1] The lysate can be stored at -80°C or used immediately for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction for Protein Lysates
This protocol describes the ligation of an azide-biotin probe to the alkynyl-fucose labeled proteins in the lysate.
Materials:
-
Protein lysate (from Protocol 2)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
PBS
-
Ice-cold acetone
Procedure:
-
Prepare Reagents: Prepare stock solutions of Azide-PEG3-Biotin (10 mM in DMSO), TCEP (50 mM in water), TBTA (10 mM in DMSO), and CuSO4 (50 mM in water).[1]
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50-100 µg of protein)
-
PBS to a final volume of 100 µL
-
Azide-PEG3-Biotin to a final concentration of 100 µM
-
TCEP to a final concentration of 1 mM
-
TBTA to a final concentration of 100 µM[1]
-
-
Initiate the Reaction: Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.[1]
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.[1]
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, add 4 volumes of ice-cold acetone and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.[1]
-
Resuspend Pellet: Resuspend the protein pellet in SDS-PAGE loading buffer for subsequent analysis by Western blot.[1]
Protocol 4: Western Blot Analysis
This protocol is for the detection of biotinylated fucosylated glycoproteins.
Materials:
-
Biotinylated protein sample (from Protocol 3)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Incubate the membrane with an ECL substrate and visualize the signal using an appropriate imaging system.[1]
Data Presentation
The following tables summarize typical reagent concentrations and incubation times for the key experimental steps.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| Fucose Analog Concentration | 2.5 µM - 100 µM | Optimal concentration is cell-type dependent.[9] |
| Incubation Time | 4 hours - 3 days | Longer incubation times may increase labeling efficiency.[9][10] |
| Cell Density | 50-80% confluency | Ensure cells are in a logarithmic growth phase. |
Table 2: Click Chemistry Reaction Components
| Reagent | Final Concentration | Stock Solution |
| Protein Lysate | 0.5 - 1 µg/µL | - |
| Azide-Probe | 100 µM | 10 mM in DMSO |
| TCEP | 1 mM | 50 mM in water |
| TBTA | 100 µM | 10 mM in DMSO |
| CuSO4 | 1 mM | 50 mM in water |
Table 3: Comparison of Fucose Analogs
| Fucose Analog | Common Abbreviation | Key Characteristics |
| 6-alkynyl-fucose | 6-Alk-Fuc, FucAl | Efficiently incorporated into O-Fuc glycans.[6] |
| 7-alkynyl-fucose | 7-Alk-Fuc | Tolerated by most fucosyltransferases.[6] |
| 6-azido-fucose | 6-Az-Fuc, FucAz | Can be used as a probe, but may exhibit cytotoxicity in some cell types.[6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling | Increase fucose analog concentration or incubation time. Ensure cell viability. |
| Incomplete click reaction | Prepare fresh reagent stock solutions. Ensure correct final concentrations. | |
| High background | Excess click chemistry reagents | Perform protein precipitation (Protocol 3, step 5) to remove unreacted probes. |
| Non-specific binding of streptavidin-HRP | Increase the number and duration of wash steps. Increase the concentration of blocking agent. | |
| Cell toxicity | High concentration of fucose analog | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
Conclusion
The use of click chemistry provides a powerful and versatile platform for the detection and analysis of fucose incorporation in a wide range of biological contexts. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this technology in their studies of fucosylation, paving the way for new discoveries in glycobiology and the development of novel diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. biosynth.com [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose monosaccharide that plays a critical role in various biological processes, including cell adhesion, signal transduction, and immune responses.[1] It is a key component of many glycoconjugates, such as glycoproteins and glycolipids. Alterations in fucosylation, the enzymatic addition of fucose to glycans, have been implicated in several diseases, most notably in cancer, where changes in fucosylation patterns on cell surface receptors like EGFR can modulate signaling pathways involved in cell proliferation and metastasis.[1][2] Consequently, the accurate quantification of fucose in biological samples and pharmaceutical products is of significant interest to researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for fucose analysis.
This document provides detailed application notes and protocols for two widely used HPLC-based methods for the quantification of fucose:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) : A direct analysis method that does not require derivatization.
-
Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by Reversed-Phase HPLC with UV Detection : A sensitive method that involves labeling the sugar prior to analysis.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the direct analysis of carbohydrates, including fucose.[3] It utilizes a high pH mobile phase to ionize the hydroxyl groups of carbohydrates, allowing for their separation on a strong anion-exchange column.[4] Pulsed amperometric detection provides sensitive and specific detection of underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1.0 mM | [5] |
| Limit of Detection (LOD) | Low-picomole quantities | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at low µM levels | [6] |
| Precision (RSD) | Typically <5% | General knowledge from cited methods |
| Recovery | High, as no derivatization is needed | General knowledge from cited methods |
Experimental Protocol: HPAE-PAD for Fucose Analysis
1. Sample Preparation (from Glycoprotein)
-
To approximately 50 µg of purified glycoprotein, add 2 M trifluoroacetic acid (TFA).
-
Incubate the mixture at 110°C for 4 hours to hydrolyze the glycoprotein and release the monosaccharides.
-
Dry the sample under a stream of nitrogen or using a vacuum centrifuge to remove the TFA.
-
Reconstitute the dried sample in a known volume of deionized water (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-PAD System and Conditions
-
HPLC System: An inert, metal-free HPLC system is recommended to prevent contamination and corrosion from the high pH mobile phase.
-
Column: Dionex CarboPac™ PA20 column (3 x 150 mm) or similar.[3]
-
Guard Column: Dionex CarboPac™ PA20 Guard column (3 x 50 mm).
-
Mobile Phase:
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Gradient Program:
-
0-18 min: 10% B (10 mM NaOH) for separation of neutral monosaccharides including fucose.
-
18.1-25 min: 30% B, 10% C (gradient to wash the column).
-
25.1-35 min: 10% B (re-equilibration).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-25 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate analysis should be used as recommended by the manufacturer.
3. Data Analysis
-
Prepare a standard curve by injecting known concentrations of a fucose standard.
-
Identify the fucose peak in the sample chromatogram by comparing its retention time to that of the fucose standard.
-
Quantify the amount of fucose in the sample by integrating the peak area and interpolating from the standard curve.
Method 2: Pre-column Derivatization with PMP and HPLC-UV Analysis
This method involves the derivatization of the reducing end of fucose with 1-phenyl-3-methyl-5-pyrazolone (PMP), which imparts a strong UV chromophore to the sugar, allowing for sensitive detection at 245 nm.[7][8] The PMP-labeled fucose is then separated by reversed-phase HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 2.0 mmol/L | [7] |
| Limit of Detection (LOD) | 3.1 - 4.6 ng | [7] |
| Limit of Quantification (LOQ) | ~10 ng (estimated from LOD) | [7] |
| Precision (RSD) | < 3.0% | [9] |
| Recovery | 93.13% - 105.1% | [7][9] |
Experimental Protocol: PMP Derivatization and HPLC-UV
1. Sample Preparation (Hydrolysis)
-
Follow the same hydrolysis procedure as described in the HPAE-PAD method (Section 1.1) to release fucose from glycoproteins.
2. PMP Derivatization
-
To the dried hydrolysate, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M NaOH.
-
Vortex the mixture and incubate at 70°C for 60 minutes.[7]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 0.3 M HCl.
-
Extract the excess PMP reagent by adding 500 µL of chloroform and vortexing vigorously.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.
-
Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.
-
Filter the final aqueous sample through a 0.22 µm syringe filter before injection.
3. HPLC-UV System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Eluent A: 100 mM Sodium Phosphate buffer, pH 7.0.
-
Eluent B: Acetonitrile.
-
-
Gradient Program:
-
0-35 min: 12-17% B.[8]
-
36-45 min: 20% B.
-
46-65 min: 12% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 245 nm.[7]
4. Data Analysis
-
Prepare a standard curve by derivatizing and injecting known concentrations of a fucose standard.
-
Identify the PMP-fucose peak in the sample chromatogram based on its retention time.
-
Quantify the amount of fucose in the sample using the peak area and the standard curve.
Visualizations
Caption: Fucosylation enhances EGFR signaling, promoting cancer progression.
Caption: Workflow for HPLC-based fucose analysis of glycoproteins.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Fucosylated Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, such as cancer and congenital disorders of glycosylation (CDG), making fucosylated glycoproteins and glycopeptides significant targets for biomarker discovery and therapeutic development.[1][2][3] The inherent complexity and heterogeneity of glycosylation, however, present considerable analytical challenges.
Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization and quantification of glycopeptides.[4][5] This document provides detailed application notes and protocols for the analysis of fucosylated glycopeptides using state-of-the-art mass spectrometry techniques, including enrichment strategies, fragmentation analysis, and quantitative workflows.
Core Concepts in Fucosylated Glycopeptide Analysis
The analysis of fucosylated glycopeptides by mass spectrometry involves several key stages, from initial sample preparation to final data analysis. A general workflow is outlined below.
Caption: General workflow for fucosylated glycopeptide analysis.
Enrichment Strategies for Fucosylated Glycopeptides
Due to their low abundance and potential for ionization suppression by non-glycosylated peptides, enrichment is a critical step for successful glycopeptide analysis.[6][7]
1. Lectin Affinity Chromatography (LAC): Lectin affinity chromatography is a widely used technique that employs lectins, proteins that bind to specific sugar residues, to selectively capture glycopeptides.[8] For fucosylated structures, Lens culinaris agglutinin (LCA) is particularly effective as it recognizes glycan structures containing an α-linked mannose residue, a common feature in N-glycans that can be fucosylated.[6]
2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on their hydrophilicity. The polar glycan moiety makes glycopeptides more hydrophilic than their non-glycosylated counterparts, allowing for their retention and subsequent elution to separate them from the bulk of tryptic peptides.[7][9] This method is effective for enriching a broad range of glycopeptides.
3. Chemical Enrichment: Hydrazide chemistry is a chemical approach that can be used for the label-free quantification of glycoproteins.[9] This method involves the oxidation of glycan cis-diols to aldehydes, which are then covalently captured by a hydrazide-functionalized solid support.
| Enrichment Method | Principle of Separation | Specificity | Advantages | Disadvantages |
| Lectin Affinity (LCA) | Specific binding to mannose residues in the glycan core | High for core-fucosylated N-glycans | High specificity, mild elution | Potential for non-specific binding, may not capture all glycoforms |
| HILIC | Hydrophilicity of the glycan moiety | Broad for most glycopeptides | Enriches both N- and O-glycopeptides, good for global profiling | Co-enrichment of hydrophilic non-glycopeptides can occur |
| Hydrazide Chemistry | Covalent capture of oxidized glycans | Broad for all glycoproteins | Covalent capture is robust | Requires chemical modification, can be complex |
Mass Spectrometry Fragmentation Techniques
The fragmentation method used in tandem mass spectrometry (MS/MS) is crucial for elucidating both the peptide sequence and the glycan structure. Fucosylated glycopeptides exhibit distinct fragmentation patterns depending on the technique employed.[4][10]
Collision-Induced Dissociation (CID): CID is the most common fragmentation technique. For glycopeptides, CID spectra are typically dominated by the neutral loss of the glycan moiety, producing characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 366.14 for HexHexNAc) and Y-ions (peptide backbone with attached glycan fragments). Core fucose (α1,6-linked) is generally more stable than antenna fucose (α1,3/4-linked) under CID conditions.[4]
Higher-Energy Collisional Dissociation (HCD): HCD, common on Orbitrap instruments, provides high-resolution fragment ion spectra. Similar to CID, it produces oxonium ions and Y-ions, but often with higher energy that can also induce some peptide backbone fragmentation.[6]
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone (producing c- and z-ions) while leaving labile modifications like glycosylation largely intact.[5] This is particularly useful for pinpointing the exact site of glycosylation. Combining ETD with supplemental activation (EThcD) can provide fragmentation of both the peptide and the glycan in a single spectrum.[11]
Caption: Fragmentation of fucosylated glycopeptides by different MS/MS techniques.
Quantitative Analysis Strategies
Quantitative analysis of fucosylated glycopeptides is essential for biomarker studies and biopharmaceutical characterization.
1. Label-Free Quantification (LFQ): LFQ relies on comparing the signal intensities of glycopeptide precursor ions across different samples. This method is straightforward but requires highly reproducible chromatography and MS performance. The level of fucosylation can be determined by the signal intensity ratio of fucosylated to non-fucosylated glycopeptide ions.[2][12]
2. Multiple Reaction Monitoring (MRM): MRM is a targeted quantitative technique with high sensitivity and specificity, ideal for quantifying known glycopeptides.[1][13] It involves selecting a specific precursor ion and monitoring one or more of its specific fragment ions. By optimizing collision energy, it is possible to generate linkage-specific Y-ions that can distinguish between core and outer-arm fucosylation.[1]
| Quantitative Method | Approach | Throughput | Sensitivity | Specificity |
| Label-Free (LFQ) | Compares precursor ion intensities | High (Discovery) | Moderate | Moderate |
| MRM | Monitors specific precursor-fragment transitions | Low (Targeted) | High | High |
Example Quantitative Data: A study on congenital disorders of glycosylation (CDG) used MS to measure the core fucosylation of transferrin. The results, determined by the signal intensity ratio of tryptic peptide ions, are summarized below.[2][12]
| Group | N | Core Fucosylation Level (Mean ± SD) |
| Healthy Controls (0-32 years) | 68 | 7.9% ± 1.7% |
| SLC35C1-CDG Patients | - | Nearly Null |
Protocols
Protocol 1: General Workflow for Fucosylated Glycopeptide Analysis from Human Serum
1. Protein Digestion: a. Dilute 10 µL of human serum in 100 µL of 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. c. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes. d. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
2. Glycopeptide Enrichment using HILIC: a. Condition a HILIC microspin column with 0.1% TFA. b. Equilibrate the column with 80% acetonitrile, 0.1% TFA. c. Load the digested peptide sample onto the column. d. Wash the column three times with 80% acetonitrile, 0.1% TFA to remove non-glycosylated peptides. e. Elute the glycopeptides with 50% acetonitrile, 0.1% TFA. f. Dry the eluted glycopeptides in a vacuum centrifuge.
3. LC-MS/MS Analysis: a. Reconstitute the dried glycopeptides in 0.1% formic acid. b. Inject the sample onto a nano-LC system equipped with a C18 analytical column. c. Elute peptides using a gradient of 2% to 40% acetonitrile in 0.1% formic acid over 90 minutes. d. Acquire data on an Orbitrap mass spectrometer in data-dependent acquisition (DDA) mode. e. Set the full MS scan resolution to 120,000 and the MS/MS (HCD) scan resolution to 30,000.[6] f. Include precursor m/z values of 366.14 and 512.2 as diagnostic ions to trigger MS/MS scans for potential glycopeptides.
4. Data Analysis: a. Process the raw MS data using a glycoproteomics search engine (e.g., Byonic, pFind, GlycoPep Grader). b. Specify trypsin as the enzyme, allowing for two missed cleavages. c. Set carbamidomethylation of cysteine as a fixed modification. d. Set oxidation of methionine and deamidation of asparagine/glutamine as variable modifications. e. Include a database of common N-glycan compositions, including fucosylated variants. f. Filter results to a 1% false discovery rate (FDR).
Protocol 2: Targeted Quantification of Fucosylated Glycopeptides by LC-MS-MRM
This protocol is adapted from a workflow for quantifying linkage-specific fucosylation.[1]
1. Sample Preparation and Digestion: a. Follow the protein digestion steps as outlined in Protocol 1.
2. MRM Method Development: a. Identify the target fucosylated glycopeptides from previous discovery experiments. b. Determine the precursor ion (Q1) m/z and charge state for each target. c. Perform initial MS/MS scans at varying collision energies (e.g., 20-50% normalized collision energy) to identify intense and specific fragment ions (Q3).[1] d. Prioritize Y-ions that retain the fucose moiety or linkage-specific fragments for the MRM transition list. For example, monitor the oxonium ion m/z 512.2 for all fucosylated glycoforms.[1]
3. LC-MS-MRM Analysis: a. Use a triple quadrupole or Q-trap mass spectrometer (e.g., AB Sciex 6500 Q-trap) coupled to a nano-LC system.[1] b. Set up the LC gradient as in Protocol 1. c. Program the MRM transitions with the optimized collision energies and a dwell time of ~25 ms per transition. d. Schedule the acquisition of MRM transitions around the expected retention time of each glycopeptide to maximize sensitivity.
4. Data Quantification: a. Integrate the peak areas for each MRM transition using appropriate software (e.g., Skyline, Analyst). b. Calculate the ratio of peak areas for different fucosylated isomers or between fucosylated and non-fucosylated forms of the same peptide to determine relative abundance.
Applications in Drug Development
The analysis of fucosylated glycopeptides is crucial for the development and quality control of therapeutic glycoproteins.[14][15]
-
Biopharmaceutical Characterization: Monoclonal antibodies (mAbs) are a major class of therapeutic proteins. The absence of core fucose on the Fc N-glycan can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing tumor cells. Therefore, monitoring and controlling fucosylation levels is a critical quality attribute.
-
Biomarker Discovery: Changes in fucosylation on serum proteins have been linked to various cancers and liver diseases.[1][6] Quantitative glycoproteomic workflows can identify and validate fucosylated glycopeptide biomarkers for early diagnosis and patient stratification.[16]
By providing detailed site-specific information, the mass spectrometry techniques described here are powerful tools for advancing both basic research and the development of next-generation therapeutics.[15][17]
References
- 1. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID: A Case Study in Improving Automated Glycopeptide Analysis Scoring Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HKU Scholars Hub: Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry [hub.hku.hk]
- 14. Glycopeptide Analysis, Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sym-bio.com [sym-bio.com]
- 16. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 17. Glycopeptide analysis, recent developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Sulfated Fucose Isomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated fucose is a critical monosaccharide component of fucoidans, which are complex sulfated polysaccharides found in brown seaweeds and some marine invertebrates. The specific positioning of sulfate groups on the fucose molecule (isomerism) plays a pivotal role in the diverse biological activities of fucoidans, including their anticoagulant, anti-inflammatory, antiviral, and anticancer properties. The precise characterization of the sulfation pattern of fucose residues is therefore essential for understanding the structure-function relationship of these bioactive compounds and for the development of fucoidan-based therapeutics. Capillary electrophoresis (CE) has emerged as a high-resolution analytical technique capable of separating these closely related sulfated fucose isomers. This document provides detailed application notes and protocols for the separation of 2-O-, 3-O-, and 4-O-sulfated fucose isomers using capillary electrophoresis.
Principle of Separation
Capillary electrophoresis separates charged molecules based on their differential migration in an electric field. The separation of sulfated fucose isomers, which are negatively charged due to the sulfate group, is primarily driven by their charge-to-size ratio. While the isomers have the same mass and charge, subtle differences in their three-dimensional structure and hydrodynamic radius can lead to different electrophoretic mobilities, allowing for their separation. Non-aqueous capillary electrophoresis (NACE) has been shown to be particularly effective, as the use of organic solvents can enhance the separation selectivity through mechanisms like selective ion-pairing and solvation effects.
Experimental Protocols
This section details two primary methodologies for the separation of sulfated fucose isomers: Non-Aqueous Capillary Electrophoresis (NACE) with indirect UV detection and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Protocol 1: Non-Aqueous Capillary Electrophoresis (NACE) of Sulfated Fucose Isomers
This protocol is based on a published method for the separation of the three positional isomers of monosulfated fucose.[1]
1. Materials and Reagents
-
F'used-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 50 cm, total length 57 cm)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethanolamine (99%)
-
Trimesic acid (98%)
-
Sodium hydroxide (NaOH) for capillary conditioning
-
Hydrochloric acid (HCl) for pH adjustment
-
Purified sulfated fucose isomer standards (2-O-, 3-O-, and 4-O-sulfated fucose) or a mixture of isomers obtained from hydrolysis of fucoidan.
2. Instrument and Equipment
-
Capillary electrophoresis system equipped with a UV detector capable of indirect detection.
-
Power supply capable of delivering up to 30 kV.
-
Data acquisition and analysis software.
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution of 12 mM ethanolamine and 2 mM trimesic acid in a 1:1 (v/v) methanol-ethanol mixture. Adjust the pH if necessary with a dilute solution of HCl or NaOH in the same solvent mixture. Filter the BGE through a 0.22 µm syringe filter before use.
-
Sample Solution: Dissolve the sulfated fucose isomer standards or the hydrolyzed fucoidan sample in the BGE to a suitable concentration (e.g., 100 µg/mL).
4. Capillary Conditioning
-
New Capillary:
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with methanol for 10 minutes.
-
Finally, equilibrate with the BGE for at least 30 minutes.
-
-
Daily Conditioning:
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with methanol for 5 minutes.
-
Equilibrate with the BGE for 10 minutes before the first injection.
-
-
Between Runs: Rinse the capillary with the BGE for 2-3 minutes.
5. Electrophoretic Conditions
-
Capillary: Fused-silica, 50 µm i.d., 57 cm total length (50 cm to detector).
-
Background Electrolyte: 12 mM ethanolamine, 2 mM trimesic acid in methanol-ethanol (1:1, v/v).
-
Voltage: -25 kV (reverse polarity).
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Temperature: 25°C.
-
Detection: Indirect UV detection at 254 nm.
6. Data Analysis
-
Identify the peaks corresponding to the different sulfated fucose isomers based on their migration times by running individual standards.
-
Calculate the resolution between adjacent peaks to assess the quality of the separation.
Protocol 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isomer Identification
This protocol provides a general workflow for the identification of sulfated fucose isomers by coupling CE with electrospray ionization mass spectrometry (ESI-MS).[2][3]
1. Materials and Reagents
-
F'used-silica capillary (e.g., 50 µm i.d.)
-
Volatile background electrolyte components such as ammonium acetate or ammonium formate.
-
Methanol, acetonitrile, and isopropanol (LC-MS grade).
-
Formic acid or acetic acid for pH adjustment.
-
Sheath liquid for the ESI interface (e.g., a mixture of isopropanol and water).
-
Purified sulfated fucose isomer standards or hydrolyzed fucoidan sample.
2. Instrument and Equipment
-
Capillary electrophoresis system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., ion trap or time-of-flight).
-
CE-MS interface.
-
Data acquisition and analysis software for both CE and MS.
3. Preparation of Solutions
-
Background Electrolyte (BGE): A volatile buffer is required. A common choice is 10-50 mM ammonium acetate or ammonium formate in water or a water-organic solvent mixture, with the pH adjusted using formic acid or acetic acid. The exact composition should be optimized for the specific isomers and MS conditions.
-
Sheath Liquid: A typical sheath liquid is 50:50 (v/v) isopropanol:water with a small amount of a volatile acid or base to aid in ionization.
-
Sample Solution: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
4. Capillary Conditioning
-
Condition the capillary as described in Protocol 1, ensuring the final equilibration is with the volatile BGE.
5. CE-MS Conditions
-
CE Conditions:
-
Voltage: Typically in the range of 20-30 kV (positive or negative polarity depending on the charge of the analyte and the desired direction of migration).
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
MS Conditions:
-
Ionization Mode: Negative ion mode is typically used for sulfated compounds.
-
Sheath Liquid Flow Rate: Optimize for stable spray and signal intensity (e.g., 3-5 µL/min).
-
Nebulizing Gas: Optimize pressure for stable spray.
-
Drying Gas: Optimize temperature and flow rate.
-
Capillary Voltage: Optimize for maximum ion signal.
-
MS Scan Range: Scan for the m/z of the sulfated fucose isomers (e.g., m/z 245 for [M-H]⁻).
-
MS/MS Fragmentation: Perform tandem mass spectrometry on the parent ion of interest to obtain characteristic fragment ions for isomer identification.
-
6. Data Analysis
-
Extract the ion chromatogram for the m/z corresponding to the sulfated fucose isomers.
-
Analyze the MS/MS fragmentation patterns to differentiate the isomers. For example, 3-O-sulfated fucose is often characterized by the loss of the hydrogenosulfate anion (HSO₄⁻), while 2-O- and 4-O-sulfated fucose isomers show distinct cross-ring fragmentation patterns.[2][3]
Data Presentation
Quantitative data such as migration times and resolution are crucial for method validation and comparison. While the abstracts of the referenced literature confirm the successful separation of 2-O-, 3-O-, and 4-O-sulfated fucose isomers, specific quantitative values were not available in the publicly accessible documents. For detailed quantitative data, it is recommended to consult the full-text versions of the cited articles.
The following table provides a template for presenting such quantitative data once obtained.
| Isomer | Migration Time (min) | Resolution (Rs) | Efficiency (N) |
| 2-O-Sulfated Fucose | Data not available | Data not available | Data not available |
| 3-O-Sulfated Fucose | Data not available | Data not available | Data not available |
| 4-O-Sulfated Fucose | Data not available | Data not available | Data not available |
Note: The migration order and resolution will be dependent on the specific CE method employed (e.g., NACE vs. aqueous CE).
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the separation of sulfated fucose isomers by capillary electrophoresis.
Caption: General workflow for the analysis of sulfated fucose isomers by Capillary Electrophoresis.
Caption: Detailed workflow for the NACE protocol for sulfated fucose isomer separation.
Conclusion
Capillary electrophoresis, particularly in its non-aqueous mode, offers a powerful and high-resolution method for the separation of challenging sulfated fucose isomers. When coupled with mass spectrometry, CE provides an invaluable tool for the unambiguous identification of these isomers, which is critical for the structural elucidation of fucoidans and the development of related pharmaceuticals. The protocols outlined in this document provide a solid foundation for researchers to establish and optimize the separation of sulfated fucose isomers in their own laboratories. Further method development may be required to achieve baseline separation for all isomers, depending on the complexity of the sample matrix.
References
- 1. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-aqueous capillary electrophoresis of the positional isomers of a sulfated monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enrichment of Fucosylated Glycoproteins using Lectin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, localization, and function. Fucosylation, the addition of a fucose sugar moiety, is a key glycosylation event implicated in a myriad of physiological and pathological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of various diseases, most notably cancer, where it is associated with tumor progression, metastasis, and chemoresistance. Consequently, the targeted enrichment and analysis of fucosylated glycoproteins are of paramount importance for biomarker discovery, diagnostics, and the development of novel therapeutic strategies.
Lectin affinity chromatography is a powerful technique that leverages the specific binding affinity of lectins—carbohydrate-binding proteins—to isolate glycoproteins with particular glycan structures. This application note provides a detailed overview and protocols for the enrichment of fucosylated glycoproteins using various fucose-specific lectins.
Fucose-Specific Lectins for Affinity Chromatography
Several lectins exhibit high specificity for fucose residues, making them invaluable tools for the enrichment of fucosylated glycoproteins. The choice of lectin depends on the specific linkage of the fucose residue of interest.
| Lectin | Source | Abbreviation | Primary Fucose Specificity |
| Aleuria Aurantia Lectin | Aleuria aurantia (Orange Peel Fungus) | AAL | Binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine (core fucose) and fucose linked (α-1,3) to N-acetyllactosamine. Also recognizes (α-1,2) and (α-1,4) linkages.[1][2] |
| Lens Culinaris Agglutinin | Lens culinaris (Lentil) | LCA | Binds to α-mannosyl residues, with a significantly enhanced affinity for N-glycans containing an α-1,6-linked fucose on the core N-acetylglucosamine (core fucose).[3] |
| Pisum Sativum Agglutinin | Pisum sativum (Pea) | PSA | Similar specificity to LCA, recognizing α-mannose-containing oligosaccharides with enhanced binding to core-fucosylated N-glycans.[4][5] |
| Aspergillus Oryzae Lectin | Aspergillus oryzae | AOL | Shows a strong preference for α-1,6-fucosylated glycans (core fucose) and also recognizes other fucose linkages. It has been reported to have a higher affinity for core fucose compared to AAL.[6] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for commonly used fucose-specific lectin resins. It is important to note that binding capacities can vary depending on the specific glycoprotein, its glycosylation pattern, and the experimental conditions.
| Lectin Resin | Binding Capacity | Typical Elution Condition |
| AAL-Agarose | ~2 mg lectin/mL of settled beads.[7][8] | 100 mM L-fucose in a buffered saline solution.[7][8][9] |
| LCA-Sepharose | ~15 mg/mL for porcine thyroglobulin. | 100-500 mM methyl-α-D-mannopyranoside or methyl-α-D-glucopyranoside in a buffered saline solution. |
| PSA-Agarose | Data for a specific fucosylated glycoprotein is not readily available. However, its binding characteristics are very similar to LCA.[5] | Similar to LCA; typically a mixture of methyl-α-D-mannopyranoside and methyl-α-D-glucopyranoside. |
| AOL-Agarose | Specific binding capacity data for commercial resins is not widely published, but it is known for its high affinity for core fucose.[10] | Elution with L-fucose. |
Experimental Workflow for Fucosylated Glycoprotein Enrichment
The following diagram illustrates a typical workflow for the enrichment of fucosylated glycoproteins using lectin affinity chromatography.
Experimental workflow for fucosylated glycoprotein enrichment.
Detailed Experimental Protocols
Protocol 1: Enrichment of Fucosylated Glycoproteins using AAL-Agarose
This protocol is adapted for the enrichment of glycoproteins containing various fucose linkages, with a preference for core fucose.
Materials:
-
AAL-Agarose resin
-
Binding Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5
-
Washing Buffer: 10 mM HEPES, 0.5 M NaCl, pH 7.5
-
Elution Buffer: 100 mM L-fucose in Binding Buffer
-
Protein sample (e.g., cell lysate, serum)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Preparation:
-
Gently resuspend the AAL-Agarose resin and transfer the desired volume to an empty chromatography column.
-
Allow the storage buffer to drain and wash the resin with 5-10 column volumes of Binding Buffer to remove the stabilizing fucose solution.
-
-
Column Equilibration:
-
Equilibrate the column by washing with 5 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Dilute the protein sample in Binding Buffer to a final protein concentration of 1-2 mg/mL.
-
Load the diluted sample onto the equilibrated column at a slow flow rate (e.g., 0.2-0.5 mL/min) to ensure maximum binding.
-
Collect the flow-through fraction for analysis of unbound proteins.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Washing Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound fucosylated glycoproteins by applying 3-5 column volumes of Elution Buffer to the column.
-
Collect the eluate in fractions.
-
-
Downstream Processing:
-
The eluted fractions can be concentrated and buffer-exchanged for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. To remove L-fucose, dialysis or buffer exchange using spin columns is recommended.
-
Protocol 2: Enrichment of Core-Fucosylated Glycoproteins using LCA-Sepharose
This protocol is specifically designed for the enrichment of N-linked glycoproteins containing a core fucose residue.
Materials:
-
LCA-Sepharose resin
-
Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4
-
Washing Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4
-
Elution Buffer: 200 mM methyl-α-D-mannopyranoside in Binding Buffer
-
Protein sample
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Preparation and Equilibration:
-
Pack the desired amount of LCA-Sepharose into a column.
-
Wash and equilibrate the column with 10 column volumes of Binding Buffer. The presence of Mn²⁺ and Ca²⁺ is crucial for LCA activity.
-
-
Sample Loading:
-
Prepare the protein sample in Binding Buffer.
-
Apply the sample to the column at a controlled flow rate (e.g., 0.5 mL/min).
-
Collect the flow-through.
-
-
Washing:
-
Wash the column extensively with Washing Buffer (at least 10 column volumes) until the A280 of the eluate is negligible.
-
-
Elution:
-
Apply the Elution Buffer to the column to displace the bound glycoproteins.
-
Collect the eluted fractions. For glycoproteins with very high affinity, a step-gradient of increasing methyl-α-D-mannopyranoside concentration (up to 500 mM) may be necessary.
-
-
Downstream Processing:
-
Concentrate and desalt the eluted fractions as required for subsequent analysis.
-
The Role of Fucosylation in Cellular Signaling
Aberrant fucosylation of cell surface receptors can significantly impact signaling pathways that regulate cell growth, differentiation, and migration. Understanding these mechanisms is crucial for drug development.
Fucosylation in EGFR Signaling
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) has been shown to be essential for its proper function. The presence of a fucose residue on the N-glycan of EGFR is critical for high-affinity binding of its ligand, EGF, which in turn leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[5]
Role of core fucosylation in EGFR signaling activation.
Fucosylation in Notch Signaling
O-fucosylation is essential for the function of the Notch receptor. The enzyme POFUT1 adds O-fucose to specific serine or threonine residues within the EGF-like repeats of the Notch extracellular domain. This modification is a prerequisite for the subsequent addition of N-acetylglucosamine by the Fringe glycosyltransferase, which modulates Notch signaling by altering its affinity for its ligands, Delta and Jagged/Serrate.
O-fucosylation is critical for Notch signaling modulation.
Conclusion
Lectin affinity chromatography is an indispensable method for the specific enrichment of fucosylated glycoproteins from complex biological samples. The choice of fucose-specific lectin allows for the targeted isolation of glycoproteins with different fucose linkages, enabling detailed characterization of their roles in health and disease. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this technology in their pursuit of novel biomarkers and therapeutic targets. The increasing understanding of the role of fucosylation in critical signaling pathways underscores the importance of these enrichment strategies in advancing biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Comparative analysis of oligosaccharide specificities of fucose-specific lectins from Aspergillus oryzae and Aleuria aurantia using frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-glycoprotein enrichment by lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicago.se [medicago.se]
- 9. Flogen | Algapharma Biotech Corp - Products [flogen.com.tw]
- 10. labproinc.com [labproinc.com]
Application Notes and Protocols for the Quantification of Alpha-L-Fucosidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-fucosidase (FUCA1) is a lysosomal hydrolase that plays a crucial role in the catabolism of fucose-containing glycoconjugates by cleaving terminal α-L-fucosyl residues.[1][2] The activity of this enzyme is essential for various physiological processes, including cell differentiation, apoptosis, and inflammation.[2] Dysregulation of alpha-L-fucosidase activity has been implicated in several pathological conditions, most notably the lysosomal storage disorder fucosidosis, which results from a deficiency in this enzyme. Furthermore, altered serum levels of alpha-L-fucosidase have been associated with various cancers, such as hepatocellular carcinoma, ovarian cancer, and esophageal squamous cell carcinoma, making it a potential biomarker for diagnosis and prognosis.[3]
These application notes provide detailed protocols for the quantification of alpha-L-fucosidase activity using common colorimetric and fluorometric enzymatic assays. The provided methodologies are suitable for various biological samples, including serum, plasma, tissue homogenates, and cell lysates.
Principle of the Assays
The enzymatic activity of alpha-L-fucosidase is typically determined by measuring the cleavage of a synthetic substrate that, upon hydrolysis, releases a chromogenic or fluorogenic molecule. The rate of the formation of the product is directly proportional to the alpha-L-fucosidase activity in the sample.
-
Colorimetric Assay: This assay commonly employs p-nitrophenyl-α-L-fucopyranoside (pNPF) as a substrate. Alpha-L-fucosidase cleaves pNPF to release p-nitrophenol (pNP), which, at an alkaline pH, develops a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][4]
-
Fluorometric Assay: This highly sensitive assay utilizes 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) as a substrate. The enzymatic cleavage of 4-MUF by alpha-L-fucosidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be measured with an excitation wavelength of approximately 330-360 nm and an emission wavelength of around 450-465 nm.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for alpha-L-fucosidase assays, providing a reference for experimental setup and data interpretation.
Table 1: Substrates and Detection Methods
| Assay Type | Substrate | Product | Detection Wavelength (nm) |
| Colorimetric | p-nitrophenyl-α-L-fucopyranoside (pNPF) | p-nitrophenol (pNP) | 405 |
| Fluorometric | 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) | 4-methylumbelliferone (4-MU) | Ex: 330-360 / Em: 450-465 |
Table 2: Kinetic Parameters and Assay Conditions
| Enzyme Source | Substrate | Km | Optimal pH | Optimal Temperature (°C) |
| Human Liver | - | - | - | - |
| Marine Mollusk (Pecten maximus) | pNPF | 650 µM[4] | 4.0[4] | 60[4] |
| Recombinant Human tFuc | Fluorogenic Substrates | - | 4.5[6][7] | 37[6][7] |
| Commercial Assay Kit | pNPF | - | 5.3 (at 25°C) | 25 or 37 |
| Commercial Assay Kit | 4-MUF | - | Acidic | 37[5] |
Table 3: Known Inhibitors of Alpha-L-Fucosidase
| Inhibitor | Type | Ki |
| Deoxyfuconojirimycin | Potent, Specific, Competitive | 1 x 10-8 M[8][9] |
| Deoxymannojirimycin | Potent | - |
Experimental Protocols
Sample Preparation
Serum and Plasma: Serum and plasma samples can often be assayed directly after centrifugation to remove any particulate matter.[5] For some assays, dilution with an appropriate buffer may be necessary to ensure the readings fall within the linear range of the standard curve.
Tissue Homogenates:
-
Rinse the tissue with ice-cold Phosphate Buffered Saline (PBS) to remove any blood.
-
Homogenize the tissue (e.g., 50 mg) in an appropriate volume (e.g., 200 µL) of cold lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme activity assay.
Cell Lysates:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells, avoiding proteolytic enzymes).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIS-buffered saline with 0.5% TX100).[1]
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.[1]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[1]
-
Collect the clear supernatant for the assay.
Protocol 1: Colorimetric Assay using pNPF
This protocol is based on methodologies described in the literature.[1]
Materials:
-
p-nitrophenyl-α-L-fucopyranoside (pNPF) substrate
-
0.1 M Sodium Citrate Buffer, pH 5.5
-
0.4 M Glycine-NaOH Buffer, pH 10.4 (Stop Solution)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sample (cell lysate, tissue homogenate, serum, or plasma)
-
p-nitrophenol (pNP) standard for calibration curve
Procedure:
-
Prepare a standard curve using known concentrations of pNP.
-
In a 96-well plate, add 10-20 µL of the sample to each well. For a sample blank, use the same amount of sample but add the stop solution before the substrate.
-
Prepare the reaction mixture by dissolving pNPF in 0.1 M sodium citrate buffer (pH 5.5) to a final concentration of 2 mM.[1]
-
Add 100 µL of the reaction mixture to each well containing the sample.
-
Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes). The incubation time may need to be optimized based on the sample's enzyme activity.[1]
-
Stop the reaction by adding 800 µL of 0.4 M glycine-NaOH buffer (pH 10.4) to each well.[1]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the alpha-L-fucosidase activity based on the pNP standard curve, after subtracting the absorbance of the sample blank.
Unit Definition: One unit of alpha-L-fucosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPF per minute under the specified assay conditions.
Protocol 2: Fluorometric Assay using 4-MUF
This protocol is a generalized procedure based on available information.[1][2][5]
Materials:
-
4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate
-
0.1 M Sodium Citrate Buffer, pH 5.5
-
1 M Sodium Carbonate, pH 10.4 (Stop Solution)
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 360/465 nm)
-
Sample (cell lysate, tissue homogenate, serum, or plasma)
-
4-methylumbelliferone (4-MU) standard for calibration curve
Procedure:
-
Prepare a standard curve using known concentrations of 4-MU.
-
Add 10 µL of the sample to each well of a 96-well black microplate.
-
Prepare the reaction mixture by dissolving 4-MUF in 0.1 M sodium citrate buffer (pH 5.5) to a final concentration of 0.75 mM.[1]
-
Add 150 µL of the reaction mixture to each sample well.
-
Incubate the plate at 37°C for 30-60 minutes. The reaction can also be monitored kinetically.[5]
-
Stop the reaction by adding 150 µL of 1 M sodium carbonate solution (pH 10.4).[1]
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1]
-
Determine the alpha-L-fucosidase activity from the 4-MU standard curve.
Visualizations
Signaling Pathway and Degradation of Fucosylated Glycoconjugates
Alpha-L-fucosidase is a key enzyme in the lysosomal degradation pathway of fucosylated glycoconjugates. These complex molecules are involved in numerous cellular processes, and their proper turnover is critical for cellular homeostasis. A defect in alpha-L-fucosidase leads to the accumulation of these substrates, resulting in the pathophysiology of fucosidosis.
Caption: Lysosomal degradation of fucosylated glycoconjugates by alpha-L-fucosidase.
Experimental Workflow for Alpha-L-Fucosidase Activity Assay
The general workflow for determining alpha-L-fucosidase activity involves sample preparation, the enzymatic reaction, and subsequent detection of the product. This standardized procedure ensures reproducible and accurate quantification of enzyme activity.
Caption: General experimental workflow for alpha-L-fucosidase activity assays.
Logical Relationship of Assay Components
The enzymatic assay for alpha-L-fucosidase is based on a clear cause-and-effect relationship between the enzyme, substrate, and the resulting measurable product. Understanding this relationship is fundamental to interpreting the assay results correctly.
Caption: Logical relationship of components in an alpha-L-fucosidase assay.
References
- 1. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma - Yu - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. academic.oup.com [academic.oup.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Enzymatic Release of Fucose from Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of fucose to glycoproteins, is a critical post-translational modification that plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1] The analysis of fucosylation is therefore essential for understanding disease mechanisms and for the development of therapeutic glycoproteins, such as monoclonal antibodies, where the fucose content can significantly impact efficacy.[1] Enzymatic methods offer a highly specific and gentle approach to release fucose residues from glycoproteins, preserving the integrity of the underlying glycan structure for further analysis, which is a significant advantage over chemical methods that can cause non-specific degradation.[1]
This document provides detailed protocols for the enzymatic release of fucose from glycoproteins using various fucosidases, tailored for researchers in glycobiology and professionals in drug development.
Enzyme Selection and Specificity
The choice of fucosidase is dependent on the specific linkage of the fucose to be cleaved. Fucose can be attached to glycans via α1-2, α1-3, α1-4, or α1-6 linkages.[1] Core fucosylation refers to the α1-6 linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[2] The following table summarizes commercially available fucosidases and their specificities.
| Enzyme | Source | Linkage Specificity | Optimal pH | Optimal Temperature |
| α-L-Fucosidase | Bovine Kidney | Broad specificity: α(1-2,3,4,6)[2] | 5.5 - 5.8[2] | 25-37°C[2][3] |
| α1-2 Fucosidase | Xanthomonas manihotis | Highly specific for linear α1-2 linkages[4] | GlycoBuffer 1 (pH 5.5) | 37°C[4] |
| α1-3,4-Fucosidase | Xanthomonas sp. | Hydrolyzes α1-3 and α1-4 linkages[5] | Not specified | Not specified |
| α1-6 Fucosidase | Chryseobacterium meningosepticum | Hydrolyzes branched, non-reducing terminal α1-6 fucose[5] | Reaction Buffer 5.0[6] | 37°C[6] |
| α1-2,4,6 Fucosidase O | Omnitrophica bacterium | Broad specificity: α(1-2,4,6), with higher efficiency for α1-6[7][8] | GlycoBuffer 1 (pH 5.5), Optimal pH 4.5-5.5[7] | 37-50°C[7] |
Experimental Protocols
Protocol 1: General Release of Terminal Fucose Residues
This protocol is suitable for the release of α1-2, α1-3, and α1-4 linked fucose from glycoproteins or oligosaccharides using a broad-specificity α-L-fucosidase from bovine kidney or a specific fucosidase.
Materials:
-
Glycoprotein sample (e.g., 10-100 µg)
-
α-L-Fucosidase (e.g., from Bovine Kidney, Sigma-Aldrich F5884)[2]
-
Reaction Buffer: 100 mM Sodium Citrate, pH 5.5[3]
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in deionized water to a final concentration of 1-2 mg/mL. For complex glycoproteins, denaturation may be required. To denature, incubate the sample in a buffer containing 0.1% SDS at 100°C for 5 minutes. Note that the presence of SDS may require the addition of a non-ionic detergent like NP-40 at a concentration 5-10 fold higher than the SDS to prevent enzyme inhibition.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Glycoprotein sample (up to 1 nmol of glycan)
-
10X Reaction Buffer (to a final concentration of 1X)
-
α-L-Fucosidase (0.5-1 units/mL)[2]
-
Deionized water to a final volume of 20-50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours.[2] For simpler oligosaccharide substrates, a shorter incubation of 1-4 hours may be sufficient.[9]
-
Reaction Termination: To stop the reaction, heat the mixture at 100°C for 5-10 minutes.[10]
-
Analysis: The released fucose and the defucosylated glycoprotein can be analyzed by various methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), or by labeling the released glycans with a fluorescent tag followed by HPLC or mass spectrometry.[11]
Protocol 2: Specific Release of Core (α1-6) Fucose
The removal of core fucose can be challenging, and its efficiency may be affected by the presence of fluorescent labels on the glycan.[12] This protocol utilizes α1-2,4,6 Fucosidase O, which is efficient in cleaving core fucose.[7]
Materials:
-
Glycan sample (labeled or unlabeled, up to 1 nmol)
-
α1-2,4,6 Fucosidase O (e.g., NEB #P0749)[13]
-
10X GlycoBuffer 1 (500 mM sodium acetate, 50 mM CaCl2, pH 5.5)[7]
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: If starting with a glycoprotein, first release the N-glycans using PNGase F.[11] The released glycans can then be optionally labeled with a fluorescent dye.[11] Lyophilize the purified glycans.[11]
-
Reaction Setup: Reconstitute the dried glycan sample in 9 µL of deionized water.[11] Then add:
-
Incubation: Incubate at 37°C for 1-18 hours.[11] Longer incubation times (up to 18 hours) may be necessary for labeled glycans.[7] The optimal temperature for this enzyme when used alone is 50°C.[7]
-
Reaction Termination: Inactivate the enzyme by heating at 65°C for 10 minutes.[7]
-
Analysis: Analyze the reaction products by UPLC-HILIC-FLR for fluorescently labeled glycans or other appropriate methods.[14]
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for enzymatic fucose release. Optimal conditions should be determined empirically for each specific substrate.[15]
| Parameter | General Fucose Release | Core Fucose Release |
| Enzyme | α-L-Fucosidase (Bovine Kidney) | α1-2,4,6 Fucosidase O |
| Substrate Concentration | 20-40 µM (isolated glycans)[2] | ~100 nM (oligosaccharide)[13] |
| Enzyme Concentration | 0.5-1 units/mL[2] | 1 µL (2,000 units/mL stock) in 10 µL reaction[7][13] |
| Reaction Buffer | 100 mM Sodium Citrate, pH 5.5[3] | 1X GlycoBuffer 1 (50 mM Sodium Acetate, 5 mM CaCl2, pH 5.5)[7] |
| Temperature | 37°C[2] | 37°C (or 50°C for optimal activity)[7] |
| Incubation Time | 16-24 hours[2] | 1-18 hours[7][11] |
Visualizations
Workflow for Enzymatic Fucose Release and Analysis
Caption: A general workflow for the enzymatic release and analysis of fucose from glycoproteins.
Common Fucose Linkages on N-Glycans
Caption: Diagram illustrating common fucose linkages on a typical N-glycan structure.
Decision Tree for Fucosidase Selection
References
- 1. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. Fucosidase | Sigma-Aldrich [sigmaaldrich.com]
- 6. qa-bio.com [qa-bio.com]
- 7. α1-2,4,6 Fucosidase O - BIOKÉ [bioke.com]
- 8. neb-online.de [neb-online.de]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. agilent.com [agilent.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
One-Pot Synthesis Strategies for Complex Fucosylated Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides are complex carbohydrates that play pivotal roles in a myriad of biological processes, including cell-cell recognition, inflammation, immune responses, and cancer metastasis.[1] The intricate structures of these molecules, often featuring multiple stereocenters and labile glycosidic linkages, present significant challenges to their synthesis. Traditional stepwise chemical synthesis is often laborious, time-consuming, and characterized by low overall yields due to the numerous protection, glycosylation, and deprotection steps required. To address these challenges, one-pot synthesis strategies have emerged as powerful and efficient alternatives, enabling the rapid assembly of complex oligosaccharides in a single reaction vessel.
This document provides detailed application notes and protocols for two prominent one-pot synthesis strategies for complex fucosylated oligosaccharides: Programmable Reactivity-Based One-Pot Synthesis and Chemoenzymatic One-Pot Synthesis . These methodologies offer distinct advantages and are suited for different target structures and research applications.
I. Programmable Reactivity-Based One-Pot Synthesis
This chemical approach relies on the differential reactivity of a series of thioglycoside building blocks. A database of relative reactivity values (RRVs) for these building blocks allows for a computer-assisted design of the synthesis, where donors are added sequentially in order of decreasing reactivity to a single pot containing the growing oligosaccharide chain.[2][3] This strategy minimizes intermediate purification steps and significantly accelerates the synthesis of complex structures.
Data Presentation: Synthesis of Fucosyl GM1 Oligosaccharide
The following table summarizes the key quantitative data for the programmable one-pot synthesis of a protected Fucosyl GM1 oligosaccharide, a sialylated antigenic epitope associated with small-cell lung cancer.[2][3]
| Step | Building Block/Reagent | Amount (mmol) | Equivalent | Yield (%) |
| 1 | Fucosyl Donor (Building Block 3) | 0.29 | 1.3 | - |
| 1 | Disaccharide Acceptor (Building Block 4) | 0.225 | 1.0 | - |
| 1 | NIS | 0.29 | 1.3 | - |
| 1 | TfOH | 0.029 | 0.13 | - |
| 2 | Trisaccharide Acceptor (from Step 1) | 0.225 | 1.0 | - |
| 2 | Sialyl Donor (Building Block 5) | 0.45 | 2.0 | - |
| 2 | DMTST | 0.9 | 4.0 | - |
| Overall | Protected Fucosyl GM1 | - | - | 47 |
| Deprotection | Fucosyl GM1 Oligosaccharide | - | - | 44 (from protected) |
Experimental Protocol: Synthesis of Fucosyl GM1 Oligosaccharide
This protocol is adapted from the work of Wong and colleagues.[2][3]
Materials:
-
Fucosyl Donor (Building Block 3)
-
Disaccharide Acceptor (Building Block 4)
-
Sialyl Donor (Building Block 5)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dimethyl(methylthio)sulfonium triflate (DMTST)
-
Molecular Sieves (4 Å)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Step 1: Assembly of the Trisaccharide Intermediate a. To a flame-dried flask under an argon atmosphere, add the fucosyl donor (0.29 mmol), the disaccharide acceptor (0.225 mmol), and activated 4 Å molecular sieves (0.75 g) in anhydrous CH₂Cl₂ (3 mL). b. Stir the mixture at room temperature for 1 hour. c. Cool the reaction mixture to -78 °C. d. Add NIS (0.29 mmol) followed by a solution of TfOH in Et₂O (0.5 M, 58 µL, 0.029 mmol). e. Stir the reaction at -70 °C for 2 hours.
-
Step 2: Addition of the Sialyl Donor a. In a separate flame-dried flask under argon, dissolve the sialyl donor (0.45 mmol) in anhydrous CH₂Cl₂ (2 mL). b. Cool this solution to -70 °C. c. Transfer the reaction mixture from Step 1e to the solution of the sialyl donor via cannula at -70 °C. d. Add DMTST (0.9 mmol) to the combined mixture. e. Slowly warm the reaction to -40 °C and stir for 36 hours.
-
Work-up and Purification: a. Quench the reaction by adding triethylamine. b. Filter the mixture through Celite and concentrate the filtrate under reduced pressure. c. Purify the residue by silica gel flash column chromatography to yield the protected Fucosyl GM1 oligosaccharide.
-
Deprotection: a. The protected oligosaccharide is then deprotected using standard procedures to yield the final Fucosyl GM1 oligosaccharide.[2]
Visualization: Programmable One-Pot Synthesis Workflow
Caption: Workflow for the programmable one-pot synthesis of Fucosyl GM1.
II. Chemoenzymatic One-Pot Synthesis
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. For fucosylated oligosaccharides, this often involves the use of fucosyltransferases to install the fucose moiety with precise stere- and regiocontrol. A significant advancement in this area is the development of one-pot multi-enzyme systems that regenerate the expensive sugar nucleotide donor, guanosine 5'-diphosphate-L-fucose (GDP-Fuc), in situ from inexpensive precursors like L-fucose.[4][5]
Data Presentation: One-Pot Synthesis of Lewis X and Sialyl Lewis X
The following table summarizes the key quantitative data for the preparative-scale chemoenzymatic synthesis of Lewis X and Sialyl Lewis X trisaccharide and tetrasaccharide, respectively.[4]
| Component | Lewis X Synthesis | Sialyl Lewis X Synthesis |
| Acceptor Substrate | Galβ1–4GlcNAcβProN₃ | Neu5Acα2–3Galβ1–4GlcNAcβProN₃ |
| Acceptor Concentration | 10 mM | 10 mM |
| L-Fucose | 1.5 equivalents | 1.5 equivalents |
| ATP | 1.5 equivalents | 1.5 equivalents |
| GTP | 1.5 equivalents | 1.5 equivalents |
| Enzymes | ||
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | 1.5 mg | 1.5 mg |
| Inorganic pyrophosphatase (PpA) | 1.0 mg | 1.0 mg |
| α1-3-fucosyltransferase (Hpα1–3FTΔ66) | 1.0 mg | 1.0 mg |
| Reaction Conditions | ||
| Buffer | 100 mM Tris-HCl, pH 7.5 | 100 mM Tris-HCl, pH 7.5 |
| Additives | 20 mM MgCl₂ | 20 mM MgCl₂ |
| Temperature | 37 °C | 37 °C |
| Time | 12 hours | 12 hours |
| Yield (%) | 99 | 80 |
Experimental Protocol: One-Pot Synthesis of Lewis X and Sialyl Lewis X
This protocol is adapted from the work of Chen and colleagues.[4][5]
Materials:
-
Acceptor substrate (Galβ1–4GlcNAcβProN₃ or Neu5Acα2–3Galβ1–4GlcNAcβProN₃)
-
L-Fucose
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Recombinant enzymes:
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
Inorganic pyrophosphatase (PpA) from Pasteurella multocida
-
Recombinant Helicobacter pylori α1-3-fucosyltransferase (Hpα1–3FTΔ66)
-
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Purification supplies (Bio-Gel P-2 column, silica gel, etc.)
Procedure:
-
Reaction Setup: a. In a reaction vessel, prepare a solution containing the acceptor substrate (10 mM) in 100 mM Tris-HCl buffer (pH 7.5). b. Add L-fucose (1.5 eq.), ATP (1.5 eq.), and GTP (1.5 eq.) to the reaction mixture. c. Add MgCl₂ to a final concentration of 20 mM. d. Add the enzymes: FKP (1.5 mg), PpA (1.0 mg), and Hpα1–3FTΔ66 (1.0 mg) for a typical preparative scale reaction.
-
Incubation: a. Incubate the reaction mixture at 37 °C with gentle shaking for 12 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Work-up and Purification: a. Terminate the reaction by adding an equal volume of cold ethanol and incubating at 4 °C for 30 minutes to precipitate the enzymes. b. Centrifuge the mixture to pellet the precipitated proteins. c. Concentrate the supernatant and purify the product by size-exclusion chromatography (e.g., Bio-Gel P-2 column) followed by silica gel flash chromatography if necessary.
Visualization: Chemoenzymatic One-Pot Fucosylation Cycle
Caption: Reaction cycle for one-pot chemoenzymatic fucosylation.
III. Biological Significance and Signaling Pathways
Fucosylated oligosaccharides are key recognition motifs in many biological signaling events. A prominent example is the role of sialyl Lewis X (sLeX) in the inflammatory response.
Selectin-Mediated Leukocyte Adhesion
During inflammation, endothelial cells lining blood vessels express selectins (E-selectin and P-selectin). These lectins recognize and bind to sLeX structures on the surface of leukocytes, mediating the initial tethering and rolling of these immune cells along the vessel wall. This process is a critical first step in the extravasation of leukocytes to the site of inflammation.
Visualization: Selectin-Mediated Adhesion Cascade
Caption: Role of sLeX in selectin-mediated leukocyte adhesion.
Conclusion
One-pot synthesis strategies represent a significant advancement in the field of glycoscience, providing efficient and scalable routes to complex fucosylated oligosaccharides. The programmable chemical synthesis offers a rapid and automated-by-design approach for a wide range of structures, while chemoenzymatic methods provide unparalleled stereo- and regioselectivity for specific linkages. The availability of these synthetic tools is crucial for advancing our understanding of the diverse biological roles of fucosylated oligosaccharides and for the development of novel carbohydrate-based therapeutics and diagnostics. The protocols and data presented herein serve as a guide for researchers to implement these powerful strategies in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Programmable reactivity-based one-pot oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorophore-Conjugated Fucose for Detecting Fucosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to a glycan or protein, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Fucosyltransferases (FUTs) are the enzymes responsible for catalyzing this reaction.[1] The ability to detect and quantify fucosylation is paramount for understanding its role in both normal physiology and disease states such as cancer.[2] Fluorophore-conjugated fucose analogs serve as powerful tools for identifying the substrates of fucosyltransferases, enabling the visualization and tracking of fucosylated glycans in various applications, from basic research to drug development.[2][3]
This document provides detailed application notes and experimental protocols for the use of fluorophore-conjugated fucose in detecting fucosyltransferase substrates. It covers direct enzymatic labeling and two-step chemoenzymatic strategies, offering a comprehensive guide for researchers in cell biology, biochemistry, and drug discovery.
Principle of the Method
The detection of fucosyltransferase substrates using fluorophore-conjugated fucose relies on the ability of these enzymes to recognize and transfer a modified fucose molecule from a donor substrate, typically a GDP-fucose analog, to an acceptor glycan. There are two primary strategies for this:
-
Direct Enzymatic Labeling: A fucosyltransferase directly transfers a fucose molecule conjugated to a fluorophore (e.g., Cy5-GDP-Fucose) onto the target glycan.[4] This method allows for the direct visualization of fucosylated molecules.
-
Two-Step "Click Chemistry" Approach: This chemoenzymatic strategy involves two steps. First, a fucosyltransferase transfers a fucose analog containing a bioorthogonal handle, such as an azide (e.g., GDP-Azido-Fucose), onto the target glycan.[1] In the second step, a fluorophore containing a complementary reactive group (e.g., an alkyne) is added, leading to a specific covalent bond formation through a "click" reaction.[1][5] This approach can offer greater flexibility and efficiency, particularly for in vivo labeling applications.[1]
Data Presentation
Table 1: Fucosyltransferase Tolerance for Fluorophore-Conjugated Fucose
The efficiency of labeling is dependent on the specific fucosyltransferase and its tolerance for the modified GDP-fucose donor substrate. The following table summarizes the relative tolerance of various fucosyltransferases for different fluorophore-conjugated fucoses, based on the fluorescent intensity of the labeled glycoprotein.
| Fucosyltransferase | Acceptor Glycan Type | Cy5 Tolerance | AlexaFluor® 555 Tolerance | AlexaFluor® 488 Tolerance |
| FUT2 | Terminal Galactose | +++ | ++ | + |
| FUT6 | Sialyl N-acetyllactosamine | ++ | +++ | ++ |
| FUT7 | Sialyl N-acetyllactosamine | +++ | +++ | +++ |
| FUT8 | Core N-glycan | + | + | + |
| FUT9 | N-acetyllactosamine | +++ | ++ | ++ |
Note: The tolerance is indicated by the number of '+' signs, with '+++' representing the highest tolerance. This data is based on the corresponding fluorescent intensity of the labeled fetuin or asialofetuin, or labeled Cantuzumab. Comparison of the tolerance of different fluorophores should be limited to those under the same labeling enzyme.[6]
Experimental Protocols
Protocol 1: Direct Fluorescent Labeling of Glycoproteins
This protocol describes the direct enzymatic incorporation of a fluorophore-conjugated fucose onto a target glycoprotein.
Materials:
-
Purified glycoprotein of interest (1-5 µg)
-
Recombinant fucosyltransferase (e.g., FUT2, FUT6, FUT7, FUT8, FUT9) (0.2 µg)[4]
-
Fluorophore-conjugated GDP-fucose (e.g., GDP-Cy5-Fucose) (0.2 nmol)[4]
-
Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂[4]
-
Protein sample loading dye (e.g., 4X Laemmli sample buffer)[2]
-
SDS-PAGE reagents and equipment
-
Fluorescent gel imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Negative Control: Prepare a parallel reaction omitting the fucosyltransferase enzyme to control for non-enzymatic labeling.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. Longer incubation times may slightly increase labeling.[4]
-
Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye and heating at 95°C for 5 minutes.[2]
-
Analysis:
Protocol 2: Two-Step Labeling using Click Chemistry
This protocol outlines the enzymatic incorporation of an azide-modified fucose followed by fluorescent labeling via a click reaction.
Materials:
-
Cells or purified glycoprotein of interest
-
GDP-Azido-Fucose[1]
-
Recombinant fucosyltransferase[1]
-
Alkyne-conjugated fluorophore (e.g., Cy5-alkyne)[4]
-
Copper (II) sulfate (CuSO₄)[4]
-
Ascorbic acid[4]
-
Tris(carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction buffers
-
SDS-PAGE reagents and equipment
-
Fluorescent gel imager or Western blot equipment
Procedure:
Step 1: Enzymatic Incorporation of Azido-Fucose
-
Follow the reaction setup and incubation steps from Protocol 1, substituting GDP-Azido-Fucose for the fluorophore-conjugated GDP-fucose.
Step 2: Click Chemistry Labeling
-
To the reaction mixture from Step 1, add the following reagents to the final concentrations indicated:
-
Alkyne-conjugated fluorophore
-
TCEP (1 mM)
-
TBTA (100 µM)
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction at room temperature for 1 hour.[2]
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.[2]
-
Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters for the chosen fluorophore.[2]
-
Alternatively, for Western blot analysis, use biotin-azide in the click reaction, transfer the proteins to a membrane, and probe with streptavidin-HRP.[2]
-
Protocol 3: Preparation of Fluorophore-Conjugated GDP-Fucose
This protocol describes the synthesis of fluorophore-conjugated GDP-fucose via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]
Materials:
-
GDP-Azido-Fucose (GDP-N₃-Fuc)
-
Alkyne-conjugated fluorophore (e.g., Cy5-alkyne)
-
Copper (II) sulfate (Cu²⁺)
-
Ascorbic acid
-
HiTrap® Q HP column or equivalent for purification
Procedure:
-
In a reaction vessel, mix 5 mM of GDP-N₃-Fuc with 5 mM of the alkyne-conjugated fluorophore.[4]
-
Add Cu²⁺ to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 1 mM.[4]
-
Allow the reaction to proceed at room temperature for 2 hours.[4]
-
Purify the resulting fluorophore-conjugated GDP-fucose using a HiTrap® Q HP column, eluting with a 0-100% gradient of NaCl elution buffer (e.g., 300 mM NaCl, 25 mM Tris at pH 7.5).[4]
Visualizations
Caption: Experimental workflows for detecting fucosyltransferase substrates.
Caption: Synthesis of fluorophore-conjugated GDP-fucose.
Applications in Research and Drug Development
The ability to specifically label fucosylated glycans has a wide range of applications:
-
Identifying Novel Fucosyltransferase Substrates: Screening protein libraries to identify new substrates for known FUTs.
-
Characterizing FUT Activity: Assessing the activity and specificity of fucosyltransferases.[3]
-
Studying Glycosylation Dynamics: Tracking changes in fucosylation in response to cellular stimuli or disease progression.[3]
-
High-Throughput Screening: Developing assays for screening inhibitors of fucosyltransferases, which are potential therapeutic targets.[7]
-
Cell Imaging: Visualizing the localization of fucosylated glycans within cells and tissues.[5]
-
Therapeutic Antibody Characterization: Analyzing the fucosylation patterns of therapeutic antibodies, which can impact their efficacy.[3][8]
Conclusion
Fluorophore-conjugated fucose provides a versatile and powerful toolkit for the detection and characterization of fucosyltransferase substrates. The direct labeling and click chemistry approaches offer flexibility for various experimental needs, from in vitro enzyme assays to in vivo imaging. The detailed protocols and data presented here serve as a comprehensive resource for researchers and professionals aiming to investigate the critical role of fucosylation in biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes: β-L-Fucose in Anti-Cancer Therapy Development
Introduction
Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signal transduction, and immune responses.[1][2] In the context of oncology, aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and resistance to therapy.[3][4] This has led to the exploration of two primary therapeutic strategies involving β-L-fucose: the administration of L-fucose to modulate anti-tumor immunity and the use of fucose analogs as fucosylation inhibitors to block the malignant properties of cancer cells.[1][5] These application notes provide an overview of these approaches, quantitative data from key studies, and detailed protocols for researchers in cancer biology and drug development.
1. Mechanism of Action: A Dual Approach
The therapeutic application of fucose in oncology is multifaceted, primarily revolving around the metabolic pathways that produce the activated fucose donor, GDP-L-fucose. Cells synthesize GDP-L-fucose through two main routes: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which utilizes free L-fucose from extracellular or lysosomal sources.[6][7] Therapeutic strategies either supplement the salvage pathway with exogenous L-fucose or inhibit these pathways using fucose analogs.
-
L-Fucose Supplementation for Immuno-stimulation: Paradoxically, while cancer cells exhibit altered fucosylation, supplementing with L-fucose has been shown to suppress tumor growth.[8] This effect is not due to direct cytotoxicity but is largely mediated by stimulating a robust anti-tumor immune response.[5][9] Oral L-fucose administration increases the infiltration of immune cells, particularly CD4+ and CD8+ T cells, into the tumor microenvironment, enhancing the immune system's ability to recognize and attack cancer cells.[8][9][10]
-
Fucosylation Inhibition to Block Malignancy: Synthetic fucose analogs, such as 2-deoxy-2-fluoro-L-fucose (2-FF), act as inhibitors of the fucosylation process.[11][12] These molecules are metabolized into fraudulent donor substrates that either inhibit fucosyltransferases (FUTs) or terminate glycan chain extension.[11] This inhibition can reverse key malignant phenotypes by reducing cancer cell proliferation, migration, and adhesion to endothelial cells (a critical step in metastasis), and by attenuating growth factor signaling pathways like MAPK and TGF-β.[1][12]
Data Presentation: Efficacy of Fucose-Based Therapies
Quantitative data from preclinical studies highlight the potential of these approaches across various cancer types.
Table 1: In Vivo Efficacy of L-Fucose Supplementation on Tumor Growth and Immune Infiltration
| Cancer Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| Mouse Melanoma | Dietary L-Fucose | >65% reduction in tumor growth | [9] |
| Mouse Melanoma | Dietary L-Fucose | 10 to 50-fold increase in tumor-infiltrating lymphocytes (TILs) | [9][10] |
| Mouse Melanoma | Dietary L-Fucose | Doubled concentration of CD4+ and CD8+ T cells in tumors | [9] |
| Lewis Lung Carcinoma | L-Fucose Administration | Inhibition of tumor growth | [1] |
| Ehrlich Carcinoma | L-Fucose Administration | Inhibition of tumor growth |[1] |
Table 2: In Vitro Efficacy of Fucosylation Inhibitors on Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| CF1_T | Invasive Ductal Carcinoma | 2-Fluorofucose (2-FF) | Not specified | Reduced cell proliferation, migration, and adhesion to E-selectin | [12] |
| HCC Cell Lines | Hepatocellular Carcinoma | 2-Fluorofucose (2-FF) | Not specified | Inhibited cell proliferation, migration, and tumor formation | [1] |
| Human Colon Cancer | Colon Cancer | 6,6-difluoro-L-fucose | Not specified | Significant inhibition of cell proliferation | [11][13] |
| Human Colon Cancer | Colon Cancer | 6,6,6-trifluoro-L-fucose | Not specified | Significant inhibition of cell proliferation | [11][13] |
| HT-29 | Colorectal Adenocarcinoma | L-Fucose | 1, 5, 10 mg/ml | Survived high concentrations, potential adaptation | [14] |
| A375 | Malignant Melanoma | L-Fucose | 1, 5, 10 mg/ml | Survived high concentrations, potential adaptation |[14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of L-Fucose on Tumor Growth and Immune Infiltration in a Murine Melanoma Model
This protocol is based on methodologies that demonstrated L-fucose-mediated tumor suppression and enhanced immune infiltration.[8][9]
Objective: To evaluate the effect of dietary L-fucose on the growth of melanoma tumors and the composition of tumor-infiltrating lymphocytes (TILs) in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16F10 melanoma cells
-
Complete RPMI-1640 medium
-
L-fucose (Sigma-Aldrich)
-
Standard rodent chow and drinking water
-
Calipers, syringes, and needles
-
Flow cytometry antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD8)
-
Tissue dissociation reagents (e.g., Collagenase D, DNase I)
Methodology:
-
Animal Acclimation: Acclimate C57BL/6 mice for one week with standard chow and water ad libitum.
-
Treatment Groups: Randomly assign mice to two groups (n=10 per group):
-
Control Group: Standard drinking water.
-
Treatment Group: Drinking water supplemented with L-fucose (e.g., 2% w/v).
-
-
Tumor Implantation:
-
Culture B16F10 melanoma cells in complete RPMI-1640 medium.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/100 µL.
-
Subcutaneously inject 1x10^5 cells (in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin L-fucose administration in the drinking water on the day of tumor implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.
-
Monitor animal health and body weight throughout the experiment.
-
-
Endpoint and Tissue Harvest:
-
After a predetermined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize all mice.
-
Surgically excise tumors and weigh them.
-
-
TILs Analysis by Flow Cytometry:
-
Mechanically mince a portion of each tumor and digest using an enzymatic solution (e.g., Collagenase D and DNase I) to create a single-cell suspension.
-
Filter the suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis.
-
Stain the cells with fluorescently-conjugated antibodies against immune cell markers (CD45, CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of different T cell populations within the CD45+ gate.
-
Protocol 2: In Vitro Cell Proliferation Assay Using a Fucosylation Inhibitor
This protocol is adapted from studies investigating the direct effects of fucosylation inhibitors on cancer cell proliferation.[1][12]
Objective: To determine the effect of the fucosylation inhibitor 2-Fluorofucose (2-FF) on the proliferation of an invasive breast cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete DMEM medium
-
2-Fluorofucose (2-FF) stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in complete DMEM.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment Application:
-
Prepare serial dilutions of 2-FF in complete medium from the stock solution to achieve final concentrations ranging from 1 µM to 200 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared 2-FF dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of 2-FF that inhibits cell proliferation by 50%).
-
Signaling Pathway Modulation by Fucosylation
Aberrant fucosylation, particularly core fucosylation catalyzed by the enzyme FUT8, directly impacts the function of key cell surface receptors that drive cancer progression.[1][6] Inhibition of this process can attenuate downstream signaling.
As shown in the diagram, fucosyltransferases like FUT8 modify receptors such as TGFβR, EGFR, and integrins.[1] This core fucosylation is often required for proper receptor function and downstream signaling through pathways including Smad, MAPK/ERK, and p38.[1][12] By using fucosylation inhibitors, researchers can block these modifications, leading to decreased signaling and a reduction in cell proliferation, migration, and invasion.[1][12]
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]
- 3. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Function of Fucosylation in Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral L-fucose triggers an immune response for suppression of melanomas: Study [medicaldialogues.in]
- 9. Method to Increase TILs by Administering Fucose to a Patient | Moffitt [moffitt.org]
- 10. youtube.com [youtube.com]
- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application of L-fucose in Modulating Immune Responses: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose, a deoxyhexose sugar, is a critical component of various glycans and plays a significant role in a multitude of biological processes, including cell adhesion, signaling, and immune regulation.[1] The process of adding fucose to glycans, known as fucosylation, is a key post-translational modification that can profoundly alter the function of proteins involved in the immune system.[2] Emerging research highlights the potential of L-fucose as a modulator of immune responses, with implications for therapeutic interventions in cancer, inflammation, and autoimmune diseases.[1][2] This document provides detailed application notes and experimental protocols for studying the immunomodulatory effects of L-fucose.
Key Immunomodulatory Roles of L-fucose
L-fucose exerts its effects on various immune cell populations, influencing both innate and adaptive immunity.
-
Dendritic Cells (DCs): L-fucose has been shown to enhance the immunostimulatory activity of dendritic cells. It promotes the polarization of immature myeloid cells towards conventional type 1 DCs (cDC1s) and monocyte-derived DCs (moDCs), which are potent antigen-presenting cells.[3][4] Treatment with L-fucose increases antigen uptake and processing by DCs, leading to enhanced stimulation of T cell populations.[3][5]
-
T Cells: Fucosylation is crucial for proper T cell receptor (TCR) function and T cell activation.[3] L-fucose supplementation can promote CD4+ T cell-mediated anti-tumor immunity.[6] In mouse models of melanoma, oral L-fucose administration increased the number of tumor-infiltrating lymphocytes (TILs), particularly CD4+ T cells, which are essential for recruiting other anti-tumor immune cells.
-
Macrophages: L-fucose can modulate macrophage polarization and function. It has been shown to inhibit M1 macrophage polarization, which is associated with pro-inflammatory responses, and to reduce the production of inflammatory cytokines.[7] In a mouse model of colitis, L-fucose administration led to a decrease in macrophage infiltration and a reduction in pro-inflammatory cytokine levels.[7]
-
Regulatory T cells (Tregs): In the context of gut inflammation, L-fucose has been observed to indirectly induce the activation of Treg cells, which play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses.[7]
Data Presentation: Quantitative Effects of L-fucose on Immune Parameters
The following tables summarize the quantitative data from various studies on the effects of L-fucose on immune cell populations and cytokine production.
| Immune Cell Population | Experimental Model | L-fucose Treatment | Observed Effect | Reference |
| Dendritic Cells (cDC1 and moDC subsets) | In vitro bone marrow-derived DCs | Not specified | Increased abundance | [3] |
| CD4+ T cells | Mouse melanoma model | Oral L-fucose | Doubled concentration of intratumoral CD4+ T cells | [6] |
| CD8+ T cells | Mouse melanoma model | Oral L-fucose | Doubled concentration of intratumoral CD8+ T cells | [6] |
| Macrophage Infiltration | Muc2-/- mouse model of colitis | 0.05% L-fucose in drinking water | Significantly decreased | [7] |
| Cytokine/Molecule | Cell Type/Model | L-fucose Treatment | Observed Effect | Reference |
| IFN-γ | Co-culture of L-fucose-treated DCs and T cells | Not specified | Increased secretion | [3] |
| IL-1α, TNF-α, IFN-γ, IL-6, MCP-1, RANTES, MIP-1b, MIP-2 | Muc2-/- mouse model of colitis | 0.05% L-fucose in drinking water | Strong down-regulation | [7] |
| Nos2 (iNOS) | Muc2-/- mouse model of colitis | 0.05% L-fucose in drinking water | Significantly decreased gene expression | [7] |
| Foxp3 | Muc2-/- mouse model of colitis | 0.05% L-fucose in drinking water | Significantly increased gene expression | [7] |
| TNF-α, IL-1β, Nos2 | 3T3-L1 Adipocytes stimulated with LPS, TNF-α, and IFN-γ | 20 mM L-fucose | Significantly reduced gene and protein expression | [8] |
| MCP-1, IL-6 | RAW264.7 macrophages and peritoneal macrophages | 5-10 mg/ml L-fucose | Concentration-dependent decrease in gene expression | [9] |
Signaling Pathways Modulated by L-fucose
L-fucose-mediated immune modulation involves several key signaling pathways. The process of fucosylation, the enzymatic addition of fucose to proteins and lipids, is central to these mechanisms.[10]
Fucosylation Salvage Pathway
Exogenous L-fucose is utilized by cells through the fucose salvage pathway to be converted into GDP-L-fucose, the substrate for fucosyltransferases.[3] This pathway allows for the modulation of protein fucosylation and subsequent cellular functions.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Role of L-fucose in Dendritic Cell Antigen Presentation and Polari" by Chase J. Burton [digitalcommons.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale L-Fucose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of L-fucose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale L-fucose synthesis?
A1: The three primary methods for large-scale L-fucose synthesis are chemical synthesis, enzymatic synthesis, and microbial fermentation. Each method presents a unique set of advantages and challenges in terms of yield, purity, cost, and scalability.
Q2: What are the main challenges associated with chemical synthesis of L-fucose?
A2: Chemical synthesis of L-fucose often involves multiple complex steps, leading to low overall yields.[1] For instance, a synthesis route starting from D-galactose has been reported with a 15% overall yield.[1] Other challenges include the need for protecting group strategies and the potential for stereochemical impurities, which can complicate purification.
Q3: What are the key hurdles in the enzymatic synthesis of L-fucose?
A3: The main obstacles in enzymatic synthesis are the high cost of starting materials, such as sugar nucleotides like GTP, and the cost of the enzymes themselves.[2] While enzymatic methods offer high specificity and milder reaction conditions, the cost of catalysts can be a significant barrier for large-scale production.[3]
Q4: What are the common difficulties encountered in microbial fermentation for L-fucose production?
A4: A significant challenge in microbial production is the purification of L-fucose from the complex fermentation broth, which contains residual media components, biomass, and other metabolites.[4] While engineered strains of E. coli have achieved high titers of L-fucose, downstream processing to achieve high purity remains a critical step.[5][6]
Q5: How can the purity of L-fucose be improved during purification from a fermentation broth?
A5: A multi-step purification process is typically employed, involving the removal of biomass, followed by treatments with cationic and anionic ion exchangers to remove charged impurities.[4] Subsequent steps may include chromatography and crystallization to achieve high purity L-fucose, often exceeding 98%.[4]
Troubleshooting Guides
Chemical Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Incomplete reactions at one or more steps.- Loss of product during purification after each step.- Undesired side reactions. | - Optimize reaction conditions (temperature, time, catalyst) for each step.- Employ more efficient purification techniques to minimize product loss.- Analyze byproducts to identify and suppress side reactions. |
| Stereochemical Impurities | - Lack of stereocontrol in key reactions. | - Utilize stereoselective reagents and catalysts.- Employ chiral chromatography for the separation of stereoisomers. |
| Difficulties in Removing Protecting Groups | - Harsh deprotection conditions leading to product degradation. | - Select protecting groups that can be removed under mild conditions.- Optimize deprotection reaction time and temperature. |
Enzymatic Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Enzyme inhibition by substrate or product.- Suboptimal reaction conditions (pH, temperature).- Enzyme instability. | - Perform the reaction in a fed-batch mode to maintain low substrate concentrations.- Optimize pH and temperature for the specific enzyme used.- Immobilize the enzyme to improve stability and allow for reuse. |
| High Cost of Substrates (e.g., GTP) | - Expensive starting materials for the enzymatic cascade. | - Investigate substrate regeneration systems.- Explore alternative, less expensive precursor molecules. |
| Incomplete Reaction | - Accumulation of inhibitory byproducts like pyrophosphate (PPi). | - Add an inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi and drive the reaction forward.[2] |
Microbial Fermentation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Titer of L-fucose | - Suboptimal fermentation conditions (pH, temperature, aeration).- Metabolic burden on the host strain.- Instability of the production strain. | - Optimize fermentation parameters using a design of experiments (DoE) approach.- Balance the expression of pathway enzymes to avoid metabolic bottlenecks.- Use genome integration of the synthesis pathway for improved strain stability.[6] |
| Contamination of the Fermentation Broth | - Presence of other microorganisms. | - Ensure strict aseptic techniques during inoculation and fermentation.- Use selective media if applicable. |
| Difficulties in Downstream Purification | - Complex mixture of sugars and other metabolites in the broth. | - Employ a multi-step purification strategy including ion-exchange chromatography and crystallization.- Optimize the pH and ionic strength during ion-exchange chromatography for better separation. |
| Product Inhibition | - High concentrations of L-fucose may inhibit cellular processes. | - Implement in-situ product removal techniques.- Engineer the host strain for improved tolerance to L-fucose. |
Data Presentation
Table 1: Comparison of L-fucose Large-Scale Synthesis Methods
| Synthesis Method | Starting Material(s) | Reported Yield/Titer | Key Advantages | Key Challenges |
| Chemical Synthesis | D-galactose, D-mannose | 15% overall yield from D-galactose[1] | Well-established chemical transformations. | Multi-step, low overall yields, use of protecting groups, stereochemical control.[1] |
| Enzymatic Synthesis | L-fuculose, DHAP, DL-lactaldehyde | 38.6% from DHAP (stepwise)[7]; 55.2% from DHAP (sequential)[7] | High specificity, mild reaction conditions, environmentally friendly.[3] | High cost of enzymes and substrates.[2] |
| Microbial Fermentation | Glucose, Glycerol | 16.7 g/L in fed-batch fermentation (E. coli)[5]; 51.05 g/L in fed-batch cultivation (E. coli)[6] | High titers, potential for cost-effective production from simple sugars. | Complex downstream purification, metabolic burden on the host.[4] |
Experimental Protocols
Three-Step Enzymatic Synthesis of L-fucose
This protocol describes a one-pot enzymatic synthesis of L-fucose from dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde.
Materials:
-
L-fuculose-1-phosphate aldolase
-
Acid phosphatase
-
L-fucose isomerase
-
Dihydroxyacetone phosphate (DHAP)
-
DL-lactaldehyde
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Aldol Addition: In a reaction vessel, combine DHAP and an excess of DL-lactaldehyde in the reaction buffer. Add L-fuculose-1-phosphate aldolase to catalyze the formation of L-fuculose-1-phosphate. Incubate at the optimal temperature for the aldolase.
-
Dephosphorylation: Without purification, add acid phosphatase to the reaction mixture. This enzyme will catalyze the dephosphorylation of L-fuculose-1-phosphate to L-fuculose.
-
Isomerization: Following the dephosphorylation step, introduce L-fucose isomerase to the mixture. The isomerase will convert L-fuculose to L-fucose.[1]
-
Purification: The final mixture will contain L-fucose and the epimer L-fuculose in an equilibrium mixture. Purify L-fucose using chromatographic methods, such as Dowex 50W-X8 (Ba2+ form) chromatography.[7]
Purification of L-fucose from Fermentation Broth
This protocol outlines a general procedure for purifying L-fucose from a microbial fermentation broth.
Materials:
-
Fermentation broth containing L-fucose
-
Strongly acidic cation-exchange resin (e.g., Amberlite IR120 hydrogen form)[8]
-
Anionic exchange resin
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Biomass Removal: Centrifuge the fermentation broth at a high speed (e.g., 8000 g for 1 hour) to pellet the bacterial cells.[8] Collect the supernatant.
-
Cation-Exchange Chromatography: Treat the supernatant with a strongly acidic cation-exchange resin. This step helps in removing cationic impurities. The pH of the solution should be adjusted to be acidic (e.g., below 3).[8]
-
Anion-Exchange Chromatography: Pass the effluent from the cation-exchange column through an anion-exchange column to remove anionic impurities.
-
Desalting and Concentration: Remove salts from the L-fucose containing fraction, for example, by nanofiltration. Concentrate the solution under reduced pressure.
-
Crystallization: Induce crystallization of L-fucose from the concentrated solution. This can be achieved by cooling and/or adding an anti-solvent. Collect the L-fucose crystals by filtration.[4]
Visualizations
Signaling Pathways and Workflows
Caption: Overview of L-fucose synthesis workflows.
Caption: De novo and salvage pathways for GDP-L-fucose synthesis.
References
- 1. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 5. L-Fucose production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis of l-Fucose with High Productivity by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of perdeuterated fucose from glyco-engineered bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Henry Reaction Conditions for L-Fucose C-Glycosyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Henry (nitroaldol) reaction conditions for the synthesis of L-fucose C-glycosyl derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Henry reaction with L-fucose derivatives, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of the Desired β-Nitro Alcohol | Inactive Catalyst: The base catalyst may be old, impure, or not strong enough to deprotonate the nitroalkane effectively. | - Use a freshly prepared or purchased catalyst. - Consider screening different bases, such as organic bases (e.g., DBU, triethylamine) or inorganic bases (e.g., K₂CO₃). - For stereocontrolled reactions, ensure the chiral metal catalyst is properly activated and handled under an inert atmosphere if required. |
| Poor Substrate Reactivity: The protected L-fucose aldehyde may be sterically hindered, reducing its susceptibility to nucleophilic attack. | - Optimize reaction temperature; a moderate increase may improve the reaction rate, but excessive heat can lead to side reactions. - Increase the concentration of the nitroalkane to shift the equilibrium towards the product. | |
| Reaction Reversibility (Retro-Henry): The Henry reaction is reversible, and the equilibrium may favor the starting materials.[1] | - Use an excess of the nitroalkane (e.g., 5-10 equivalents). - Remove water as it forms, if applicable to the reaction conditions, using molecular sieves. | |
| Incorrect Reaction Conditions: The solvent, temperature, or reaction time may not be optimal. | - Screen a variety of solvents. Polar aprotic solvents like THF or CH₂Cl₂ are often effective. - Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Formation of Significant Side Products | Dehydration of the β-Nitro Alcohol: The primary product can eliminate water to form a nitroalkene, especially at elevated temperatures or with strong bases.[1][2] | - Conduct the reaction at a lower temperature. - Use a milder base or a catalytic amount of a stronger base. - Perform a gentle work-up, avoiding strongly acidic or basic conditions. |
| Cannizzaro Reaction: If the L-fucose derivative has no α-protons, a base-catalyzed self-condensation can occur.[1] | - This is less common with sugar aldehydes but can be minimized by using a less hindered base and carefully controlling the stoichiometry. | |
| Epimerization: The stereocenter at the newly formed carbon can epimerize under basic conditions, leading to a mixture of diastereomers.[1] | - Use a chiral catalyst to control the stereochemistry of the addition. - Minimize reaction time and use milder basic conditions. | |
| Poor Diastereoselectivity | Lack of Stereochemical Control: The inherent facial selectivity of the L-fucose aldehyde may not be sufficient to direct the nucleophilic attack. | - Employ a chiral catalyst, such as a copper(II) complex with a chiral ligand, to induce facial selectivity. - The choice of protecting groups on the L-fucose backbone can influence the steric environment and, therefore, the diastereoselectivity. |
| Equilibration of Products: As mentioned, the product can epimerize under the reaction conditions. | - Isolate the product as soon as the reaction is complete. - Consider kinetic control by running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction?
A1: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction. It begins with the deprotonation of a nitroalkane at the α-carbon by a base to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde (in this case, an L-fucose derivative) to form a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product. All steps of the Henry reaction are reversible.[1]
Q2: How can I improve the stereoselectivity of the Henry reaction for my L-fucose derivative?
A2: Achieving high stereoselectivity is a common challenge. The existing stereocenters on the L-fucose ring will influence the direction of the nucleophilic attack, but this effect may not be sufficient. To enhance diastereoselectivity, the use of chiral metal catalysts is a widely adopted strategy.[1] These catalysts, often based on copper, zinc, or other metals complexed with chiral ligands, create a chiral environment that favors the formation of one diastereomer over the other.
Q3: What are the most common side reactions to be aware of when working with carbohydrate substrates?
A3: With carbohydrate substrates like L-fucose derivatives, the primary side reactions are similar to those in other Henry reactions but can be influenced by the sugar's functionality. Dehydration of the resulting β-nitro alcohol to a nitroalkene is a significant concern, often promoted by heat and strong bases.[1][2] The retro-Henry reaction, where the product reverts to the starting materials, can also limit yields.[1] Careful control of reaction temperature and the choice of a mild base are crucial.
Q4: Can I use nitromethane as both a reactant and a solvent?
A4: Yes, using a large excess of nitromethane can serve both as a reactant and a solvent. This approach can help to drive the reaction equilibrium towards the product side, which is beneficial given the reversibility of the Henry reaction.
Quantitative Data Summary
The following tables summarize typical ranges for key reaction parameters in the optimization of Henry reactions. Note that the optimal conditions for a specific L-fucose derivative may vary and require experimental screening.
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst | Typical Loading (mol%) | Expected Yield | Diastereomeric Ratio (syn:anti) | Notes |
| Triethylamine (TEA) | 10 - 100 | Moderate | Low to Moderate | A common, mild organic base. |
| DBU | 5 - 20 | Moderate to High | Low to Moderate | A stronger, non-nucleophilic organic base. |
| K₂CO₃ | 10 - 50 | Low to Moderate | Low | A mild inorganic base. |
| Cu(OAc)₂ with Chiral Ligand | 5 - 20 | High | High | Often used for asymmetric Henry reactions to achieve high stereoselectivity. |
Table 2: Influence of Solvent and Temperature
| Solvent | Temperature (°C) | Expected Yield | Notes |
| Tetrahydrofuran (THF) | 0 to RT | Moderate to High | A common solvent for Henry reactions. |
| Dichloromethane (CH₂Cl₂) | 0 to RT | Moderate | Another frequently used solvent. |
| Methanol (MeOH) | RT | Moderate | Can also act as a proton source. |
| Water | RT | Variable | "Green" solvent, but solubility of protected sugars can be an issue. |
Experimental Protocols
Key Experiment: Optimized Henry Reaction for an L-Fucose C-Glycosyl Derivative
This protocol is a representative procedure based on literature precedents for the synthesis of C-glycosyl compounds via the Henry reaction.
1. Materials:
-
Protected L-fucose aldehyde (1 equivalent)
-
Nitromethane (10 equivalents)
-
Catalyst (e.g., DBU, 20 mol%)
-
Anhydrous solvent (e.g., THF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
2. Procedure:
-
Preparation: Dry the reaction vessel and stirrer bar thoroughly.
-
Reactant Setup: Under an inert atmosphere, dissolve the protected L-fucose aldehyde in the anhydrous solvent in the reaction vessel.
-
Addition of Nitromethane: Add the nitromethane to the solution and stir to ensure homogeneity.
-
Catalyst Addition: Slowly add the catalyst to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Henry reaction with L-fucose derivatives.
References
Technical Support Center: L-Fucose Biosynthesis in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial biosynthesis of L-fucose. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield of your L-fucose production in engineered Escherichia coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues commonly encountered during the engineering and fermentation of E. coli for L-fucose production.
Issue 1: My engineered E. coli strain shows low or no L-fucose production.
-
Question: I have introduced the necessary genes for the L-fucose pathway, but the final titer is very low. What are the primary bottlenecks I should investigate?
-
Answer: Low L-fucose production is a common issue that can stem from several factors. The primary areas to troubleshoot are the expression and activity of your pathway enzymes, the availability of essential precursors and cofactors, and the potential for competing metabolic pathways.
-
Enzyme Expression and Activity: The core of the biosynthetic pathway relies on the efficient function of several enzymes. Ensure that all enzymes in your pathway are being expressed and are active. Key enzymes include those for the GDP-L-fucose synthesis pathway (e.g., ManB, ManC, GMD, WcaG) and, if applicable, the fucosyltransferase and fucosidase for the "one-pot" synthesis strategy.[1][2]
-
Precursor & Cofactor Limitation: The de novo synthesis of L-fucose is metabolically demanding. It requires a steady supply of precursors like GDP-D-mannose and GTP, as well as the cofactor NADPH for the reductase step in the pathway.[3][5]
-
Competing Pathways: The host E. coli cell may divert precursors or consume the L-fucose product. Native L-fucose and lactose metabolism can significantly reduce the final yield.
-
Issue 2: I observe an accumulation of an intermediate, 2'-fucosyllactose (2'-FL), instead of free L-fucose.
-
Question: My system is designed to produce free L-fucose, but HPLC analysis shows a large peak corresponding to 2'-FL and only a small amount of L-fucose. Why is this happening?
-
Answer: This is a classic issue in "one-pot" biosynthesis strategies where L-fucose is produced by first synthesizing 2'-FL and then hydrolyzing it. The problem indicates that the final hydrolysis step is inefficient.
-
Inefficient Hydrolysis: The α-L-fucosidase enzyme (e.g., AfcA) responsible for cleaving 2'-FL into lactose and L-fucose may have low activity or expression.[2][8]
-
Action: Screen for more efficient α-L-fucosidases from different microbial sources.[8] Ensure its expression is balanced with the fucosyltransferase that produces 2'-FL.
-
-
Product Export/Secretion: The intermediate 2'-FL might be actively transported out of the cell before the fucosidase can act on it.[1][4]
-
Issue 3: The L-fucose yield is high in shake flasks but drops significantly in the fed-batch fermenter.
-
Question: My strain performs well at a small scale, but I cannot replicate the results in a larger bioreactor. What fermentation parameters should I optimize?
-
Answer: Scaling up from shake flasks to fed-batch fermenters introduces new variables that must be tightly controlled. Common issues include suboptimal nutrient feeding, poor oxygenation, and pH instability.
-
Carbon Source Strategy: High cell densities can lead to carbon source limitations or the production of inhibitory byproducts like acetate from excess glucose.
-
Action: Implement a carefully controlled feeding strategy to maintain a limiting concentration of the carbon source.[5] Consider using a mixed carbon source feed, such as glucose and glycerol. A glucose/glycerol co-fermentation strategy can optimize carbon flux and improve strain efficiency.[1][3][4]
-
-
Oxygen and pH Control: Aerobic metabolism is crucial for generating the energy (ATP) and reducing power (NADPH) needed for biosynthesis. Maintaining a stable pH is critical for enzyme activity and overall cell health.
-
Action: Ensure adequate dissolved oxygen (DO) levels are maintained throughout the fermentation run by controlling agitation and aeration rates. Use automated pH control (e.g., with NH₄OH or H₃PO₄) to keep the pH within the optimal range for your strain (typically around 7.0).[9]
-
-
Quantitative Data on L-Fucose Production
The following table summarizes yields from various metabolic engineering strategies reported in the literature, providing a benchmark for comparison.
| E. coli Strain Engineering Strategy | Titer (g/L) | Productivity (g/L·h⁻¹) | Reference(s) |
| Optimized key enzymes (fucosyltransferase, fucosidase), enhanced GTP and NADPH supply, engineered transporters, and implemented a glucose/glycerol co-fermentation strategy in a 5L bioreactor. | 91.90 | 1.18 | [1][3][4][10] |
| Engineered strain to eliminate endogenous L-fucose and lactose metabolism (ΔfucIK, ΔlacZ), produce 2'-FL, and liberate L-fucose using an α-L-fucosidase in a fed-batch fermentation. | 16.7 | 0.1 | [2][7] |
| Overexpression of GDP-L-fucose pathway enzymes (GMD, WcaG) and co-expression of NADPH-regenerating enzyme (Zwf) in a glucose-limited fed-batch cultivation. This study measured the precursor GDP-L-fucose, not free L-fucose. | 0.055 | N/A | [5] |
| Production of perdeuterated L-fucose using a glyco-engineered E. coli strain in a D₂O-based medium with deuterated glycerol as the carbon source in a batch fermentation. | 0.20 | N/A | [11] |
Experimental Protocols
This section provides generalized methodologies for key experiments involved in engineering E. coli for L-fucose production.
1. Protocol: Construction of a Gene Knockout Mutant (e.g., ΔlacZ)
This protocol describes a common method for creating markerless gene deletions using λ-Red recombineering.
-
Plasmid Transformation: Transform the host E. coli strain (e.g., BL21(DE3)) with a helper plasmid expressing the λ-Red recombinase system (e.g., pKD46) and select for transformants at 30°C.
-
Preparation of Deletion Cassette: Amplify a resistance cassette (e.g., chloramphenicol resistance) flanked by FRT sites using PCR. The primers must contain 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene (lacZ).
-
Electroporation: Prepare electrocompetent cells of the strain from step 1 by inducing the λ-Red system with L-arabinose. Transform these cells with the purified PCR product from step 2.
-
Selection of Mutants: Plate the transformed cells on agar containing the appropriate antibiotic for the deletion cassette and incubate at 37°C to simultaneously select for recombinants and cure the temperature-sensitive pKD46 plasmid.
-
Verification: Verify the correct insertion of the cassette and deletion of the target gene using colony PCR with primers flanking the lacZ gene.
-
Marker Excision: Transform the verified mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to excise the resistance marker via the FRT sites.
-
Final Verification: Cure the FLP plasmid by incubating at 37-42°C and verify the final markerless deletion via PCR and DNA sequencing.
2. Protocol: Fed-Batch Fermentation for L-Fucose Production
This protocol outlines a two-stage fed-batch fermentation process.
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a rich medium (e.g., LB) overnight at 37°C.
-
Bioreactor Setup: Prepare the bioreactor (e.g., 5L) with a defined fermentation medium.[9] Autoclave and allow to cool. Calibrate pH and DO probes.
-
Batch Phase (Biomass Accumulation): Inoculate the bioreactor with the seed culture. Run the batch phase at 37°C with pH controlled at 7.0. Monitor cell growth (OD₆₀₀) until the initial carbon source (e.g., glucose) is depleted, often indicated by a sharp increase in the DO signal.[9]
-
Fed-Batch Phase (Production):
-
Induce protein expression by adding IPTG to the desired concentration. Lower the temperature to 30°C to improve protein folding and stability.
-
Begin the nutrient feed. A typical feed solution contains a concentrated carbon source (e.g., 500 g/L glucose and 200 g/L glycerol) and nitrogen source.[1][3]
-
Maintain the DO level above 20% by cascading agitation speed and airflow.
-
Maintain pH at 7.0 using a base like NH₄OH, which also serves as a nitrogen source.
-
-
Sampling and Analysis: Periodically take samples to measure OD₆₀₀, residual substrate concentrations, and L-fucose titer using HPLC.
-
Harvest: Conclude the fermentation when productivity plateaus or declines. Process the broth to recover L-fucose.
Visualized Pathways and Workflows
De Novo L-Fucose Biosynthesis Pathway in E. coli
The diagram below illustrates the engineered metabolic pathway for producing L-fucose from glucose. It highlights the key enzymatic steps and the necessary cofactors.
Caption: De novo biosynthesis pathway for L-fucose production in engineered E. coli.
General Experimental Workflow for Strain Improvement
This workflow outlines the logical progression of a metabolic engineering project aimed at enhancing L-fucose yield.
Caption: A typical workflow for engineering and optimizing an E. coli strain for L-fucose.
Troubleshooting Flowchart for Low L-Fucose Yield
This decision tree helps diagnose the root cause of low productivity in your engineered strain.
Caption: A decision tree for troubleshooting common causes of low L-fucose yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. L-Fucose Biosynthesis Efficiency Enhanced via Metabolic Engineering Strategies----Hefei Institutes of Physical Science, The Chinese Academy of Sciences [english.hf.cas.cn]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 10. Collection - Optimization of lâFucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Chemical Synthesis of Fucosylated Oligosaccharides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of fucosylated oligosaccharides. Our aim is to help you overcome low yields and improve the efficiency of your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Low Glycosylation Reaction Yield
Q1: My fucosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in fucosylation reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome. Kinetically controlled reactions at low temperatures can sometimes favor the formation of specific anomers.[3] The dielectric constant of the solvent can also influence stereochemistry.[4]
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially the fucosyl donor and acceptor, are pure and dry. The stoichiometry of the promoter and any additives should be carefully optimized.
-
Inappropriate Protecting Groups: The protecting groups on both the donor and acceptor play a critical role in reactivity and stereoselectivity. Electron-withdrawing groups, like acyl groups, can deactivate a glycosyl donor, while ether-type protecting groups may lead to poor anomeric selectivity.[5]
-
Catalyst/Promoter Issues: The choice and amount of promoter (e.g., TMSOTf, NIS/TfOH) are critical. The promoter may be decomposing or may not be suitable for your specific donor/acceptor pair.[3][6]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. A good starting point is to screen different solvents with varying polarities.
-
Verify Reagent Quality: Use freshly purified reagents and ensure anhydrous conditions by flame-drying glassware and using dry solvents.
-
Re-evaluate Protecting Group Strategy: Consider using different protecting groups to modulate the reactivity of your donor and acceptor. For instance, a participating group at the C2 position can favor the formation of 1,2-trans glycosides.[5]
-
Screen Promoters: Test different promoters and vary their concentrations to find the optimal conditions for your reaction.
Poor Stereoselectivity (Mixture of Anomers)
Q2: I am obtaining a mixture of α and β anomers in my fucosylation reaction. How can I improve the stereoselectivity?
A2: Controlling the stereochemistry at the anomeric center is a central challenge in oligosaccharide synthesis.[7] Several factors influence the stereochemical outcome of a glycosylation reaction:
-
Neighboring Group Participation: A participating protecting group at the C-2 position of the glycosyl donor, such as an acyl group, can lead to the formation of a stable dioxolenium ion intermediate, which directs the attack of the acceptor to the opposite face, resulting in 1,2-trans glycosides.[5]
-
Solvent Effects: The solvent can influence the stability of reaction intermediates. In some cases, polar solvents can increase the rate of β-glycoside formation.
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.
-
Leaving Group: The nature of the leaving group on the fucosyl donor can impact the reaction mechanism and, consequently, the stereoselectivity.
Strategies to Enhance Stereoselectivity:
-
Utilize Participating Protecting Groups: Employ a protecting group at the C-2 position of your fucose donor that can provide anchimeric assistance, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans product.
-
Optimize the Solvent System: Experiment with different solvents to find one that favors the desired anomer.
-
Adjust the Reaction Temperature: Conduct the reaction at lower temperatures to see if it improves the anomeric ratio.
-
Modify the Leaving Group: If possible, try different leaving groups on your fucosyl donor, as this can influence the stereochemical outcome.[8]
Difficulties in Purification
Q3: I am struggling to purify my fucosylated oligosaccharide from the reaction mixture. What are the recommended purification techniques?
A3: The purification of fucosylated oligosaccharides can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.[9] A multi-step purification strategy is often necessary.
Recommended Purification Methods:
-
Column Chromatography:
-
Silica Gel Chromatography: A standard method for separating compounds based on polarity. Gradient elution is often required.
-
Size-Exclusion Chromatography (e.g., Sephadex): Useful for separating oligosaccharides based on their size.
-
Activated Carbon Chromatography: Effective for separating oligosaccharides from smaller impurities like monosaccharides and salts. Elution with a gradient of ethanol in water is a common practice.
-
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for both analytical and preparative scale purification.[10][11] Different column chemistries, such as amino-propyl (NH2) or amide-based columns, can be employed.[12][13]
Frequently Asked Questions (FAQs)
Q: What are the most common protecting groups used in fucosylation, and what are their effects?
A: Protecting groups are essential for controlling the regioselectivity and stereoselectivity of glycosylation reactions.[14][15] Common protecting groups for fucose include:
-
Benzyl (Bn) ethers: Stable under a wide range of conditions and are typically removed by catalytic hydrogenation. They are considered non-participating groups.[15]
-
Acyl esters (e.g., Acetyl (Ac), Benzoyl (Bz)): Can act as participating groups at the C-2 position to direct the formation of 1,2-trans glycosidic linkages.[5] They are typically removed under basic conditions.
-
Silyl ethers (e.g., TBDMS, TIPS): Useful for their varying stability, allowing for orthogonal deprotection strategies.
-
Levulinoyl (Lev) esters: Can be selectively removed under mild conditions using hydrazine, providing an additional layer of orthogonality.[16]
The choice of protecting groups has a profound effect on the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[14]
Q: How do I choose the right fucosyl donor for my synthesis?
A: The choice of the fucosyl donor depends on the desired reactivity and stereoselectivity. Common types of fucosyl donors include:
-
Glycosyl Halides (e.g., bromides, fluorides): Highly reactive donors.
-
Thioglycosides (e.g., thiophenyl, thioethyl): Offer a good balance of stability and reactivity and can be activated under various conditions.
-
Trichloroacetimidates: Highly reactive donors that are often used for challenging glycosylations.
-
1-Hydroxy Donors: Can provide high stereoselectivity in the presence of specific promoters like TMSOTf.[6]
The protecting groups on the donor are also a critical consideration, as they influence both reactivity and the stereochemical outcome.
Q: What are some common side reactions in chemical fucosylation?
A: Besides the formation of the undesired anomer, other common side reactions include:
-
Orthoester formation: Can occur when using participating acyl groups at the C-2 position, especially with reactive acceptors.
-
Glycal formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal byproduct.
-
Degradation of starting materials or product: Fucosidic linkages can be sensitive to acidic conditions, leading to hydrolysis.[16]
Careful optimization of reaction conditions, including temperature, promoter, and reaction time, can help minimize these side reactions.
Data Presentation
Table 1: Influence of Protecting Groups on Glycosylation Yield and Stereoselectivity
| Fucosyl Donor Protecting Group (C2) | Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α:β) | Reference |
| O-Benzyl (non-participating) | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | NIS/TfOH | 75 | 1:1 | [5] |
| O-Acetyl (participating) | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | NIS/TfOH | 85 | 1:9 (β favored) | [5] |
| O-Benzyl | 6-O-Trityl-α-methyl-D-mannopyranoside | TMSOTf | 68 | 4:1 (α favored) | |
| S-(phenylthiomethyl)benzyl (remote participation) | Various | High | >95:5 (α) | [5] |
Table 2: Comparison of Purification Methods for Fucosylated Oligosaccharides
| Purification Method | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption based on polarity | Widely applicable, good for separating isomers | Can be time-consuming, potential for sample loss |
| Size-Exclusion Chromatography | Separation by molecular size | Gentle, good for separating by degree of polymerization | Lower resolution for similar-sized molecules |
| Activated Carbon Chromatography | Hydrophobic and polar interactions | Excellent for removing salts and monosaccharides | Can have irreversible adsorption for some compounds |
| Preparative HPLC | High-resolution separation | High purity achievable, automated | Higher cost, limited sample loading capacity |
Experimental Protocols
General Protocol for Chemical Fucosylation using a Thioglycoside Donor
This protocol provides a general framework for a chemical fucosylation reaction. Optimization of stoichiometry, temperature, and reaction time is crucial for each specific substrate pair.
Materials:
-
Fucosyl thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the fucosyl donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add NIS (1.5 equivalents) to the mixture.
-
Slowly add a solution of TfOH (0.1-0.2 equivalents) in anhydrous DCM.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the combined filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol for Purification of Fucosylated Oligosaccharides by HPLC
This protocol outlines a general procedure for purifying fucosylated oligosaccharides using HPLC. The specific column and mobile phase will need to be optimized based on the properties of the target molecule.
Equipment and Materials:
-
HPLC system with a preparative or semi-preparative column (e.g., C18, Amide, or NH2 column)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water, with or without additives like formic acid or ammonium acetate)
-
Sample dissolved in the mobile phase or a compatible solvent
-
Fraction collector
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Dissolve the crude fucosylated oligosaccharide in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the column.
-
Run the HPLC method with a suitable gradient elution program to separate the components of the mixture.
-
Monitor the elution profile using an appropriate detector (e.g., Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV-Vis if applicable).
-
Collect the fractions corresponding to the desired product peak using a fraction collector.
-
Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation) to obtain the purified fucosylated oligosaccharide.
Visualizations
Caption: General mechanism of chemical glycosylation for fucosylation.
Caption: A logical workflow for troubleshooting low yields in fucosylation reactions.
Caption: Influence of C2-protecting groups on fucosylation stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stereoselective alpha-fucosylation reaction using 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor for the practical synthesis of selectin blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fucose Isomer Separations in HPLC
Welcome to our dedicated support center for troubleshooting the challenging separation of fucose isomers by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during their analytical experiments.
Troubleshooting Guides
This section addresses specific issues encountered during the HPLC separation of fucose isomers in a user-friendly question-and-answer format.
Issue 1: Poor Resolution or Complete Co-elution of Fucose Isomers
Question: My HPLC method is failing to separate critical fucose isomers, leading to poor resolution or co-elution. What are the likely causes and how can I improve the separation?
Answer: The inability to resolve fucose isomers is a frequent challenge due to their high structural similarity. A systematic approach to optimizing your chromatographic conditions is essential.
Initial Checks:
-
Column Integrity: An aging or contaminated column can result in peak broadening and a subsequent loss of resolution. It is advisable to evaluate the column's performance with a standard before proceeding.
-
System Suitability: Ensure your HPLC system is performing optimally by conducting a system suitability test with a known standard mixture.
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a crucial element in achieving selectivity for isomers.[1]
-
Organic Solvent: Acetonitrile often yields better separation efficiency for glycans compared to methanol. Adjust the percentage of the organic solvent in small increments (e.g., 1-2%). In Hydrophilic Interaction Liquid Chromatography (HILIC), increasing the organic solvent content generally increases retention.
-
Additives and pH: The composition of the mobile phase can be adjusted to enhance separation. The use of buffers can sometimes decrease resolution between fucosylated glycoforms, so careful optimization is required.[2]
-
-
Stationary Phase Selection: The choice of stationary phase is critical for separating fucose isomers.
-
HILIC Columns: HILIC is a powerful technique for this purpose.[2][3] Different HILIC stationary phases exhibit varying selectivities. For instance, a HALO® penta-HILIC column has demonstrated excellent separation of core- and outer-arm-linked fucose isomers.[2][3]
-
Porous Graphitic Carbon (PGC): PGC columns offer a different selectivity based on polar and hydrophobic interactions and can be very effective, especially at elevated temperatures.[4][5]
-
-
Temperature: Column temperature plays a significant role in separation efficiency and selectivity.[6]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks, though this will increase the overall run time.[1][6]
Issue 2: Peak Tailing or Asymmetric Peak Shapes
Question: I am observing significant peak tailing for my fucose isomers. What could be causing this and how can I achieve more symmetrical peaks?
Answer: Peak tailing can obscure the separation of closely related isomers and affect accurate quantification. The common causes are typically related to secondary interactions or column issues.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can lead to undesirable interactions with the hydroxyl groups of sugars.
-
Solution: Consider using a highly end-capped column or a column with a different stationary phase chemistry, such as a PGC or a polymer-based HILIC column.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.
-
Solution: A thorough column wash with a strong solvent is recommended. If the problem persists, reversing the column (if permissible by the manufacturer) and flushing may help. In severe cases, the column may need to be replaced.
-
-
Mismatched Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Issue 3: Inconsistent Retention Times
Question: The retention times for my fucose isomers are fluctuating between injections. What is causing this instability?
Answer: Stable retention times are fundamental for reliable peak identification. Drifting retention times often point towards issues with column equilibration or the HPLC system itself.
Potential Causes and Solutions:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, particularly when employing gradient elution.
-
Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not in use.[1]
-
Solution: Employ a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can result in an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Regularly maintain the pump, checking for any leaks and ensuring a steady flow rate.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of fucose isomers.
Caption: A troubleshooting flowchart for poor HPLC separation of fucose isomers.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for separating fucose isomers?
There is no single "best" column, as the optimal choice depends on the specific sample matrix and the nature of the fucosylated species (e.g., free monosaccharides, glycopeptides, or intact glycoproteins). However, several types of columns have proven to be highly effective:
-
HILIC Columns: These are widely used and very effective. The HALO® penta-HILIC column has been reported to provide excellent separation of core- versus outer-arm fucosylated glycopeptides.[3]
-
Porous Graphitic Carbon (PGC) Columns: PGC offers unique selectivity and is particularly powerful for resolving glycan isomers, especially when operated at very high temperatures.[4][5]
-
Chiral Columns: For the separation of fucose anomers and enantiomers, a chiral stationary phase such as a Chiralpak AD-H column can be employed.[7][8]
Q2: Can I use Reversed-Phase HPLC for fucose isomer separation?
While standard Reversed-Phase (RP) HPLC is generally not suitable for retaining highly polar native glycans, it can be used effectively after derivatization.[9][10] By tagging the glycans with a hydrophobic label, their retention on C18 or other RP columns is significantly increased, which can facilitate isomer separation.
Q3: How does temperature affect the separation of fucose isomers?
Temperature is a critical parameter. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[11] More importantly, temperature can alter the selectivity of the separation. In PGC chromatography, elevating the temperature to 190°C has been shown to dramatically improve the resolution of fucosylated N-glycan isomers.[4][5]
Q4: What is the role of the mobile phase in separating fucose isomers?
The mobile phase composition is a key factor in modulating the retention and selectivity of fucose isomers. In HILIC, the ratio of the aqueous and organic components is critical. The type and concentration of salts or acids in the mobile phase can also influence the separation by altering the interactions between the analytes and the stationary phase.[2]
Q5: Is derivatization necessary for the analysis of fucose isomers?
Derivatization is not always necessary but can be advantageous. For detection methods that require a chromophore or fluorophore (e.g., UV or fluorescence detection), derivatization is essential. For mass spectrometry (MS) detection, derivatization is often not required. However, chemical derivatization can sometimes improve chromatographic separation and enhance MS signal intensity.[12][13]
Quantitative Data Summary
The choice of HILIC stationary phase significantly impacts the separation of fucosylated glycopeptide isomers. A comparative study highlighted the different performances of three HILIC columns.
| Stationary Phase | Separation of A2G2F1 Isomers | Performance for Sialylated Glycoforms | Overall Ranking |
| HALO® penta-HILIC | Good separation of core- and outer arm-linked fucose | Best separation | 1st |
| Glycan BEH Amide | Separated isomers of one peptide, but not another | Moderate separation | 2nd |
| ZIC-HILIC | Did not separate A2G2F1 isomers | Poor resolution | 3rd |
| Data summarized from a comparative study on hemopexin and IgG glycopeptides.[3] |
Key Experimental Protocols
Protocol 1: HILIC-Based Separation of Fucosylated Glycopeptides
This protocol is based on methods that have successfully separated core- and outer-arm fucose isomers on glycopeptides.[2]
-
Column: HALO® penta-HILIC, 2.1 x 150 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 80% B
-
2-30 min: Linear gradient from 80% to 60% B
-
30-32 min: Linear gradient from 60% to 40% B
-
32-35 min: Hold at 40% B
-
35-36 min: Return to 80% B
-
36-45 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
Detection: Mass Spectrometry (ESI-MS/MS).
Protocol 2: UHT-PGC-LCMS for Fucosylated N-Glycan Isomers
This protocol utilizes ultra-high temperature porous graphitic carbon chromatography for enhanced isomer separation.[4][5]
-
Column: Porous Graphitic Carbon (PGC), e.g., 1.0 x 150 mm.
-
Custom-built Column Heater: Capable of reaching and maintaining 190°C.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A fast gradient, for example:
-
0-1 min: 2% B
-
1-8 min: Linear gradient from 2% to 40% B
-
8-9 min: Linear gradient to 90% B
-
9-10 min: Hold at 90% B
-
-
Flow Rate: 250 µL/min.
-
Column Temperature: 190°C.
-
Detection: Mass Spectrometry (ESI-MS/MS).
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing degradation of fucosylated glycans during mass spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to help you minimize the degradation of fucosylated glycans during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is fucose migration in mass spectrometry and why is it a problem?
A1: Fucose migration is an intramolecular rearrangement where a fucose residue moves from its native position to another location on the glycan during mass spectrometric analysis. This phenomenon is a significant problem because it can lead to the generation of "chimeric" or misleading fragment ions, resulting in the incorrect identification of glycan structures and isomers.[1] For example, a glycan with a Lewis X epitope could be wrongly identified as having a Lewis Y epitope due to the transfer of a fucose residue between antennae. This issue is particularly prominent when analyzing protonated glycan ions.[2][3][4]
Q2: What is the difference between core and antenna fucosylation, and why is it important to distinguish them?
A2: Core fucosylation refers to the attachment of a fucose residue to the innermost GlcNAc of an N-glycan via an α-1,6 linkage. Antenna (or outer arm) fucosylation involves fucose attachment to GlcNAc residues on the branches (antennae) of the glycan, commonly forming structures like Lewis antigens.[5] Distinguishing between these is crucial as their expression levels are altered in various physiological and pathological states, including cancer, making them important biomarkers.[6] For instance, changes in core fucosylation are associated with the development of hepatocellular carcinoma.[7]
Q3: Which ionization techniques and conditions are most likely to cause fucose loss or migration?
A3: Techniques and conditions that promote the formation of protonated glycan species ([M+H]⁺) are most susceptible to fucose degradation. Collision-Induced Dissociation (CID) of these protonated ions often leads to fucose migration and the generation of misleading fragments.[2][3][8] Furthermore, in-source decay (ISD) or fragmentation can occur, especially with high capillary temperatures in Electrospray Ionization (ESI) or high laser power in Matrix-Assisted Laser Desorption/Ionization (MALDI), leading to the loss of fucose before MS/MS analysis.[9][10][11][12] Using acidic mobile phase additives like formic acid can also exacerbate in-source fragmentation.[12]
Q4: How can I prevent or minimize fucose migration and degradation?
A4: Several strategies can be employed:
-
Analyze Sodiated Adducts: Analyzing sodiated glycan ions ([M+Na]⁺) instead of protonated ones is highly effective at preventing fucose migration.[4][13]
-
Permethylation: Chemical derivatization through permethylation stabilizes the glycan structure and has been shown to completely preclude fucose migration.[2]
-
Optimize Fragmentation: Using lower collision energy for CID can reduce fucose migration.[6]
-
Optimize Source Conditions: Lowering the temperature of the ion transfer capillary in ESI can reduce in-source decay.[11] Switching from formic acid to ammonium acetate as a mobile phase additive can also greatly diminish in-source fragmentation.[12]
Q5: What are the key diagnostic fragment ions for identifying fucosylated glycans?
A5: Key diagnostic ions include Y-type and oxonium ions. For example, a Y-ion resulting from the loss of a fucosylated GlcNAc-Gal arm can confirm outer arm fucosylation.[5] Oxonium ions, such as m/z 512.2, can also be monitored to confirm outer arm fucosylation.[5] For distinguishing core from antenna fucosylation, the intensity ratio of specific fragment ions can be used. A high ratio of the Y1+Fuc ion (peptide+GlcNAc+Fuc) to the Y1 ion (peptide+GlcNAc) in low-energy HCD spectra is a strong indicator of core fucosylation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Fucose Loss in Spectra | In-Source Decay (ISD): The glycan is fragmenting in the ion source before analysis. This is common in ESI and MALDI.[9][10][11] | Optimize Source Parameters: Lower the ion transfer capillary temperature in ESI.[11] Change Mobile Phase: Replace formic acid with ammonium acetate to reduce the formation of labile protonated molecules.[12] |
| High Collision Energy: Excessive energy during MS/MS fragmentation (e.g., CID) is cleaving the fucose residue. | Optimize Fragmentation Energy: Systematically lower the collision energy to find a balance between generating informative fragments and preserving the fucose linkage.[6] | |
| Suspected Fucose Migration (Incorrect Isomer ID) | Analysis of Protonated Ions: Proton adducts are highly prone to intra-molecular fucose rearrangement upon activation.[2][3] | Analyze Sodiated Adducts: Ensure your sample preparation and MS settings promote the formation of sodium adducts ([M+Na]⁺), which are stable and do not exhibit fucose migration.[4][13] |
| Underivatized Glycans: The glycan structure is not stabilized, allowing for rearrangement. | Perform Permethylation: This chemical modification adds methyl groups to all free hydroxyl and N-acetyl groups, effectively locking the fucose in place and preventing migration.[2] | |
| Difficulty Distinguishing Core vs. Antenna Fucosylation | Ambiguous Fragment Ions: Relying on fragment ions that can be generated from either core or antenna fucosylation (due to migration).[6] | Use Ion Ratios: In low-energy HCD spectra, calculate the intensity ratio of Y1+Fuc / Y1. A ratio greater than 0.1 is a reliable indicator of core fucosylation.[6] |
| Lack of Orthogonal Method: Relying solely on a single MS/MS experiment for structural assignment. | Enzymatic Digestion: Use an enzyme like Endoglycosidase F3 (Endo F3), which preferentially cleaves core-fucosylated N-glycans, and compare the results with a non-specific enzyme like PNGase F.[7] | |
| Sample Degradation During Preparation | Heat-Induced Degradation: Using elevated temperatures (e.g., 37°C or higher) during solvent evaporation can degrade susceptible glycosidic linkages.[12] | Dry Samples at Room Temperature: Avoid centrifugal evaporation at elevated temperatures to prevent degradation of native oligosaccharides.[12] |
| Acid-Induced Degradation: Use of strong acids during labeling or other preparation steps can cleave acid-labile linkages.[12] | Use Milder Reagents: If possible, choose labeling chemistries that do not require harsh acidic conditions. If acids are necessary, minimize exposure time and temperature. |
Data Summary
Table 1: Comparison of MS Fragmentation Methods for Fucosylated Glycans
| Fragmentation Method | Principle | Suitability for Fucosylated Glycans | Key Considerations |
| Collision-Induced Dissociation (CID) | Ion acceleration and collision with neutral gas. | Widely used, but can induce fucose migration in protonated ions.[2][3] | Best used with sodiated adducts or at low collision energies to minimize migration.[4][6] |
| Higher-Energy C-trap Dissociation (HCD) | Collisional activation in the HCD cell. | Effective for generating diagnostic Y-ions. Low-energy HCD is particularly useful for distinguishing core vs. antenna fucosylation based on fragment ratios.[6] | Energy must be carefully optimized. Can still cause some fucose loss. |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply charged precursor. | Preserves labile modifications like fucosylation. | Primarily effective for glycopeptides, not released glycans. Requires multiply charged precursor ions. |
Table 2: Key Diagnostic Ions for Fucosylation Analysis
| Ion Type | m/z (example) | Description | Structural Information |
| Y-ion (Outer Arm Fucosylation) | 1139.9 | Resulting from the loss of a fucosylated GlcNAc-Gal arm.[5] | Confirms the presence of outer arm fucosylation.[5] |
| Y-ion (Total Fucosylation) | 1188.6 | Can be formed from glycans with either core or outer arm fucosylation.[5] | Represents total fucosylation but is not specific to the linkage position.[5] |
| Oxonium Ion | 512.2 | A common fragment ion monitored to support the presence of outer arm fucosylation.[5] | Provides complementary evidence for fucosylation on an antenna.[5] |
| Y1+Fuc / Y1 Ratio | > 0.1 | The intensity ratio of the Y1 ion with fucose to the Y1 ion without fucose.[6] | A high ratio (>0.1) in low-energy HCD is a strong indicator of core fucosylation.[6] |
Experimental Protocols
Protocol 1: Preparation of Sodiated Adducts for LC-MS Analysis
This protocol is designed to promote the formation of [M+Na]⁺ ions to prevent fucose migration.
-
Sample Preparation: After glycan release and purification, dissolve the dried glycan sample in a solution of 50% acetonitrile in water.
-
Sodium Addition: To ensure an adequate supply of sodium ions, add 1 mM sodium acetate or sodium hydroxide to the final sample solution. Alternatively, use a mobile phase containing a low concentration of a sodium salt (e.g., 1 mM sodium acetate).
-
LC-MS Analysis: Perform chromatographic separation as usual.
-
MS Parameter Setup: In the mass spectrometer settings, ensure the instrument is operating in positive ion mode. When selecting precursor ions for MS/MS, target the calculated m/z for the sodiated species ([M+Na]⁺). This will ensure that the stable sodiated ion, rather than the labile protonated ion, is selected for fragmentation.
Protocol 2: Permethylation of Released N-Glycans
This protocol stabilizes glycans and prevents fucose migration.
-
Sample Drying: Ensure the purified glycan sample (1-10 µg) is completely dry in a glass vial.
-
Reagent Preparation: Prepare the sulfoxide/NaOH base by vortexing powdered NaOH in DMSO for 10 minutes.
-
Derivatization: Add the DMSO/NaOH slurry to the dried glycans, followed by the addition of methyl iodide (CH₃I).
-
Incubation: Vortex the mixture and incubate at room temperature for 15-30 minutes.
-
Quenching: Quench the reaction by adding water, followed by chloroform to extract the permethylated glycans.
-
Purification: Wash the chloroform layer multiple times with water to remove residual reagents.
-
Analysis: Dry the final chloroform layer and reconstitute the permethylated glycans in a suitable solvent (e.g., 80% methanol) for MS analysis.
Protocol 3: Stable Isotope Labeling for Quantitative Analysis
This protocol uses reductive amination with an isotopically labeled tag for relative quantification.
-
Sample Aliquoting: Divide the purified glycan samples into two equal aliquots (e.g., "light" and "heavy" labeling).
-
Labeling Reagent Preparation: Prepare labeling solutions for both the light (e.g., ¹²C₆-2-aminobenzamide) and heavy (e.g., ¹³C₆-2-aminobenzamide) tags in a solution of DMSO and glacial acetic acid.
-
Reductive Amination: Add the respective labeling solutions and a reducing agent (e.g., sodium cyanoborohydride) to the dried glycan aliquots.
-
Incubation: Incubate the reaction at approximately 65°C for 2 hours.
-
Cleanup: Purify the labeled glycans using a suitable method, such as solid-phase extraction (SPE) on a graphitized carbon cartridge, to remove excess reagents.
-
Analysis: Combine the light and heavy labeled samples in a 1:1 ratio. Analyze by LC-MS. The mass shift between the isotopically labeled pairs allows for their distinction in the MS1 scan and enables relative quantification.[14]
Visual Guides
Caption: Troubleshooting workflow for fucose degradation issues.
Caption: Simplified pathway of fucose migration during CID.
Caption: Workflow for identifying core fucosylation via enzymes.
References
- 1. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.enea.it [iris.enea.it]
- 10. MALDI MS in-source decay of glycans using a glutathione-capped iron oxide nanoparticle matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
Strategies to enhance the efficiency of metabolic labeling with fucose analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of metabolic labeling experiments using fucose analogs.
Troubleshooting Guide: Low or No Signal
Low or no signal is a common issue in metabolic labeling experiments with fucose analogs. The problem can arise at various stages, from analog incorporation to final detection. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.[1]
Diagram: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting low signal issues.[1]
Frequently Asked Questions (FAQs)
Metabolic Labeling
Q1: Why is the incorporation of my fucose analog low or undetectable?
Low incorporation can be attributed to several factors. A primary reason is the competition from the cell's own de novo fucose synthesis pathway, which produces unlabeled GDP-fucose and dilutes the pool of the labeled analog.[2] Other contributing factors include:
-
Cell-type specific metabolic activity: The efficiency of the fucose salvage pathway, which processes exogenous fucose analogs, varies between cell lines.[1][3]
-
Choice of fucose analog: Some analogs, like 6-azido-fucose (FucAz), may be inefficiently processed by the salvage pathway enzymes in certain cells.[1][4]
-
Suboptimal analog concentration and incubation time: These parameters need to be optimized for each cell type and analog.[1]
-
Poor cell health: Cells should be in a healthy, metabolically active state for efficient uptake and incorporation of the analog.[1]
Q2: How do the de novo and salvage pathways for GDP-fucose synthesis compete?
Mammalian cells have two main pathways for producing GDP-fucose, the activated sugar donor for fucosyltransferases. The de novo pathway synthesizes GDP-fucose from GDP-mannose and is the primary source, accounting for approximately 90% of the total GDP-fucose pool under normal conditions.[2] The salvage pathway utilizes exogenous fucose, including fucose analogs, converting it to GDP-fucose.[2][3] The unlabeled GDP-fucose from the de novo pathway directly competes with the labeled GDP-fucose from the salvage pathway, leading to reduced incorporation of the analog.[2]
Diagram: Competing Fucose Metabolism Pathways
Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.[2]
Q3: Which fucose analog should I choose for my experiment?
The choice of fucose analog can significantly impact labeling efficiency and is often cell-type dependent.[3]
-
Alkyne-bearing analogs (e.g., FucAl): These have shown robust labeling in various systems and are often a good starting point.[1]
-
Azide-bearing analogs (e.g., FucAz): While effective in some cases, they can be inefficiently processed by the salvage pathway in certain cell types.[1][4]
-
Peracetylated analogs: Acetylation can improve cell permeability.[5][6]
-
7-alkynyl-fucose: This analog has been reported as a highly sensitive probe with low toxicity, showing efficient incorporation into glycans.[7]
It is recommended to test different analogs to determine the most efficient one for your specific experimental system.
Q4: How can I optimize the concentration and incubation time for the fucose analog?
Optimal concentration and incubation time are critical and require empirical determination for each cell line and analog.
-
Concentration: Start with a concentration range suggested in the literature (e.g., 20-100 µM for Ac4FucAl) and perform a dose-response experiment.[1] Higher concentrations are not always better and can be toxic to cells.[1][8]
-
Incubation Time: A typical incubation period is 24-72 hours.[2][9] A time-course experiment is recommended to find the optimal duration for maximal labeling without inducing cellular stress.[2]
| Parameter | Recommended Starting Range | Key Considerations |
| Fucose Analog Concentration | 20 - 100 µM | Cell-type dependent; perform a dose-response to find the optimal concentration without toxicity.[1] |
| Incubation Time | 24 - 72 hours | Perform a time-course experiment to determine the point of maximum incorporation.[2][9] |
| Cell Density | 70-80% confluency | Ensures optimal metabolic activity and avoids artifacts from overgrowth.[1][2] |
Q5: My cells are showing signs of toxicity. What could be the cause?
Toxicity can be caused by the fucose analog itself or by components of the subsequent click chemistry reaction.[10]
-
Fucose Analog Toxicity: Some fucose analogs can be cytotoxic at higher concentrations.[3] It is crucial to perform a viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the analog for your cells.[8]
-
Copper Catalyst Toxicity (in CuAAC): The copper(I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be toxic to cells.[10] Ensure to use the recommended concentration and consider using copper-chelating ligands like TBTA or performing the reaction in cell lysates rather than in live cells.[9] For live-cell imaging, consider using copper-free click chemistry reactions like strain-promoted alkyne-azide cycloaddition (SPAAC).
Click Chemistry Reaction
Q6: My metabolic labeling seems to be working, but I still have a low signal after the click reaction. What should I check?
An inefficient click chemistry reaction is a common reason for low signal. Here are several factors to consider:[1]
-
Reagent Quality: Ensure all click chemistry reagents, especially the copper(II) sulfate and the reducing agent (e.g., TCEP or sodium ascorbate), are fresh. Prepare stock solutions fresh and store them properly.[9]
-
Copper Catalyst: The Cu(I) catalyst is oxygen-sensitive. The reaction should be set up to minimize exposure to air. The use of a Cu(I)-stabilizing ligand like TBTA is highly recommended.[9]
-
Probe Concentration: The concentration of the azide or alkyne fluorescent probe should be optimized. Titrate the probe concentration to achieve the best signal-to-noise ratio.[1]
-
Reaction Conditions: Ensure the pH and temperature of the reaction are optimal. Most click reactions proceed well at room temperature.[11]
| Reagent | Recommended Concentration | Notes |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM (for in situ reduction) | Prepare fresh.[1] |
| Reducing Agent (e.g., TCEP) | 1 mM | Prepare fresh.[9] |
| Copper Ligand (e.g., TBTA) | 100 µM | Enhances reaction efficiency and protects the catalyst.[9] |
| Azide/Alkyne Probe | 10-100 µM | Titrate for optimal signal-to-noise.[1] |
Diagram: Experimental Workflow for Fucosylation Detection
Caption: A step-by-step experimental workflow for fucosylation detection.[1][10]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4FucAl
This protocol provides a general framework for labeling fucosylated glycans in cultured mammalian cells using peracetylated 6-alkynyl-fucose (Ac4FucAl). Optimization of concentrations and incubation times for your specific cell type is recommended.[1]
-
Cell Culture: Plate cells on a suitable culture dish or slide and grow them to the desired confluency (typically 70-80%).[1][2]
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4FucAl in sterile DMSO.
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.[2]
-
Add fresh culture medium containing the desired final concentration of Ac4FucAl (e.g., 50 µM). Include a vehicle control (DMSO alone).
-
Incubate the cells for 24-72 hours under their normal growth conditions (e.g., 37°C, 5% CO₂).[2]
-
-
Cell Harvest and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated analog.[2]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate and determine the protein concentration.[9]
-
Protocol 2: Click Chemistry Reaction (CuAAC) on Protein Lysate
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin or fluorophore probe to the alkyne-labeled glycoproteins in the cell lysate.[9]
-
Prepare Click Chemistry Reagents:
-
Azide-Probe Stock: Prepare a 10 mM stock solution of the azide-functionalized probe (e.g., Azide-PEG3-Biotin or a fluorescent azide) in DMSO.
-
TCEP Stock: Prepare a 50 mM stock solution in water (prepare fresh).
-
TBTA Stock: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄ Stock: Prepare a 50 mM stock solution in water.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (containing 50-100 µg of protein)
-
PBS to a final volume of 100 µL
-
Azide-Probe (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting (using streptavidin-HRP for biotinylated proteins).[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fucosyltransferase Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro fucosyltransferase (FUT) activity experiments.
Troubleshooting Guide
Low or no enzyme activity, high background signals, and inconsistent results are common issues encountered during in vitro fucosyltransferase assays. The following guide provides potential causes and solutions to these challenges.
Table 1: Common Issues and Troubleshooting Strategies in Fucosyltransferase Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | Verify the optimal pH and temperature for your specific fucosyltransferase. Typical ranges are pH 4.5-7.5 and 37°C.[1][2] Use appropriate buffers such as HEPES or MES.[1][3] |
| Enzyme Inactivity: Improper storage, degradation, or incorrect folding of the recombinant enzyme. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Confirm enzyme integrity via SDS-PAGE. | |
| Substrate Issues: Degradation or incorrect concentration of the donor (GDP-fucose) or acceptor substrate. | Use freshly prepared or properly stored substrates. Titrate substrate concentrations to determine the optimal range. | |
| Missing Cofactors: Absence or insufficient concentration of required divalent cations (e.g., Mn²⁺). | Many fucosyltransferases require divalent cations like Mn²⁺ for optimal activity.[2][4] Add MnCl₂ to the reaction buffer (typically 10-25 mM).[1][5] However, note that some FUTs are active in the absence of divalent cations.[2] | |
| Presence of Inhibitors: Contaminants in reagents or the presence of known fucosyltransferase inhibitors. | Ensure high-purity reagents. Be aware of potential inhibitors such as fucose analogs (e.g., 2F-Peracetyl fucose) or compounds that interfere with glycosylation pathways.[6][7] | |
| High Background Signal | Non-Enzymatic Substrate Degradation: Instability of GDP-fucose or the labeled acceptor. | Run a negative control reaction without the enzyme to quantify non-enzymatic signal generation.[5] |
| Contaminating Enzyme Activities: Presence of glycosidases or other enzymes in a non-purified enzyme preparation. | Use highly purified recombinant fucosyltransferase. If using cell lysates, consider further purification steps. | |
| Detection Method Issues: Non-specific binding in antibody-based detection or interference from buffer components in fluorescence/absorbance assays. | Optimize washing steps and blocking conditions for antibody-based assays. Check for buffer component interference with the detection signal. | |
| Inconsistent Results / Poor Reproducibility | Pipetting Inaccuracies: Inaccurate dispensing of small volumes of enzyme or substrates. | Calibrate pipettes regularly. Prepare a master mix for the reaction components to minimize pipetting variations. |
| Variable Incubation Times or Temperatures: Fluctuations in incubation conditions between experiments. | Use a calibrated incubator or water bath. Ensure consistent timing for all reaction steps. | |
| Reagent Variability: Batch-to-batch differences in substrates, buffers, or enzyme preparations. | Qualify new batches of critical reagents. Aliquot and store reagents to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for my fucosyltransferase assay?
A1: The optimal pH and temperature can vary depending on the specific fucosyltransferase being studied. However, a common starting point for many fucosyltransferases is a pH between 6.5 and 7.5 and a temperature of 37°C.[1][3] For instance, a soluble recombinant form of human alpha-3/4-fucosyltransferase III has shown activity in a pH range of 4.5 to 7.0.[2] It is always recommended to perform a pH and temperature optimization experiment for your specific enzyme.
Q2: Is a divalent cation necessary for fucosyltransferase activity?
A2: Many fucosyltransferases, particularly those with a GT-A fold, require a divalent cation for optimal activity, with Manganese (Mn²⁺) being the most common cofactor.[2][4] The presence of Mn²⁺ can enhance the catalytic activity by increasing the enzyme's affinity for the acceptor substrate.[2] However, some fucosyltransferases are active in the absence of divalent cations.[2] The optimal concentration of MnCl₂ is typically in the range of 10-25 mM.[1][5] Calcium (Ca²⁺), Cobalt (Co²⁺), and Magnesium (Mg²⁺) have also been identified as alternative divalent metal cofactors for some fucosyltransferases.[8]
Q3: What are common donor and acceptor substrates for in vitro fucosyltransferase assays?
A3: The universal donor substrate for fucosyltransferases is Guanosine Diphosphate-fucose (GDP-fucose).[1] Acceptor substrates are more varied and depend on the specificity of the fucosyltransferase being assayed. Common acceptor substrates include fluorescently labeled oligosaccharides like pyridylaminated N-acetyllactosamine or sialyl α2,3-lacto-N-neotetraose.[1][3] The choice of acceptor is critical as different fucosyltransferases exhibit distinct substrate specificities.[3]
Q4: How can I inhibit fucosyltransferase activity in my control experiments?
A4: Fucosyltransferase activity can be inhibited in several ways. Competitive inhibitors, such as fucose analogs like 2F-Peracetyl fucose, directly compete with the natural substrate at the active site.[6][7] Other small molecules can also act as inhibitors.[9] Additionally, compounds that interfere with the broader glycosylation processing pathway, such as Tunicamycin, Swainsonine, or Deoxynojirimycin, can indirectly inhibit fucosylation by preventing the formation of suitable glycoprotein substrates.[6] For reaction quenching, a solution of EDTA can be used to chelate the divalent cations essential for the activity of many fucosyltransferases.[1]
Q5: What are the different methods to measure fucosyltransferase activity?
A5: Several methods can be used to measure fucosyltransferase activity. A common and direct method is the HPLC-based assay, which separates the fucosylated product from the substrates, allowing for direct quantification.[1] Another approach is the continuous enzyme-coupled assay, which continuously measures the production of GDP, a product of the fucosyltransferase reaction, through a series of coupled enzymatic reactions that result in a change in absorbance.[1] Other methods may involve the use of radiolabeled GDP-fucose and measuring the incorporation of radioactivity into the acceptor substrate.[4]
Optimal Reaction Conditions
The optimal conditions for fucosyltransferase activity can be influenced by several factors. The following table summarizes typical ranges for key parameters based on published data. It is crucial to empirically determine the optimal conditions for your specific enzyme and substrates.
Table 2: Summary of In Vitro Fucosyltransferase Reaction Conditions
| Parameter | Typical Range/Condition | Notes |
| pH | 4.5 - 7.5 | The optimal pH is enzyme-specific. Buffers like MES, HEPES, and sodium cacodylate are commonly used.[1][2][3] |
| Temperature | 37°C | While 37°C is a standard incubation temperature, some enzymes may have different optima.[1][3] |
| Divalent Cation | 10 - 25 mM MnCl₂ | Mn²⁺ is a common cofactor, but not universally required.[1][2][4][5] Other cations like Mg²⁺, Ca²⁺, and Co²⁺ may also support activity.[8] |
| GDP-fucose (Donor) | 75 µM | This is a representative concentration; the optimal concentration may vary and should be determined experimentally.[3] |
| Acceptor Substrate | 0.5 mM | The concentration is highly dependent on the specific acceptor and enzyme.[3] |
| Enzyme Source | Recombinant enzymes or cell extracts | Purified recombinant enzymes are preferred to avoid contaminating activities.[1][3] |
| Incubation Time | 1 - 2 hours | The reaction should be stopped within the linear range of product formation.[3] |
Experimental Protocols
Protocol 1: Standard HPLC-Based Fucosyltransferase Activity Assay
This protocol provides a general method for determining fucosyltransferase activity by measuring the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Purified recombinant fucosyltransferase or cell extract
-
GDP-fucose (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated N-acetyllactosamine)
-
Reaction Buffer: 50 mM MES or HEPES buffer, pH 6.5-7.4
-
250 mM MnCl₂ solution
-
Quenching Solution: 0.1 M EDTA
-
HPLC system with a suitable column (e.g., C18) and fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose, and the acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture. The final volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours), ensuring the reaction remains within the linear range of product formation.[3]
-
Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., 0.1 M EDTA).[1]
-
Centrifugation: Centrifuge the reaction mixture to pellet any precipitate.
-
HPLC Analysis: Analyze an aliquot of the supernatant by HPLC to separate the fucosylated product from the unreacted substrates. The product can be quantified by integrating the peak area from the fluorescence chromatogram.[3]
Visualizations
Caption: Workflow for optimizing in vitro fucosyltransferase activity.
Caption: Decision tree for troubleshooting fucosyltransferase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Technical Support Center: Enhancing Detection of Low-Abundance Fucosylated Proteins
Welcome to the technical support center for the sensitive detection of low-abundance fucosylated proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance fucosylated proteins?
A1: The main difficulties stem from the low expression levels of these proteins in most cell types.[1][2] This low abundance can lead to faint or undetectable signals in methods like western blotting.[3][4] Additionally, in complex biological samples such as serum, the high abundance of non-glycosylated proteins can mask the signals from fucosylated glycopeptides during mass spectrometry analysis.[5][6][7] The inherent complexity of glycosylation, with variations in glycan structures at specific sites, further complicates analysis.[8]
Q2: What are the principal strategies to improve the detection sensitivity of low-abundance fucosylated proteins?
A2: The key strategies involve enrichment of the target proteins and enhancement of the detection signal. Enrichment methods like lectin affinity chromatography can selectively isolate fucosylated glycoproteins.[5][9][10][11][12] Metabolic labeling with fucose analogs containing chemical reporters (e.g., azides or alkynes) allows for subsequent attachment of probes for visualization or affinity purification.[13][14][15][16] For mass spectrometry-based approaches, enrichment is crucial to increase the relative abundance of glycopeptides.[5][7][9] High-sensitivity substrates for western blotting can also significantly improve detection of low-abundance targets.[3][4]
Q3: How do I choose the right method for my experiment?
A3: The choice of method depends on your specific research question and experimental system.
-
For visualizing fucosylated glycans in live cells , metabolic labeling with click chemistry is a powerful technique.[15]
-
For enriching fucosylated glycoproteins from a complex mixture for downstream analysis like mass spectrometry , lectin affinity chromatography is a common and effective approach.[5][10][11]
-
For detailed site-specific fucosylation analysis and quantification , mass spectrometry-based glycoproteomics is the most comprehensive method.[5][17][18]
-
For a more targeted validation of fucosylation on a specific protein , lectin blotting or a lectin-based ELISA can be employed.[19]
Q4: What is core fucosylation versus antennary fucosylation, and why is the distinction important?
A4: Core fucosylation refers to the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan core.[5] Antennary fucosylation involves the addition of fucose to the outer branches of the glycan. This distinction is biologically significant as alterations in core fucosylation, in particular, have been linked to various diseases, including cancer.[18][20][21] Different analytical methods may be required to distinguish between these fucosylation types.[18][20][22][23]
Troubleshooting Guides
Metabolic Labeling with Click Chemistry
Problem: Low or no fluorescence signal in imaging experiments. [24]
| Potential Cause | Troubleshooting Step |
| Inefficient incorporation of the fucose analog. | Optimize the concentration of the fucose analog and the incubation time for your specific cell type.[24] Ensure the cells are metabolically active. |
| Suboptimal click chemistry reaction conditions. | Prepare fresh copper (II) sulfate solution. Titrate the concentration of the azide/alkyne probe to find the optimal signal-to-noise ratio.[24] |
| Issues with fixation and permeabilization. | Ensure proper fixation (e.g., 4% paraformaldehyde) and, for intracellular targets, complete permeabilization (e.g., 0.2% Triton X-100).[24] |
| Problems with imaging setup. | Check the filter sets and laser lines on your microscope to ensure they are appropriate for the fluorophore used. Adjust exposure time and gain settings. |
Lectin Affinity Chromatography
Problem: Low yield of enriched fucosylated proteins.
| Potential Cause | Troubleshooting Step |
| Inappropriate lectin choice. | Different lectins have different specificities for fucose linkages. For example, Aleuria aurantia lectin (AAL) binds to fucose linked in various positions, while Lens culinaris agglutinin (LCA) has a preference for core α1,6-fucosylated N-glycans.[8][9][25] Consider using a combination of lectins (multi-lectin affinity chromatography) to capture a broader range of fucosylated proteins.[25][26][27] |
| Inefficient binding to the lectin column. | Ensure the sample is loaded onto the column under optimal binding buffer conditions. Control the flow rate to allow sufficient time for interaction between the glycoproteins and the immobilized lectins.[10] |
| Inefficient elution of bound proteins. | Use a competitive sugar eluent at an appropriate concentration to displace the bound glycoproteins. Optimize the pH and ionic strength of the elution buffer. In some cases, a denaturing eluent may be necessary, but this will affect downstream functional assays. |
| Low abundance of fucosylated proteins in the starting material. | Increase the amount of starting material. Consider a pre-enrichment step if the sample is very complex. |
Mass Spectrometry-Based Glycoproteomics
Problem: Poor identification of fucosylated glycopeptides.
| Potential Cause | Troubleshooting Step |
| Signal suppression by non-glycosylated peptides. | Implement an enrichment strategy for glycopeptides prior to LC-MS analysis.[5][9] Common methods include lectin affinity chromatography, hydrophilic interaction liquid chromatography (HILIC), or chemical enrichment methods.[8][9][28] |
| Fucose migration during fragmentation. | Fucose residues can migrate during collision-induced dissociation (CID), leading to ambiguous identification of the fucosylation site.[18][23] Utilize alternative fragmentation methods like electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) at optimized collision energies.[7][29] Specific software and analysis strategies can also help to correctly identify core fucosylation based on characteristic fragment ions.[23] |
| Low ionization efficiency of glycopeptides. | The presence of the glycan moiety can reduce the ionization efficiency of peptides.[5][7] Ensure that the mass spectrometer is properly calibrated and optimized for glycopeptide analysis. The use of a high-resolution mass spectrometer can significantly improve the identification of glycopeptides.[1][2] |
| Inadequate database search parameters. | Include fucose and other potential glycan modifications as variable modifications in your database search. Use a glycoproteomics-specific search engine or software that can handle the complexity of glycopeptide fragmentation spectra.[6] |
Quantitative Data Summary
Table 1: Comparison of Fucosylation Labeling Methods [15]
| Method | Principle | Primary Application | Specificity |
| Metabolic Labeling with Click Chemistry | Incorporation of a modified fucose analog into glycans, followed by fluorescent tagging via click chemistry. | Visualization and tracking of fucosylated glycans in live cells and organisms. | Can be influenced by the metabolism of the fucose analog. |
| Enzymatic Labeling | Use of fucosyltransferases to attach a labeled fucose to specific glycan structures. | Specific labeling of fucosylation on purified glycoproteins or cell surfaces. | High, determined by the specificity of the enzyme. |
| Fucosylation Inhibition | Blocking fucosylation with a small molecule inhibitor and measuring the reduction in fucose levels. | Studying the functional consequences of reduced fucosylation. | Can have off-target effects. |
| Lectin-Affinity Analysis | Detection and quantification of fucosylated glycoproteins using fucose-binding lectins. | High-throughput screening and quantification of fucosylation in complex samples. | Dependent on the specificity of the lectin used. |
Table 2: Upregulation of Salivary Protein Fucosylation in Lung Cancer [30]
| Comparison Group | Fold-Change (FC) | p-value |
| Lung Cancer (LC) vs. Healthy Controls (HC) | 1.4 | < 0.05 |
| Lung Cancer (LC) vs. Other Diseases (OD) | 1.8 | < 0.05 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Detection of Fucosylated Glycoproteins
This protocol is a general framework based on the metabolic labeling of fucosylated glycoproteins with an alkyne-functionalized fucose analog followed by click chemistry.[13][14][24]
-
Cell Culture and Labeling:
-
Plate cells and culture to the desired confluency.
-
Replace the culture medium with a fresh medium containing the alkyne-fucose analog (e.g., FucAl). The optimal concentration and incubation time (typically 12-48 hours) should be determined empirically for each cell type.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. This typically includes an azide-biotin or azide-fluorophore probe, a copper (I) catalyst (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., BTTAA).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Detection:
-
For Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Detect the biotinylated proteins using streptavidin-HRP followed by a chemiluminescent substrate.
-
For Fluorescence Microscopy: If a fluorescent azide probe was used, the labeled cells can be fixed, permeabilized (if necessary), and imaged directly.
-
Protocol 2: Enrichment of Fucosylated Glycoproteins using Lectin Affinity Chromatography
This protocol provides a general workflow for the enrichment of fucosylated glycoproteins from a complex protein mixture using lectin-agarose beads.[5][10][11]
-
Lectin Column Preparation:
-
Pack a chromatography column with a fucose-binding lectin-agarose slurry (e.g., AAL-agarose or LCA-agarose).
-
Equilibrate the column with a binding buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Sample Preparation and Loading:
-
Prepare a protein extract from cells or tissues in the binding buffer.
-
Clarify the extract by centrifugation.
-
Load the clarified supernatant onto the equilibrated lectin column.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound fucosylated glycoproteins with an elution buffer containing a competitive sugar (e.g., L-fucose for AAL).
-
Collect fractions and monitor the protein concentration.
-
-
Downstream Analysis:
-
The enriched fractions can be used for various downstream applications, including SDS-PAGE, western blotting, or mass spectrometry. For mass spectrometry, the enriched proteins are typically subjected to in-solution or in-gel digestion with trypsin.
-
Visualizations
Caption: General workflow for the analysis of fucosylated proteins.
Caption: Troubleshooting logic for low signal in metabolic labeling experiments.
References
- 1. Overcoming challenges and opening new opportunities in glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges and Opening New Opportunities in Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Core-Fucosylated Glycopeptides as Diagnostic Biomarkers for Early HCC in Patients with NASH Cirrhosis Using LC-HCD-PRM-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 12. N-glycoprotein enrichment by lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchers.mq.edu.au [researchers.mq.edu.au]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the quantitative analysis of fucosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining protocols for the quantitative analysis of fucosylation.
Comparison of Quantitative Fucosylation Analysis Methods
Quantitative data for common fucosylation analysis methods are summarized below to facilitate easy comparison.
| Feature | Metabolic Labeling with Bioorthogonal Probes | Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) | Mass Spectrometry (MS) |
| Principle | Incorporation of a fucose analog with a chemical reporter into newly synthesized glycoproteins, followed by detection.[1][2] | Direct binding of fucose-specific lectins to fucosylated glycoproteins, followed by fluorescent quantification.[2] | Analysis of the mass-to-charge ratio of fucosylated glycans or glycopeptides. |
| Specificity | High, dependent on the specificity of cellular metabolic pathways and the bioorthogonal reaction.[2] | Moderate to high, dependent on the specificity of the chosen lectins for particular fucose linkages.[2] | High, can distinguish between different glycan structures and identify glycosylation sites. |
| Sensitivity | High, the signal can be amplified by the choice of the reporter tag (e.g., fluorophore, biotin).[2] | Good, dependent on the affinity of the lectin and the sensitivity of the fluorescence detection system.[2] | High, capable of detecting low-abundance glycoforms. |
| Dynamic Range | Wide, suitable for detecting both subtle and significant changes in fucosylation.[2] | Moderate, may be limited by lectin binding saturation.[2] | Wide, with appropriate internal standards and calibration. |
| Quantitative Approach | Relative or absolute quantification using fluorescence intensity, mass spectrometry, or Western blotting.[2] | Relative quantification based on fluorescence intensity.[2] | Relative or absolute quantification using isotopic labeling or label-free approaches. |
| Ease of Use | Multi-step process that requires cell culture and chemical reactions.[2] | Relatively straightforward, involving incubation and washing steps.[2] | Complex, requires specialized instrumentation and expertise in data analysis. |
| Information Provided | Overall fucosylation levels, identification of fucosylated proteins (with MS), and spatial localization (with microscopy).[2] | Overall fucosylation levels for specific fucose linkages.[2] | Detailed structural information, site-specific glycosylation, and linkage analysis. |
| Potential Drawbacks | Potential for cytotoxicity with some probes and metabolic pathways can be cell-type dependent.[2] | Lectin binding can be influenced by the complexity and accessibility of the glycan; does not identify specific fucosylated proteins.[2] | Data analysis can be complex, and distinguishing between isomers can be challenging. |
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Metabolic Labeling & Click Chemistry
Q1: I am observing low or no signal in my fucosylation imaging or blotting experiment after metabolic labeling. What are the possible causes and solutions?
A weak or absent signal can stem from several stages of the experimental workflow, including inefficient metabolic labeling, suboptimal click chemistry conditions, or issues with the final detection process.[3] A systematic approach to troubleshooting is recommended.
Click to expand troubleshooting steps
-
Verify Metabolic Labeling Efficiency:
-
Fucose Analog Viability: Ensure the fucose analog has been stored correctly and has not degraded.
-
Analog Concentration: The optimal concentration of the fucose analog can vary between cell types. A titration experiment is recommended to determine the ideal concentration that provides a good signal without causing cytotoxicity.[3]
-
Incubation Time: Insufficient incubation time can lead to low incorporation of the analog. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal labeling period.[1]
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Optimal cell density is typically 70-80% confluency at the time of harvest.[1]
-
-
Assess Click Chemistry Reaction:
-
Reagent Quality: Prepare fresh solutions of copper (II) sulfate and the reducing agent (e.g., sodium ascorbate), as they can degrade over time.[3]
-
Copper Catalyst: The presence of a copper catalyst is crucial for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Using a copper-chelating ligand like BTTAA can enhance reaction efficiency and reduce cytotoxicity.[3]
-
Probe Concentration: Titrate the concentration of the azide or alkyne probe to find the optimal signal-to-noise ratio.[3]
-
Permeabilization: For intracellular targets, ensure that the click chemistry reagents can access the labeled glycans by including a permeabilization step (e.g., with Triton X-100) in your protocol.[3]
-
-
Evaluate Imaging and Detection:
-
Secondary Antibody/Detection Reagent: If using a biotinylated probe, ensure the streptavidin-fluorophore or streptavidin-HRP conjugate is functional.
-
Fluorophore Stability: Protect fluorescently labeled samples from light to prevent photobleaching.
-
Microscope/Imager Settings: Optimize the excitation and emission settings for the specific fluorophore being used.
-
Q2: My cells are showing signs of toxicity after incubation with the fucose analog. What can I do?
Some fucose analogs, particularly at higher concentrations, can be toxic to certain cell lines.
Click to expand troubleshooting steps
-
Reduce Analog Concentration: Perform a dose-response experiment to find the lowest effective concentration of the fucose analog that still provides a detectable signal.
-
Reduce Incubation Time: Shorten the incubation period to minimize the exposure of cells to the analog.
-
Switch to a Different Analog: Some fucose analogs are known to be less toxic than others. For example, if you are observing toxicity with a 6-azido-fucose analog, consider trying an alkyne-bearing analog.[3]
Q3: I am seeing high background in my click chemistry experiment. How can I reduce it?
High background can obscure your specific signal.
Click to expand troubleshooting steps
-
Thorough Washing: Ensure that all unincorporated fucose analog and excess click chemistry reagents are removed by performing thorough washing steps.
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent or biotinylated probe can lead to non-specific binding. Titrate the probe concentration to find the optimal balance between signal and background.
-
Blocking: For blotting applications, ensure that the membrane is adequately blocked to prevent non-specific binding of the detection reagents.
-
Copper-Free Click Chemistry: Consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst and can sometimes result in lower background.[3]
Lectin-Based Analysis
Q1: I am not sure which lectin to use for my experiment. How do I choose the right one?
The choice of lectin is critical as different lectins have varying specificities for different fucose linkages.
Click to expand guidance
-
Core vs. Branch Fucosylation:
-
For detecting core α1,6-fucosylation, Lens culinaris agglutinin (LCA) and Pisum sativum agglutinin (PSA) are commonly used.[4]
-
For broader fucose recognition, including branched fucose, Aleuria aurantia lectin (AAL) and Aspergillus oryzae lectin (AOL) are suitable choices.[5]
-
Ulex europaeus agglutinin I (UEA I) specifically binds to α1,2-linked fucose.[5]
-
-
Experimental Goal: If you are interested in a specific type of fucosylation (e.g., core fucosylation in the context of cancer), choose a lectin with high specificity for that linkage. If you want to assess overall changes in fucosylation, a lectin with broader specificity might be more appropriate.
-
Validation: It is always recommended to validate the specificity of your chosen lectin in your experimental system, for example, by using glycoproteins with known fucosylation patterns as controls.
Q2: I am experiencing high non-specific binding in my lectin affinity chromatography experiment. How can I improve the purity of my enriched glycoproteins?
Non-specific binding can lead to the co-purification of unwanted proteins.
Click to expand troubleshooting steps
-
Blocking: Before applying your sample, ensure the lectin-coupled resin is properly blocked to minimize non-specific interactions.
-
Washing Conditions:
-
Increase Stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt ionic interactions.
-
Add Detergent: Include a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions.
-
-
Optimize Incubation Time: A shorter incubation time may reduce non-specific binding, although it could also decrease the yield of your target glycoprotein.
-
Elution Conditions: Use a specific competing sugar in your elution buffer to ensure that only specifically bound glycoproteins are released.
Q3: My signal in a lectin blot is weak. How can I enhance it?
A weak signal can make it difficult to detect and quantify fucosylated proteins.
Click to expand troubleshooting steps
-
Increase Protein Load: Ensure you are loading a sufficient amount of protein on your gel.
-
Optimize Lectin Concentration: Titrate the concentration of the biotinylated lectin to find the optimal concentration for your target protein.
-
Amplification System: Use a sensitive detection system, such as a streptavidin-HRP conjugate with an enhanced chemiluminescence (ECL) substrate.
-
Enrichment: Consider enriching for fucosylated glycoproteins using lectin affinity chromatography before performing the lectin blot.
Mass Spectrometry-Based Analysis
Q1: I am having difficulty identifying glycopeptides in my LC-MS/MS data. What are some common issues?
The analysis of glycopeptides by mass spectrometry can be challenging due to their heterogeneity and low abundance.
Click to expand troubleshooting steps
-
Enrichment: Glycopeptides are often present at low stoichiometry. Enriching for glycopeptides using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) before MS analysis is crucial.
-
Fragmentation Method: Different fragmentation methods (e.g., CID, HCD, ETD) produce different types of fragment ions. A combination of fragmentation methods can sometimes provide more comprehensive information for glycopeptide identification.
-
Data Analysis Software: Use specialized software designed for glycoproteomics data analysis that can account for the complex fragmentation patterns of glycopeptides.
-
Fucose Migration: Be aware that fucose residues can migrate during CID fragmentation, which can lead to misinterpretation of the data.[6]
Q2: How can I distinguish between fucosylated isomers using mass spectrometry?
Distinguishing between isomers with the same mass can be difficult.
Click to expand guidance
-
Tandem Mass Spectrometry (MS/MS): Careful analysis of the MS/MS fragmentation patterns can sometimes reveal subtle differences between isomers. For example, the presence of specific fragment ions can indicate the linkage position of the fucose residue.[7]
-
Liquid Chromatography (LC): High-resolution liquid chromatography techniques, such as porous graphitized carbon (PGC) or HILIC, can often separate isomeric glycopeptides before they enter the mass spectrometer.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape and can be coupled with mass spectrometry to resolve isomers that are not separable by LC alone.
Q3: What are some key considerations for quantitative glycoproteomics?
Accurate quantification is essential for comparing fucosylation levels between different samples.
Click to expand guidance
-
Labeling vs. Label-Free:
-
Label-based methods , such as isotopic labeling (e.g., TMT, iTRAQ), allow for multiplexed analysis and can provide high precision.
-
Label-free methods are simpler in terms of sample preparation but can be more susceptible to variations in instrument performance.
-
-
Internal Standards: The use of internal standards is highly recommended for both relative and absolute quantification to correct for variations in sample preparation and instrument response.
-
Data Normalization: Proper normalization of the data is crucial to account for differences in sample loading and ionization efficiency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins in Cultured Cells
This protocol describes a general procedure for metabolically labeling fucosylated glycoproteins in cultured mammalian cells using a fucose analog.
Click to expand protocol
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Fucose analog (e.g., peracetylated 6-azido-L-fucose or 6-alkynyl-L-fucose) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of the fucose analog. A typical starting concentration is 25-100 µM.
-
Metabolic Labeling: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours.
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: The protein lysate containing the metabolically labeled fucosylated glycoproteins is now ready for downstream analysis, such as click chemistry followed by SDS-PAGE and in-gel fluorescence scanning or Western blotting.
Protocol 2: Lectin Affinity Chromatography for Enrichment of Fucosylated Glycoproteins
This protocol outlines a general procedure for enriching fucosylated glycoproteins from a complex protein mixture using lectin-coupled agarose beads.
Click to expand protocol
Materials:
-
Protein sample (e.g., cell lysate, serum)
-
Lectin-agarose beads (e.g., AAL-agarose, LCA-agarose)
-
Binding/Wash Buffer (e.g., TBS containing 1 mM CaCl2, 1 mM MgCl2, and 0.05% Tween-20)
-
Elution Buffer (e.g., Binding/Wash Buffer containing a competing sugar, such as 100 mM L-fucose)
-
Spin columns
Procedure:
-
Equilibration of Lectin-Agarose Beads:
-
Resuspend the lectin-agarose beads and transfer the desired amount to a spin column.
-
Centrifuge briefly to remove the storage buffer.
-
Equilibrate the beads by washing them three times with Binding/Wash Buffer.
-
-
Binding of Fucosylated Glycoproteins:
-
Add the protein sample to the equilibrated lectin-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Centrifuge the spin column to collect the unbound fraction.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Centrifuge the spin column to collect the eluted fucosylated glycoproteins.
-
-
Analysis: The enriched fucosylated glycoproteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: N-glycan Release using PNGase F and Permethylation for Mass Spectrometry Analysis
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F, followed by permethylation for analysis by mass spectrometry.
Click to expand protocol
Part A: N-glycan Release with PNGase F
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturing Buffer (e.g., 5% SDS, 1 M DTT)
-
NP-40 (10% solution)
-
Reaction Buffer (e.g., 500 mM sodium phosphate, pH 7.5)
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, combine the glycoprotein sample with Denaturing Buffer to a final concentration of 0.5% SDS and 100 mM DTT.
-
Heat at 95-100°C for 5-10 minutes.[2]
-
Cool to room temperature.
-
-
Deglycosylation:
-
Add NP-40 to a final concentration of 1% to sequester the SDS.
-
Add Reaction Buffer.
-
Add PNGase F (typically 1-2 µl) and incubate at 37°C for 2-18 hours.[2]
-
-
Purification of Released N-glycans:
-
Activate a C18 SPE cartridge with methanol, followed by water.
-
Load the deglycosylation reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic components.
-
Elute the N-glycans with an aqueous solution of acetonitrile (e.g., 20-40% acetonitrile).
-
Dry the eluted N-glycans in a vacuum centrifuge.
-
Part B: Permethylation of N-glycans
Materials:
-
Dried N-glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Iodomethane (Methyl iodide)
-
Chloroform
-
Water (HPLC grade)
Procedure:
-
Solubilization: Dissolve the dried N-glycan sample in a small volume of DMSO.
-
Base Addition: Add a slurry of finely ground NaOH in DMSO to the glycan solution.[8]
-
Methylation: Add iodomethane to the mixture and shake vigorously for 10-20 minutes at room temperature.[8]
-
Quenching: Quench the reaction by slowly adding water.
-
Extraction:
-
Add chloroform and water to the reaction mixture and vortex thoroughly to extract the permethylated glycans into the chloroform phase.
-
Centrifuge to separate the phases.
-
Carefully remove the upper aqueous layer.
-
Wash the chloroform layer several times with water to remove any remaining impurities.
-
-
Drying: Dry the chloroform layer containing the permethylated glycans under a stream of nitrogen or in a vacuum centrifuge.
-
Mass Spectrometry Analysis: Reconstitute the dried permethylated glycans in an appropriate solvent (e.g., methanol) for analysis by MALDI-TOF MS or LC-ESI-MS.
Visualizations
Diagrams illustrating key workflows and relationships are provided below.
Metabolic labeling and analysis workflow.
Lectin affinity chromatography workflow.
Troubleshooting low signal in fluorescence-based assays.
References
- 1. Protocols: Site-Specific Glycopeptide Analysis via C18-PGC-LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 2. promega.com [promega.com]
- 3. cores.emory.edu [cores.emory.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. High-Throughput Automated Micro-Permethylation for Glycan Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Permethylation “Small Scale” | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Technical Support Center: Optimizing Lectin Affinity-Based Assays
Welcome to our technical support center dedicated to helping you overcome challenges in your lectin affinity-based assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly non-specific binding, that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in lectin affinity-based assays?
A1: Non-specific binding in lectin-based assays can stem from several factors:
-
Hydrophobic and Ionic Interactions: Proteins and other molecules in your sample can non-specifically adhere to the assay surface (e.g., microplate wells, chromatography beads, or blotting membranes) through hydrophobic or electrostatic forces.[1]
-
Contaminants in Blocking Agents: Commonly used blocking agents like Bovine Serum Albumin (BSA) can contain glycoprotein impurities that certain lectins can bind to, leading to high background signals.[2]
-
Inappropriate Buffer Conditions: Suboptimal pH, ionic strength, and the absence of detergents in your buffers can promote non-specific interactions.[3]
-
Properties of the Lectin or Analyte: Some lectins or target molecules may have an inherent stickiness or charge that encourages non-specific binding.
-
Insufficient Blocking or Washing: Inadequate blocking of unoccupied sites on the assay surface or insufficient washing to remove unbound molecules are common culprits.[4]
Q2: How can I choose the right blocking agent for my lectin assay?
A2: The choice of blocking agent is critical for minimizing background noise. While BSA is widely used, it's not always suitable for lectin assays due to potential glycoprotein contamination.[2][5] Consider the following options:
-
Carbohydrate-Free Protein Blockers: Solutions like casein or commercially available carbohydrate-free blocking solutions are often better alternatives to BSA.[6][7]
-
Synthetic Polymers: Polyvinyl alcohol (PVA) has been shown to be a highly effective blocking agent in immunoassays, significantly reducing non-specific binding without interfering with specific interactions.[5][8][9]
-
Normal Serum: In some applications, normal serum from a species different from the primary antibody source can be an effective blocker.
It's crucial to empirically test a few blocking agents to determine the best one for your specific lectin and assay system.
Q3: What is the role of pH and salt concentration in minimizing non-specific binding?
A3: Both pH and salt concentration of your buffers play a significant role in controlling non-specific interactions:
-
pH: The pH of the buffer affects the overall charge of both the lectin and the molecules in your sample.[1] Operating at a pH where your target protein is near its isoelectric point can minimize electrostatic interactions with the assay surface. Most lectin-carbohydrate interactions have an optimal pH range, typically between 7 and 9.[10][11]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl up to 500 mM) can help to disrupt non-specific electrostatic interactions by shielding charges.[1] However, be aware that very high salt concentrations can also interfere with specific lectin-glycan binding.
Optimization of both pH and salt concentration is often necessary to find the best balance between minimizing non-specific binding and maintaining the specific lectin interaction.
Troubleshooting Guides
Issue 1: High Background Signal in Enzyme-Linked Lectin Assay (ELLA)
High background can obscure your specific signal, leading to inaccurate results. Here’s a step-by-step guide to troubleshoot this common problem.
Troubleshooting Workflow for High Background in ELLA
Caption: A troubleshooting flowchart for addressing high background in ELLA.
Detailed Steps:
-
Evaluate Your Blocking Agent:
-
Problem: Your current blocking agent may be the source of the high background. BSA, for instance, can contain glycoproteins that react with lectins.[2]
-
Solution: Switch to a carbohydrate-free blocking agent like 1% Casein, 0.5% Polyvinyl Alcohol (PVA), or a commercial carbohydrate-free blocker.[6][8][12] Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4]
-
-
Optimize Your Washing Protocol:
-
Problem: Insufficient washing may leave unbound lectin or other reagents in the wells.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure you are using an adequate volume of wash buffer to completely cover the well surface. Adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer can also help reduce non-specific binding.
-
-
Adjust Your Buffer Conditions:
-
Problem: Suboptimal buffer pH or ionic strength can promote non-specific interactions.
-
Solution: Ensure your binding and wash buffers have a pH between 7.0 and 8.0, which is optimal for many lectin-carbohydrate interactions.[10] Try increasing the salt concentration of your buffers (e.g., from 150 mM to 300-500 mM NaCl) to reduce electrostatic interactions.
-
-
Check Your Lectin Concentration:
-
Problem: An excessively high concentration of the labeled lectin can lead to increased non-specific binding.
-
Solution: Perform a titration of your biotinylated or enzyme-conjugated lectin to find the lowest concentration that still provides a robust specific signal.
-
Issue 2: No or Weak Signal in Lectin Blotting
A faint or absent signal can be frustrating. This guide will help you identify the potential causes and solutions.
Troubleshooting Workflow for Weak Signal in Lectin Blotting
Caption: A troubleshooting flowchart for weak or no signal in lectin blotting.
Detailed Steps:
-
Verify Protein Transfer:
-
Problem: The target glycoproteins may not have transferred efficiently from the gel to the membrane.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Also, check your gel after transfer to see if high molecular weight proteins remain.
-
-
Assess Lectin Binding Conditions:
-
Problem: The conditions for lectin binding may be suboptimal.
-
Solution:
-
Increase the concentration of the lectin or the incubation time.
-
Check the buffer requirements for your specific lectin. Some lectins require divalent cations like Ca²⁺ and Mn²⁺ for their activity, so ensure these are present in your binding buffer if needed.[13] Using a buffer without these essential ions will prevent binding.
-
-
-
Evaluate the Detection System:
-
Problem: The issue might lie with the detection reagents.
-
Solution:
-
Confirm the activity of your enzyme conjugate (e.g., streptavidin-HRP) and substrate. Prepare fresh substrate solution immediately before use.
-
Be aware of potential interferences from your blocking agent. For example, if you are using a biotinylated lectin, avoid using skim milk as a blocker as it can contain endogenous biotin, which will interfere with streptavidin binding.
-
-
Data Presentation
Table 1: Comparison of Blocking Agents for Lectin-Based Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, relatively inexpensive. | Can contain glycoprotein contaminants that bind to lectins, leading to high background.[2] |
| Casein/Skim Milk | 1-5% | Generally more effective at blocking than BSA.[12][14] | Skim milk can contain biotin, which interferes with avidin/streptavidin detection systems. |
| Polyvinyl Alcohol (PVA) | 0.5% | Synthetic polymer, free of carbohydrates. Highly effective at reducing non-specific binding.[5][8][9] | May require optimization of molecular weight and hydrolysis percentage for best results. |
| Carbo-Free™ Blocking Solution | Per manufacturer | Specifically designed for glycan analysis, free of interfering glycoproteins.[6][7] | Can be more expensive than other options. |
| Normal Goat Serum (NGS) | 1-5% | Can be very effective, contains a mixture of proteins that block non-specific sites.[2] | More expensive, potential for cross-reactivity if not from an appropriate species. |
Table 2: Effect of Buffer Components on Non-Specific Binding
| Buffer Component | Typical Range | Effect on Non-Specific Binding | Considerations |
| pH | 7.0 - 8.2 | Influences the charge of proteins. A pH near the isoelectric point of potential non-specific binders can reduce electrostatic interactions.[1] | The optimal pH for specific lectin-carbohydrate binding should be maintained.[10][11] |
| Salt Concentration (e.g., NaCl) | 150 - 500 mM | Higher ionic strength can shield electrostatic interactions, thus reducing non-specific binding.[1] | Very high salt concentrations may disrupt the specific lectin-glycan interaction. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05 - 0.1% | Disrupt hydrophobic interactions, which are a common cause of non-specific binding.[3] | Higher concentrations may denature the lectin or interfere with specific binding. |
| Divalent Cations (Ca²⁺, Mn²⁺) | 1 mM | Required for the activity of some lectins (e.g., Concanavalin A). | Absence of these ions will lead to no specific binding for dependent lectins.[13] |
Experimental Protocols
Protocol 1: Lectin Affinity Chromatography with Troubleshooting for Non-Specific Binding
This protocol outlines the steps for purifying glycoproteins using lectin affinity chromatography, with a focus on minimizing non-specific binding.
Workflow for Lectin Affinity Chromatography
Caption: A general workflow for lectin affinity chromatography.
Methodology:
-
Preparation of the Affinity Matrix:
-
Couple the desired lectin to a solid support (e.g., agarose beads) according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Pack the lectin-coupled beads into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
-
Sample Loading:
-
Prepare your sample (e.g., cell lysate, serum) in Binding Buffer. Centrifuge or filter the sample to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a slow flow rate to allow for maximum binding.
-
-
Washing (Critical Step for Reducing Non-Specific Binding):
-
Wash the column with 10-20 column volumes of Wash Buffer .
-
Troubleshooting Tip: To reduce non-specific binding, you can increase the stringency of the wash buffer. Consider the following modifications:
-
Increase the salt concentration in the Wash Buffer (e.g., up to 500 mM NaCl).
-
Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[3]
-
Perform an intermediate wash with a low concentration of the eluting sugar (e.g., 10-20 mM of the competitive sugar) to remove weakly bound, non-specific proteins.
-
-
-
Elution:
-
Elute the specifically bound glycoproteins using an Elution Buffer containing a high concentration of a competitive sugar (e.g., 0.2-0.5 M methyl-α-D-mannopyranoside for Concanavalin A).
-
Alternatively, a change in pH can be used for elution, but this may denature the protein.
-
-
Analysis:
-
Analyze the eluted fractions using SDS-PAGE, Western blotting, or other protein analysis techniques.
-
Protocol 2: Enzyme-Linked Lectin Assay (ELLA) with High Background Troubleshooting
This protocol provides a general procedure for performing an ELLA to detect specific glycans on an immobilized glycoprotein, with integrated troubleshooting steps for high background.
Methodology:
-
Coating:
-
Coat a 96-well microplate with your glycoprotein of interest (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking (Critical Step):
-
Block the remaining protein-binding sites on the plate by incubating with a Blocking Buffer for 1-2 hours at room temperature.
-
Troubleshooting Tip: If you experience high background, replace the commonly used 3% BSA in PBS with one of the following:
-
-
Lectin Incubation:
-
Incubate the plate with a biotinylated lectin diluted in an appropriate buffer for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer. Increase the soaking time for each wash if the background is high.
-
-
Detection:
-
Incubate with streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add a suitable chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Poly(vinyl alcohol) as a blocking agent in enzyme immunoassays. | Semantic Scholar [semanticscholar.org]
- 6. maokangbio.com [maokangbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Poly(vinyl alcohol) as a blocking agent in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on lectins. XLIV. The pH dependence of lectin interactions with sugars as determined by affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Physicochemical characterization of Cajanus cajan lectin: effect of pH and metal ions on lectin carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the structural elucidation of complex fucosylated glycans
Welcome to the technical support center for overcoming challenges in the structural elucidation of complex fucosylated glycans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural analysis of fucosylated glycans?
The structural elucidation of fucosylated glycans presents several analytical challenges. Due to the existence of numerous isomers, in-depth analysis is complex.[1] Fucose residues can be located on the core or antennae of N-glycans, and their linkage isomers significantly impact biological function.[2][3] Distinguishing between these isomers is a primary difficulty.[2][4] Furthermore, fucose migration during tandem mass spectrometry analysis of protonated native N-glycans can lead to ambiguous results and misinterpretation of antennal fucosylation.[5][6] Limited availability of enzymes for complete digestion also poses a challenge in determining fucose linkages.[5]
Q2: Which analytical techniques are most effective for fucosylated glycan analysis?
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is often required for comprehensive structural elucidation.[7][8]
-
Mass Spectrometry (MS): Techniques like MALDI-MS and ESI-MS provide high sensitivity for profiling and sequencing glycans.[9] Tandem MS (MS/MS) is crucial for fragmentation analysis to determine linkages, though fucose migration can be a complication with protonated species.[5][6][9] Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation that can help differentiate isomeric structures.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous determination of glycan conformation, anomeric configurations, and linkage positions.[7][10] It is particularly useful for identifying intermolecular networks and interactions with proteins.[10] However, it typically requires larger sample amounts and specialized expertise.
-
Enzymatic Digestion: The use of specific exoglycosidases (fucosidases) allows for the targeted removal of fucose residues with specific linkages, which can then be analyzed by MS or other methods to deduce the original structure.[11][12]
Q3: How can I differentiate between core and outer-arm fucosylation?
Distinguishing between core and outer-arm (antennary) fucosylation is critical as it has significant biological implications.[3] Several methods can be employed:
-
Enzymatic Digestion with Endo F3: The endoglycosidase F3 (Endo F3) preferentially cleaves core-fucosylated N-glycans, while having minimal activity on non-core-fucosylated or outer-arm fucosylated structures.[13][14] This specificity can be leveraged in MALDI imaging mass spectrometry to map the distribution of core-fucosylated glycans in tissues.[14]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help distinguish between core and antennal fucosylation. Specific fragment ions can be indicative of the fucose position.[5][15] Low-energy collision-induced dissociation (CID) can help reduce fucose migration and provide clearer diagnostic ions.[5]
-
Sequential Digestion: A sequential digestion strategy using specific fucosidases can help identify the location of fucose residues. For example, an enzyme that removes all fucose linkages except for core α1,6-fucosylation can be used to identify core-fucosylated structures.[11]
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ambiguous MS/MS spectra due to fucose migration. | Analysis of protonated glycan species can induce fucose transfer between antennae, leading to misleading fragment ions.[6][16] | - Analyze sodiated adducts of the glycans instead of protonated ones.[5] - Permethylate the glycans before MS analysis, as this has been shown to prevent fucose migration.[5][6] - Utilize low-energy collision-induced dissociation (CID) to minimize fucose rearrangement.[5] |
| Difficulty in distinguishing between fucose linkage isomers (e.g., α1,3 vs. α1,4). | Isomeric glycans often have identical mass-to-charge ratios and can produce similar fragmentation patterns. | - Employ ion mobility-mass spectrometry (IM-MS) to separate isomers based on their collision cross-section (CCS) and arrival time distributions (ATDs).[4] - Use specific fucosidases to selectively cleave certain linkages prior to MS analysis.[11][12] - Perform detailed MSn fragmentation analysis, as different linkages can sometimes yield unique diagnostic fragment ions under controlled conditions.[5][17] |
| Poor signal or ionization efficiency for fucosylated glycans. | Glycans, being neutral molecules (except for sialylated ones), can have poor ionization efficiency.[18] | - Derivatize the glycans through permethylation or by tagging with a fluorescent label (e.g., procainamide) to improve ionization.[9][18] - Optimize the matrix and laser energy in MALDI-MS or the spray voltage and solvent conditions in ESI-MS. |
Enzymatic Digestion
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or no digestion with fucosidase. | - Steric hindrance from the glycoprotein structure. - Inappropriate buffer conditions (pH, cofactors). - Presence of fluorescent labels that interfere with enzyme activity.[19] - Inactive enzyme. | - Denature the glycoprotein before digestion to improve enzyme access.[20][21] - Ensure the buffer composition and pH are optimal for the specific fucosidase being used.[11] - Be aware that certain fluorescent labels, like aminoquinolines, can obstruct the removal of core α(1-6) fucose by bovine kidney α-L-fucosidase (BKF).[19] Consider using alternative labels or enzyme sources. - Test enzyme activity on a known positive control substrate. |
| Unable to differentiate between multiple fucosylation sites on the same glycan. | A single fucosidase treatment may remove all susceptible fucose residues simultaneously. | - Employ a sequential digestion strategy with a panel of fucosidases that have different linkage specificities.[11] Analyze the sample by MS after each digestion step to systematically determine the linkage of each fucose residue. |
Experimental Protocols
Protocol 1: Enzymatic Release and Labeling of N-Glycans
This protocol outlines the general steps for releasing N-glycans from a glycoprotein and labeling them for subsequent analysis.
-
Denaturation: Dissolve the glycoprotein sample in a buffer containing a denaturant (e.g., SDS) and a reducing agent (e.g., DTT). Heat the sample to denature the protein.
-
Alkylation: Alkylate the reduced cysteine residues with a reagent like iodoacetamide to prevent disulfide bond reformation.
-
N-Glycan Release: Add PNGase F to the denatured glycoprotein solution and incubate to release the N-glycans. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.[20][21] Note that N-glycans with a core α1-3 linked fucose are resistant to PNGase F.[22]
-
Glycan Labeling: The released glycans have a reducing terminus that can be tagged with a fluorescent label (e.g., 2-aminobenzamide, procainamide) via reductive amination.[22] This improves detection sensitivity in subsequent analyses.
-
Purification: Purify the labeled glycans from excess reagents using techniques like solid-phase extraction (SPE).[22]
Protocol 2: Differentiation of Sulfated Fucose Isomers by Tandem Mass Spectrometry (MS/MS)
This protocol is adapted from a method to distinguish positional isomers of sulfated fucose.[2]
-
Sample Preparation (Hydrolysis):
-
Dissolve 10 mg of the fucosylated polysaccharide (e.g., fucoidan) in 1 mL of 2 M trifluoroacetic acid (TFA).
-
Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide into monosaccharides.
-
Lyophilize the sample to remove the TFA.
-
Reconstitute the dried sample in 500 µL of deionized water.
-
-
Mass Spectrometry Analysis:
-
Analyze the reconstituted sample using an appropriate mass spectrometer (e.g., ESI-MS).
-
Acquire MS/MS spectra of the sulfated fucose ions.
-
The distinct fragmentation patterns of the different positional isomers can be used for their differentiation.
-
Visualizations
Caption: General experimental workflow for N-glycan analysis.
Caption: Troubleshooting logic for fucose migration in MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Isomeric N‐Glycans by Conformer Distribution Fingerprinting using Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct comparison of N-glycans and their isomers derived from spike glycoprotein 1 of MERS-CoV, SARS-CoV-1 and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 20. 酶法去糖基化 [sigmaaldrich.com]
- 21. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]
- 22. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]
Technical Support Center: Enhancing Fucose Extraction with Ultrasound
Welcome to the technical support center for the ultrasound-assisted extraction (UAE) of fucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the efficiency and success of your extraction experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted extraction of fucose, offering potential causes and solutions to optimize your workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Fucose Yield | Inappropriate Solvent Selection: The polarity and concentration of the solvent are critical for efficient extraction. | Use aqueous solutions of ethanol or dilute acids (e.g., 0.1 M HCl). Optimize the solvent concentration; for instance, 50% ethanol has been shown to be effective.[1] |
| Suboptimal Solid-to-Liquid Ratio: An insufficient amount of solvent may not fully extract the fucose, while an excessive amount can be wasteful and complicate downstream processing. | Start with a solid-to-liquid ratio in the range of 1:10 to 1:30 (w/v) and optimize for your specific raw material. | |
| Insufficient Extraction Time or Ultrasonic Power: The extraction yield is dependent on the duration of sonication and the applied power. | Perform a time-course study (e.g., 10-60 minutes) and test a range of ultrasonic power/amplitude settings (e.g., 40-100% amplitude) to find the optimal conditions for your sample.[2][3] | |
| Inadequate Sample Preparation: Large particle sizes of the raw material can limit solvent penetration and extraction efficiency. | Grind the raw material into a fine, uniform powder to increase the surface area available for solvent interaction. | |
| Degradation of Fucose | Excessive Ultrasonic Power or Temperature: High ultrasonic intensity and elevated temperatures can lead to the degradation of polysaccharides like fucose.[2][4][5] | Use the lowest effective ultrasonic power and maintain a controlled, moderate temperature (e.g., 60-80°C) to prevent degradation.[2][3] Consider using a cooling bath to regulate the temperature during extraction. |
| Prolonged Extraction Time: Extended exposure to ultrasonic waves can cause the breakdown of the extracted fucose.[4] | Determine the optimal extraction time where the yield plateaus and avoid unnecessarily long sonication periods. | |
| Poor Selectivity (High Impurity Levels) | Co-extraction of Other Compounds: The solvent and extraction conditions may not be selective for fucose, leading to the co-extraction of other polysaccharides, proteins, and polyphenols.[1] | Pre-treat the raw material to remove lipids and pigments.[6] Employ purification steps after extraction, such as precipitation with ethanol or calcium chloride, followed by centrifugation.[1][6] |
| Inappropriate Solvent Choice: The solvent system may be too broad in its extraction capabilities. | Adjust the solvent system to be more selective for fucose. This may involve experimenting with different solvent polarities or pH values. | |
| Inconsistent Results | Fluctuations in Experimental Conditions: Minor variations in temperature, time, power, or solvent concentration between experiments can lead to variable yields. | Carefully control and monitor all experimental parameters. Ensure your ultrasonic equipment is properly calibrated and maintained. |
| Non-homogenous Sample: Variations within the raw material can contribute to inconsistent results. | Ensure the raw material is well-mixed to achieve homogeneity before taking samples for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the ultrasound-assisted extraction of fucose?
A1: The optimal temperature can vary depending on the raw material and other extraction parameters. However, studies have shown that temperatures in the range of 60-80°C are often effective for fucose extraction from seaweed.[2][3][7] It is crucial to balance yield with potential degradation, as higher temperatures can sometimes lead to the breakdown of fucose.
Q2: How does ultrasonic power or amplitude affect fucose extraction?
A2: Ultrasonic power, often expressed as amplitude, plays a significant role in extraction efficiency. Higher power generally increases the cavitation effect, which can enhance the disruption of cell walls and improve solvent penetration, leading to higher yields.[2][3][7] However, excessive power can cause the degradation of the extracted fucose.[2][4] Therefore, it is essential to optimize the ultrasonic power for your specific setup.
Q3: What type of solvent is best for fucose extraction?
A3: Fucose is a polar molecule, making water an effective solvent. The efficiency of extraction can often be improved by using dilute acid solutions (e.g., 0.1 M HCl) or aqueous ethanol mixtures (e.g., 50% ethanol).[1] The choice of solvent can also influence the co-extraction of other compounds, so it should be selected based on the desired purity of the final extract.
Q4: How long should the ultrasound-assisted extraction be performed?
A4: The extraction yield typically increases with time up to a certain point, after which it may plateau or even decrease due to the degradation of the extracted compounds. Optimal extraction times are often in the range of 10 to 30 minutes.[2][3][7] A time-course experiment is recommended to determine the ideal duration for your specific sample and conditions.
Q5: How can I improve the purity of my fucose extract?
A5: To obtain a more purified fucose fraction, you can employ several post-extraction techniques. These include precipitation of the crude extract with ethanol or calcium chloride, followed by centrifugation to separate the polysaccharides.[1][6] For higher purity, methods like membrane filtration, ion-exchange chromatography, or size-exclusion chromatography can be utilized.[1]
Data Presentation
Table 1: Optimized UAE Parameters for Fucose Extraction from Various Seaweeds
| Seaweed Species | Temperature (°C) | Time (min) | Ultrasonic Amplitude/Power | Fucose Yield | Reference |
| Laminaria digitata | 76 | 10 | 100% | 1060.7 ± 70.6 mg/100 g ds | [2][3][7] |
| Laminaria digitata | 80 | 30 | 70% | 1257.7 mg/100 g ds | [2][3] |
| Ascophyllum nodosum | - | 25 | 114 µm | High Recovery | [1] |
| Ecklonia maxima | 58.75 | - | 88.75 W/cm² | 79.13 mg/g dw | [8] |
ds: dried seaweed, dw: dry weight
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Fucose from Seaweed
This protocol provides a general methodology for the UAE of fucose. Optimization of specific parameters is recommended for different seaweed species and equipment.
-
Sample Preparation:
-
Wash the fresh seaweed with distilled water to remove any epiphytes and salt.
-
Dry the seaweed at 40-50°C in an oven until a constant weight is achieved.
-
Grind the dried seaweed into a fine powder using a blender or mill.
-
-
Extraction:
-
Weigh a specific amount of the powdered seaweed and place it in an extraction vessel.
-
Add the chosen solvent (e.g., distilled water, 0.1 M HCl, or 50% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired extraction temperature (e.g., 70°C), time (e.g., 20 minutes), and ultrasonic power/amplitude (e.g., 80%).
-
Begin the ultrasound treatment.
-
-
Separation and Recovery:
-
After extraction, centrifuge the mixture (e.g., at 5000 rpm for 15 minutes) to separate the supernatant from the solid residue.
-
Collect the supernatant containing the crude fucose extract.
-
To precipitate the fucose-containing polysaccharides, add ethanol (e.g., 2-3 volumes) to the supernatant and let it stand overnight at 4°C.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with ethanol and then dry it to obtain the crude fucose extract.
-
-
Fucose Quantification:
-
The fucose content in the extract can be determined using a colorimetric method, such as the cysteine-sulfuric acid assay, with L-fucose as a standard.[8]
-
Visualizations
Caption: A flowchart illustrating the general workflow for ultrasound-assisted extraction of fucose.
Caption: A decision tree for troubleshooting low fucose yield in UAE.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ultrasound on the degradation kinetics, physicochemical properties and prebiotic activity of Flammulina velutipes polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Yield Optimisation of Fucose, Glucans and Associated Antioxidant Activities from Laminaria digitata by Applying Response Surface Methodology to High Intensity Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic Extraction Process of Polysaccharides from Dendrobium nobile Lindl.: Optimization, Physicochemical Properties and Anti-Inflammatory Activity [mdpi.com]
- 5. Ultrasound-assisted extraction, optimization, characteristics and antioxidant activity of Piper nigrum L. polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ultrasonic degradation on the physicochemical property, structure characterization, and bioactivity of Houttuynia cordata polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pathway Engineering for Enhanced L-Fucose Production in Yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pathway engineering of yeast to enhance L-fucose production.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing L-fucose in engineered Saccharomyces cerevisiae?
A1: There are two primary pathways for L-fucose production in engineered yeast: the de novo pathway and the salvage pathway. The de novo pathway synthesizes GDP-L-fucose from the host's native GDP-D-mannose pool through the expression of heterologous enzymes.[1][2] The salvage pathway utilizes exogenous L-fucose to produce GDP-L-fucose.[3][4] Often, a hybrid approach is employed where L-fucose is produced via the de novo pathway and then cleaved from an intermediate like 2'-fucosyllactose (2'-FL) by an enzyme such as α-L-fucosidase.[1]
Q2: Which genes are essential for establishing the de novo L-fucose pathway in yeast?
A2: To establish the de novo pathway, two key bacterial enzymes are typically introduced into S. cerevisiae: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG or GMER/FX).[1][2][5] These enzymes convert the endogenous GDP-D-mannose into GDP-L-fucose.[2][6]
Q3: My engineered yeast strain shows poor growth after introducing the L-fucose pathway. What could be the cause?
A3: Poor growth can be attributed to several factors, including metabolic burden from the expression of heterologous proteins, cofactor imbalance (particularly NAD(P)H), or the accumulation of toxic intermediates.[7] L-fucose metabolism can induce a cofactor imbalance and limited energy supply, which may lead to reduced biomass formation.[7]
Q4: What are typical reported yields for L-fucose in engineered yeast?
A4: Reported yields can vary significantly based on the strain, pathway strategy, and fermentation conditions. For instance, one study reported producing 0.41 g/L of L-fucose in engineered S. cerevisiae by expressing an α-L-fucosidase in a 2'-FL producing strain.[1] Another study reverse-synthesizing L-fucose from lactaldehyde and glucose reported a titer of 7.75 mg/L.[8] For comparison, engineered E. coli has achieved much higher titers, in some cases exceeding 50 g/L in fed-batch cultivations.[9]
Q5: How can I quantify the L-fucose produced by my engineered yeast?
A5: L-fucose concentration in fermentation broth or cell culture medium can be determined using enzymatic assay kits or analytical techniques like High-Performance Liquid Chromatography (HPLC).[10][11][12] Enzymatic kits typically use L-fucose dehydrogenase, which stoichiometrically produces NADPH that can be measured by absorbance at 340 nm.[10] For sample preparation, it is recommended to inactivate enzymes in the broth by heating (e.g., 90-95°C for 10 minutes) and then centrifuging or filtering the sample before analysis.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no L-fucose production | Inefficient expression or activity of heterologous enzymes (Gmd, WcaG, etc.). | - Codon-optimize the genes for yeast expression.- Use strong, constitutive promoters (e.g., TEF1, GPD).- Perform enzyme assays on cell lysates to confirm activity. |
| Insufficient precursor supply (GDP-D-mannose). | - Overexpress genes in the native GDP-D-mannose synthesis pathway.- Ensure the carbon source in the medium is efficiently channeled towards hexose phosphates. | |
| Cofactor (NADPH) limitation for the WcaG reductase activity. | - Engineer the yeast's central metabolism to increase NADPH availability, for example, by overexpressing enzymes of the pentose phosphate pathway.[13][14] | |
| Degradation of L-fucose by endogenous pathways. | - While S. cerevisiae does not typically consume L-fucose, verify by running control fermentations with spiked-in L-fucose. If degradation occurs, identify and knock out the responsible genes. | |
| Accumulation of pathway intermediates | Bottleneck at a specific enzymatic step. | - Identify the accumulating intermediate using metabolomics.- Increase the expression of the downstream enzyme or use a more efficient enzyme from a different organism. |
| Conversion of intermediates to byproducts. | - One identified bottleneck is the conversion of lactaldehyde to 1,2-propanediol by native yeast oxidoreductases.[8] Consider knocking out the responsible endogenous enzymes. | |
| Inconsistent production across batches | Instability of expression plasmids. | - Integrate the expression cassettes into the yeast genome for stable, long-term production.[9] |
| Variability in fermentation conditions. | - Tightly control pH, temperature, and aeration during fermentation. Develop a standardized protocol for media preparation and inoculation. | |
| Difficulty liberating L-fucose from 2'-FL | Low activity or secretion of α-L-fucosidase. | - Screen α-L-fucosidases from different sources for high activity.- Fuse a secretion signal to the enzyme to promote its export into the medium, simplifying downstream processing. |
Data Presentation
Table 1: L-Fucose and 2'-Fucosyllactose Production in Engineered Microorganisms
| Microorganism | Engineering Strategy | Product | Titer (g/L) | Cultivation Method | Reference |
| S. cerevisiae | de novo pathway (Gmd, WcaG) + FucT2 + α-L-fucosidase | L-Fucose | 0.41 | Batch Fermentation | [1] |
| S. cerevisiae | de novo pathway (Gmd, WcaG) + FucT2 | 2'-FL | 0.51 | Batch Fermentation | [1] |
| S. cerevisiae | Salvage pathway (fkp, fucT2, LAC12) | 2'-FL | 0.503 | Fed-batch Fermentation | [3] |
| E. coli | de novo pathway + α-L-fucosidase, assimilation pathway knockout | L-Fucose | 51.05 | Fed-batch Fermentation | [9] |
| E. coli | Optimized de novo and salvage pathways | 2'-FL | 14.1 | Fed-batch Fermentation | [15] |
| E. coli | Engineered 2'-FL pathway + α-L-fucosidase | L-Fucose | 16.7 | Fed-batch Fermentation | [16] |
Visualizations
References
- 1. Biosynthesis of a Functional Human Milk Oligosaccharide, 2'-Fucosyllactose, and l-Fucose Using Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Microbial Synthesis of l-Fucose with High Productivity by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. researchgate.net [researchgate.net]
- 12. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Fucose Biosynthesis Efficiency Enhanced Using Metabolic Engineering Strategies----Chinese Academy of Sciences [english.cas.cn]
- 14. L-Fucose Biosynthesis Efficiency Enhanced via Metabolic Engineering Strategies----Hefei Institutes of Physical Science, The Chinese Academy of Sciences [english.hf.cas.cn]
- 15. Pathway Optimization of 2'-Fucosyllactose Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Fucose production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Isomers: Unraveling the Substrate Kinetics of β-D-Fucose versus β-L-Fucose Analogs
In the intricate world of cellular signaling and metabolic pathways, the orientation of a single hydroxyl group can dramatically alter the biological activity of a sugar molecule. This principle is vividly illustrated in the comparison of β-D-fucose and β-L-fucose as substrates for various enzymes. While L-fucose is a well-known component of mammalian glycans, the metabolic fate and enzymatic interactions of its D-enantiomer are less understood. This guide provides a comparative analysis of their substrate kinetics, offering a clearer picture for researchers and drug development professionals engineering novel therapeutics and diagnostic tools.
Unveiling the Kinetic Landscape: A Comparative Data Summary
The substrate efficiency of an enzyme is primarily defined by two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing a measure of the enzyme's affinity for the substrate—a lower Kₘ indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While direct comparative kinetic data for a wide range of D- and L-fucose analogs with the same enzyme remains an area of active research, existing studies on enzymes with broader substrate specificities offer valuable insights. The available quantitative data overwhelmingly pertains to β-L-fucose, highlighting a significant knowledge gap for β-D-fucose.[1]
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (units) | Source |
| Pork Liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | 2-keto-3-deoxy-L-fuconate | 0.20 | Not Specified | [2] |
| Pork Liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | 2-keto-3-deoxy-D-arabonate | 0.25 | Not Specified | [2] |
| Various α-L-fucosidases | p-nitrophenyl-α-L-fucopyranoside | Variable | Variable | [3] |
| Various Fucosyltransferases | GDP-β-L-fucose & Acceptor | Variable | Variable | [4][5] |
| Enzymes acting on β-D-fucose | β-D-fucose | Data Not Available | Data Not Available |
Note: Vₘₐₓ values are often reported in different units or as relative activities, making direct comparison challenging without access to the full experimental details. The data for the pork liver enzyme, while not acting directly on fucose, illustrates how structurally similar substrates can exhibit different kinetic parameters with the same enzyme.[2]
Visualizing the Metabolic Pathways
The metabolic pathway of L-fucose is well-characterized in various organisms, including mammals and bacteria. In contrast, dedicated metabolic pathways for D-fucose in mammals have not been identified.
Caption: Mammalian L-fucose metabolic pathways.
Experimental Protocols
Accurate determination of kinetic parameters is paramount for comparative studies. Below are detailed methodologies for assaying the activity of key enzymes involved in fucose metabolism.
Continuous Spectrophotometric Assay for α-L-Fucosidase Activity
This protocol describes a continuous assay for α-L-fucosidase activity using a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.
Materials:
-
α-L-fucosidase enzyme solution
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution
-
Sodium citrate buffer (pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (1 M) for stopping the reaction
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 20 mM citrate buffer (pH 5.0) and 1 mM p-nitrophenyl-α-L-fucopyranoside.[3]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the α-L-fucosidase enzyme solution.
-
Immediately monitor the increase in absorbance at 405 nm over time.
-
To determine the initial velocity, use the linear portion of the absorbance versus time plot.
-
For endpoint assays, stop the reaction after a fixed time by adding 1 M Na₂CO₃.[3]
-
Calculate the concentration of p-nitrophenol released using its molar extinction coefficient (18.5 x 10³ M⁻¹cm⁻¹).[3]
-
To determine Kₘ and Vₘₐₓ, repeat the assay with varying concentrations of pNP-Fuc.
Fucosyltransferase Activity Assay
This protocol outlines a method for assaying fucosyltransferase activity, which catalyzes the transfer of fucose from a donor substrate (e.g., GDP-L-fucose) to an acceptor substrate.
Materials:
-
Fucosyltransferase enzyme
-
GDP-L-fucose (donor substrate)
-
Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)
-
Reaction buffer (e.g., Tris-HCl with appropriate cations like Mn²⁺)
-
Method for detecting product formation (e.g., HPLC, mass spectrometry, or a coupled enzyme assay)[4]
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor substrate, and varying concentrations of GDP-L-fucose (or vice versa).
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fucosyltransferase.
-
Incubate for a set period, ensuring the reaction remains in the linear range.
-
Terminate the reaction (e.g., by boiling or adding a quenching solution).
-
Quantify the amount of fucosylated product formed using a suitable analytical method.
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Workflow for Determining Enzyme Kinetic Parameters
The determination of Kₘ and Vₘₐₓ involves measuring the initial reaction velocity at various substrate concentrations.
Caption: Workflow for determining enzyme kinetic parameters.
By providing a centralized resource of the limited comparative kinetic data, metabolic pathways, and standardized experimental protocols, this guide aims to accelerate research and development in the dynamic field of glycoscience. The continued exploration of D-fucose analogs and their enzymatic interactions will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of the intricate language of sugars in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. L-fucose metabolism in mammals. Kinetic studies on pork liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Differentiating Sulfated L-Fucose Isomers: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in glycobiology and biopharmaceutical analysis, the precise structural elucidation of sulfated carbohydrates is paramount. The positional isomerism of sulfate groups on L-fucose, a common monosaccharide in biologically active molecules like fucoidans, profoundly influences their therapeutic properties. This guide provides an objective comparison of mass spectrometry-based methods for differentiating 2-O, 3-O, and 4-O-sulfated L-fucose isomers, supported by experimental data and detailed protocols.
The subtle difference in the location of a sulfate group on the fucose ring can dictate the biological activity of complex carbohydrates, making the differentiation of these isomers a critical analytical challenge. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and structural information. This guide will delve into the utility of tandem mass spectrometry (MS/MS), ion mobility-mass spectrometry (IM-MS), and chemical derivatization strategies for resolving these closely related structures.
Tandem Mass Spectrometry (MS/MS): A Robust Method for Isomer Fingerprinting
Tandem mass spectrometry is a cornerstone technique for the structural analysis of sulfated fucose isomers. By inducing fragmentation of the isolated precursor ion, unique product ion spectra are generated that serve as fingerprints for each isomer. The primary approach involves electrospray ionization (ESI) in negative ion mode, which is well-suited for the analysis of acidic sulfate groups.
The key to differentiating the 2-O, 3-O, and 4-O-sulfated L-fucose isomers lies in their distinct fragmentation pathways upon collision-induced dissociation (CID).[1]
-
3-O-Sulfated L-Fucose: This isomer is readily distinguished by a characteristic and dominant loss of the hydrogenosulfate anion (HSO₄⁻), resulting in a prominent product ion at m/z 147.[1]
-
2-O- and 4-O-Sulfated L-Fucose: In contrast, these isomers undergo characteristic cross-ring cleavages.[1]
A computational study of the conformation of these isomers has provided a deeper understanding of why the position of the sulfate group dictates these specific fragmentation patterns.[1]
Quantitative Comparison of Fragmentation Patterns
| Isomer | Precursor Ion (m/z) | Key Diagnostic Fragment Ion(s) | Fragmentation Pathway |
| 2-O-Sulfated L-Fucose | 243 | ⁰,²X | Cross-ring cleavage |
| 3-O-Sulfated L-Fucose | 243 | [M-H-HSO₄]⁻ (m/z 147) | Neutral loss of HSO₄⁻ |
| 4-O-Sulfated L-Fucose | 243 | ⁰,²A | Cross-ring cleavage |
Experimental Protocol: Tandem MS of Sulfated L-Fucose Isomers
1. Sample Preparation (from Fucoidan):
-
Dissolve the fucoidan sample in 2 M trifluoroacetic acid (TFA).
-
Heat at 100°C for 4 hours to hydrolyze the polysaccharide into monosaccharides.
-
Lyophilize the sample to remove the TFA.
-
Reconstitute the dried sample in deionized water for MS analysis.
2. Mass Spectrometry Analysis:
-
Instrument: An electrospray ionization-ion trap mass spectrometer or a similar instrument capable of MS/MS.
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Precursor Ion Selection: Isolate the [M-H]⁻ ion of sulfated fucose (m/z 243).
-
Collision-Induced Dissociation (CID): Apply sufficient collision energy to induce fragmentation and acquire the product ion spectrum. The optimal collision energy may need to be determined empirically for the specific instrument used.
-
Data Analysis: Identify the characteristic fragment ions for each isomer as detailed in the table above.
Alternative Approaches: Ion Mobility and Chemical Derivatization
While tandem MS is a powerful tool, other techniques can provide complementary information or alternative solutions for isomer differentiation.
Chemical Derivatization: This strategy involves chemically modifying the sulfated fucose isomers to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to alter their fragmentation patterns in ESI-MS/MS. Permethylation is a common derivatization technique for glycans that can stabilize the sulfate groups and improve ionization efficiency.[3][4][5][6] While this method is more established for complex glycans, its application to single sulfated monosaccharides could potentially lead to isomer-specific fragmentation patterns of the derivatized products. However, detailed studies specifically on the derivatization of individual sulfated L-fucose isomers are limited.
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the underlying principles of isomer differentiation, the following diagrams illustrate the experimental workflow and the characteristic fragmentation pathways.
Caption: General workflow for differentiating sulfated L-fucose isomers using tandem MS.
Caption: Distinct fragmentation pathways for sulfated L-fucose isomers in tandem MS.
Conclusion
For the differentiation of 2-O, 3-O, and 4-O-sulfated L-fucose isomers, tandem mass spectrometry stands out as a highly effective and well-documented method. The generation of unique and predictable fragment ions for each isomer allows for their unambiguous identification. While ion mobility-mass spectrometry and chemical derivatization strategies hold promise as complementary or alternative techniques, further research is needed to establish their specific utility and to develop robust protocols for this particular analytical challenge. The choice of method will ultimately depend on the specific research question, available instrumentation, and the complexity of the sample matrix.
References
- 1. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Separation, and Conformational Analysis of Differentially Sulfated Heparin Octasaccharide Isomers using Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Ion Mode nanoLC-ESI-MS/MS Analyses of Permethylated Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of permethylated N-glycans facilitating isomeric characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IBC - 最新發表論文: Permethylation and Microfractionation of Sulfated Glycans for MS Analysis [ibc.sinica.edu.tw]
Validating Fucose Analog Incorporation into Glycoproteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of fucose analog incorporation into glycoproteins is critical for accurate experimental outcomes. This guide provides an objective comparison of prevalent validation methodologies, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Fucosylation, the addition of a fucose sugar to a glycan, is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The use of fucose analogs, particularly those with bioorthogonal handles like azide or alkyne groups, has become a powerful tool for studying fucosylation dynamics. However, once these analogs are introduced into a biological system, it is essential to validate their successful incorporation into glycoproteins. This guide compares the primary methods for this validation: metabolic labeling coupled with click chemistry, lectin blotting, and mass spectrometry.
Comparison of Validation Methods
The selection of a validation method depends on several factors, including the specific research question, available equipment, and the desired level of detail. The following table summarizes the key characteristics of each approach.
| Feature | Metabolic Labeling with Click Chemistry | Lectin Blotting | Mass Spectrometry |
| Principle | Incorporation of a fucose analog with a bioorthogonal handle (e.g., alkyne or azide) into glycoproteins, followed by covalent ligation to a reporter molecule (e.g., biotin or fluorophore) via click chemistry.[1][2][3][4] | Use of fucose-binding lectins to detect fucosylated glycoproteins that have been separated by gel electrophoresis and transferred to a membrane.[5][6][7] | Direct identification and quantification of glycoproteins containing the fucose analog by measuring their mass-to-charge ratio.[8][9][10][11] |
| Primary Application | Visualization, tracking, and enrichment of glycoproteins newly synthesized with the fucose analog.[12][13] | Qualitative or semi-quantitative assessment of overall fucosylation levels.[6][7] | Detailed characterization of fucosylation sites, glycan structures, and relative quantification.[9][10][14] |
| Specificity | High, as detection is specific to the incorporated analog. Can be influenced by the metabolism of the fucose analog.[2] | Can be affected by lectin cross-reactivity with other sugars. The choice of lectin is critical.[2][15] | Very high, provides site-specific information and can distinguish between different glycoforms.[10][11] |
| Sensitivity | High, especially with fluorescent probes.[4][13] | Moderate, dependent on lectin affinity and antibody-based detection methods. | High, capable of detecting low-abundance glycopeptides.[16] |
| Quantitative? | Semi-quantitative to quantitative, depending on the detection method. | Primarily semi-quantitative. | Highly quantitative, especially with isotopic labeling.[11][16] |
| Live-cell imaging? | Yes, with fluorescent probes.[2][13] | No. | No. |
| Equipment Needs | Standard cell culture and molecular biology lab equipment, fluorescence microscope or plate reader. | Western blotting equipment. | Mass spectrometer (e.g., MALDI-TOF, ESI-MS).[9][10] |
Performance of Different Fucose Analogs
The efficiency of metabolic labeling can vary significantly depending on the fucose analog used. Different analogs exhibit varied incorporation rates and potential cytotoxicity.
| Fucose Analog | Key Characteristics | Labeling Efficiency | Cytotoxicity | Reference |
| 6-alkynyl-fucose (6-Alk-Fuc) | Commonly used alkyne-functionalized analog. | Efficiently modifies O-Fuc glycans.[17] Can act as a potent inhibitor of fucosylation at higher concentrations.[18] | Generally low toxicity reported.[19] | [1][17][18][19] |
| 7-alkynyl-fucose (7-Alk-Fuc) | Another alkynyl-functionalized analog. | Labeling efficiency is highly variable and dependent on cell type and glycoprotein.[1][20] Generally tolerated by most fucosyltransferases in vitro.[17] | Low toxicity, making it a sensitive probe for fucosylated glycans.[18] | [1][17][18][20] |
| 6-azido-fucose (6-Az-Fuc) | Azide-functionalized analog for click chemistry. | Shows highly efficient labeling compared to some alkynyl analogs in certain cell lines.[1][20] | Can exhibit moderate to high cytotoxicity, inhibiting cell growth at concentrations required for efficient labeling.[19][21] | [1][19][20][21][22] |
Experimental Workflows and Protocols
To aid in the practical application of these validation methods, detailed diagrams and protocols are provided below.
Metabolic Labeling and Click Chemistry Detection Workflow
Caption: Workflow for metabolic labeling of glycoproteins with fucose analogs and subsequent detection via click chemistry.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Fucose [23]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: The following day, replace the medium with fresh medium containing the desired concentration of peracetylated 6-alkynyl-fucose (e.g., 50-100 µM). Incubate the cells for 24-72 hours.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
Protocol 2: Click Chemistry Reaction for Biotin Tagging [1][23]
-
Prepare Reagents:
-
Biotin-Azide: 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM stock in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate, PBS to a final volume of 100 µL, biotin-azide to a final concentration of 100 µM, TCEP to a final concentration of 1 mM, and TBTA to a final concentration of 100 µM.
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional): To remove excess reagents, add 4 volumes of ice-cold acetone and incubate at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in SDS-PAGE loading buffer.
Protocol 3: Western Blot Detection of Biotinylated Glycoproteins [5][23]
-
SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Comparison of Validation Methodologies
Caption: A logical diagram comparing the primary outputs of different glycoprotein validation methods.
Conclusion
The validation of fucose analog incorporation is a critical step in glycobiology research. Metabolic labeling with click chemistry offers a versatile and highly specific method for visualizing and enriching newly fucosylated glycoproteins.[12][13] Lectin blotting provides a more straightforward, albeit less specific, approach for assessing overall fucosylation.[6][7] For the most detailed and quantitative analysis, mass spectrometry remains the gold standard, providing site-specific information on glycan structure.[9][10][11] The choice of fucose analog should also be carefully considered, with alkynyl fucose analogs generally showing lower cytotoxicity than their azido counterparts.[19][21] By understanding the strengths and limitations of each method, researchers can select the most appropriate strategy to validate their findings and advance our understanding of the role of fucosylation in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aspariaglycomics.com [aspariaglycomics.com]
- 7. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometric analysis of core fucosylation and sequence variation in a human–camelid monoclonal antibody - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. Core fucose identification in glycoproteomics: an ML approach addressing fucose migration in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labcompare.com [labcompare.com]
- 13. pnas.org [pnas.org]
- 14. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Cross-validation of fucose quantification methods (HPLC vs. enzymatic assay)
A Researcher's Guide to Fucose Quantification: HPLC vs. Enzymatic Assay
For researchers, scientists, and drug development professionals, accurate quantification of fucose is critical, particularly in the characterization of glycoproteins like monoclonal antibodies where fucosylation directly impacts therapeutic efficacy. The absence of core fucose, for instance, is known to significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC)[1][2]. This guide provides an objective, data-driven comparison of two predominant methods for fucose quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
Methodology Overview
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods separate monosaccharides from a hydrolyzed glycoprotein sample, allowing for precise quantification. The general workflow involves acid hydrolysis to release fucose, derivatization with a fluorescent label to enhance sensitivity, followed by chromatographic separation and detection[3][4]. This approach is highly specific and can simultaneously quantify other monosaccharides.
Enzymatic Assay
The enzymatic assay offers a more direct and often higher-throughput alternative. The principle relies on the enzyme L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose. This reaction reduces nicotinamide-adenine dinucleotide phosphate (NADP+) to NADPH, and the resulting increase in absorbance at 340 nm is directly proportional to the amount of L-fucose in the sample[5].
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each method.
Caption: Workflow for HPLC-based fucose quantification.
Caption: Workflow for enzymatic fucose quantification.
Performance Comparison
The selection of a quantification method depends on specific experimental needs, such as throughput, required sensitivity, and available equipment. The following table summarizes the key performance characteristics of each method.
| Feature | HPLC-Based Quantification | Enzymatic Assay |
| Principle | Chromatographic separation of fluorescently-labeled monosaccharides released by acid hydrolysis. | Enzyme (L-fucose dehydrogenase) catalyzes fucose oxidation, producing NADPH measured by absorbance at 340 nm[5]. |
| Specificity | High. Resolves fucose from other monosaccharides, minimizing interference[6]. | Good. The L-fucose dehydrogenase enzyme can convert L-galactose and D-arabinose, but at a much slower rate[5]. |
| Throughput | Lower. Sample preparation is multi-step (hydrolysis, derivatization), and run times are sequential. | High. Amenable to 96-well plate format, allowing for simultaneous processing of many samples[7]. |
| Sample Prep | More complex: involves acid hydrolysis, neutralization, derivatization, and cleanup steps[8]. | Simpler: often requires only dilution or deproteinization[5]. |
| Equipment | Requires HPLC system with fluorescence or UV detector, and columns. Higher initial investment[6]. | Requires a microplate reader capable of measuring absorbance at 340 nm. Generally lower cost[6]. |
| Linear Range | Example: 276.3 µg/mL to 2210.4 µg/mL (HPLC-ELSD method)[9]. | Example: 5 to 1000 mg/L (equivalent to 5 to 1000 µg/mL)[5]. |
| Information | Provides quantitative data for multiple monosaccharides in a single run. | Provides quantitative data for L-fucose only. |
Detailed Experimental Protocols
Protocol 1: HPLC-Based Fucose Quantification (Representative)
This protocol is a generalized representation for analyzing fucose from a purified glycoprotein.
-
Hydrolysis: Aliquot approximately 100 µg of glycoprotein into a screw-cap tube. Add 2 M trifluoroacetic acid (TFA) to the sample. Seal the tube and incubate at 90-100°C for 4 hours to release monosaccharides.
-
Drying: Cool the sample and centrifuge. Dry the supernatant completely using a vacuum centrifuge to remove the TFA.
-
Derivatization: Re-dissolve the dried monosaccharides in the labeling solution containing a fluorescent tag (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) and incubate according to the manufacturer's protocol to attach the label[8].
-
Cleanup: Remove excess label using a solid-phase extraction (SPE) cartridge or by solvent extraction (e.g., with chloroform). Dry the cleaned, labeled sample.
-
Analysis: Reconstitute the sample in the mobile phase starting buffer. Inject the sample onto an HPLC system equipped with a C18 reversed-phase column.
-
Separation & Detection: Elute the labeled monosaccharides using a gradient of aqueous buffer and an organic solvent (e.g., acetonitrile)[4]. Detect the separated sugars using a fluorescence or UV detector.
-
Quantification: Prepare a standard curve using known concentrations of fucose treated with the same hydrolysis and derivatization procedure. Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.
Protocol 2: Enzymatic Fucose Quantification (Microplate Assay)
This protocol is adapted from commercially available L-fucose assay kits[5][7].
-
Sample Preparation: Prepare samples (e.g., cell culture media, purified protein hydrolysates) by centrifuging to remove particulates. Dilute the sample with distilled water to ensure the fucose concentration falls within the assay's linear range (e.g., 5-1000 mg/L)[5].
-
Standard Curve: Prepare a series of fucose standards in distilled water (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Assay Setup: In a clear, flat-bottomed 96-well plate, pipette aliquots of distilled water, buffer solution, and NADP+ solution into each well according to the kit manufacturer's instructions.
-
Sample Addition: Add a defined volume (e.g., 10 µL) of each standard and prepared sample to their respective wells. Mix thoroughly.
-
Initial Reading (A1): Read the absorbance of all wells at 340 nm using a microplate reader.
-
Reaction Initiation: Add L-fucose dehydrogenase solution to each well to start the reaction.
-
Incubation: Mix the plate and incubate at 37°C for approximately 10-15 minutes[5].
-
Final Reading (A2): Read the absorbance of all wells again at 340 nm.
-
Calculation: For each well, calculate the change in absorbance (ΔA = A2 - A1). Subtract the ΔA of the blank (0 µg/mL standard) from all other values. Plot the corrected ΔA for the standards against their concentration to generate a standard curve. Use the equation of the line to determine the fucose concentration in the unknown samples. Remember to multiply the result by the initial dilution factor.
References
- 1. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. HPLC Analysis of Glycans [sigmaaldrich.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Distinguishing α- and β-Anomers of L-Fucose Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately identifying the anomeric configuration of fucose is critical, as it dictates molecular conformation and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous differentiation of α- and β-anomers of L-fucose in solution. This guide provides a comprehensive comparison of their NMR spectral features, supported by experimental data and detailed protocols.
Key Differentiating Features in NMR Spectra
The primary distinctions between α-L-fucose and β-L-fucose in NMR spectra arise from the different stereochemistry at the anomeric carbon (C1). This results in characteristic differences in the chemical shifts (δ) of the anomeric proton (H1) and carbon (C1), as well as the scalar coupling constant (³JH1-H2) between the anomeric proton and the proton on the adjacent carbon (H2).
In solution, L-fucose exists in a dynamic equilibrium between the α and β pyranose forms, a process known as mutarotation.[1] This equilibrium can be observed and quantified using ¹H NMR by integrating the signals corresponding to each anomer.[1] For L-fucose in D₂O, the equilibrium ratio is approximately 45% α-anomer to 55% β-anomer.[1]
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts and coupling constants for the anomers of L-fucose, allowing for their clear differentiation.
| Parameter | α-L-Fucose | β-L-Fucose | Key Distinguishing Feature |
| ¹H Chemical Shift (δ) of Anomeric Proton (H1) | ~5.21 ppm[1] | ~4.56 ppm[1] | The α-anomer's H1 signal is significantly downfield compared to the β-anomer.[1][2] |
| ¹³C Chemical Shift (δ) of Anomeric Carbon (C1) | ~93.1 ppm[1] | ~97.1 ppm[1] | The α-anomer's C1 signal is upfield compared to the β-anomer.[1] |
| ³JH1-H2 Coupling Constant | ~4.0 Hz[1] | ~7.0 - 8.5 Hz | The smaller coupling constant in the α-anomer is indicative of an equatorial-axial or equatorial-equatorial relationship between H1 and H2, while the larger value in the β-anomer reflects a trans-diaxial relationship.[3] |
| ¹H Chemical Shift (δ) of Methyl Protons (H6) | ~1.26 ppm[1] | ~1.26 ppm[1] | While not a primary distinguishing feature for the anomers themselves, the methyl signal is a characteristic feature of fucose. |
| ¹³C Chemical Shift (δ) of Methyl Carbon (C6) | ~16.5 ppm[1] | ~16.5 ppm[1] | Similar to the H6 protons, the C6 chemical shift is not the primary differentiator between the anomers. |
Experimental Protocols
A detailed methodology for acquiring NMR data to distinguish between L-fucose anomers is provided below.
Sample Preparation
-
Dissolution: Dissolve a sample of L-fucose in deuterium oxide (D₂O) to a concentration suitable for your NMR spectrometer (typically 1-10 mM).
-
Equilibration: Allow the sample to stand at room temperature for at least 3 days to ensure that the mutarotation has reached equilibrium.[1] This is crucial for accurate quantitative analysis of the anomeric ratio.
-
Referencing: Use an appropriate internal or external standard for chemical shift referencing, such as trimethylsilylpropionic acid (TSP) or methanol.[1]
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This spectrum will clearly show the well-resolved anomeric proton signals for both α- and β-anomers in the region of δ 4.5-5.5 ppm.[2] The relative integrals of these peaks can be used to determine the anomeric ratio.[4]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton coupling networks, confirming the assignment of H1 and its coupling to H2 for each anomer.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 signals. It is essential for the unambiguous assignment of the C1 signals of the α- and β-anomers.[1]
-
TOCSY (Total Correlation Spectroscopy): This experiment can be used to assign the entire proton spin system for each anomer, starting from the well-resolved anomeric proton signals.[1]
-
Visualization of the Differentiation Workflow and Equilibrium
The following diagrams illustrate the logical workflow for distinguishing the anomers and the mutarotation equilibrium.
Caption: Workflow for distinguishing L-fucose anomers using NMR.
Caption: Mutarotation equilibrium of L-fucose in solution.
References
- 1. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
L-Fucose: A Comparative Guide to its Validation as a Cancer Biomarker
For Researchers, Scientists, and Drug Development Professionals
The aberrant glycosylation of proteins and lipids is a hallmark of cancer, presenting a promising avenue for the discovery of novel biomarkers. Among the various glycosylation changes, alterations in fucosylation, the addition of the monosaccharide L-fucose to glycoconjugates, have garnered significant attention. This guide provides a comprehensive comparison of the validation of L-fucose and fucosylated proteins as biomarkers for specific cancer types, supported by experimental data and detailed methodologies.
The Role of L-Fucose in Carcinogenesis
L-fucose is a deoxyhexose that plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses.[1] In the context of cancer, altered fucosylation can impact the function of key molecules involved in tumor progression. Dysregulation of fucosylation has been linked to changes in the activity of growth factor receptors like EGFR and TGF-β receptors, as well as the Notch signaling pathway, which is critical for cancer stem cell biology.[2][3][4] This modulation of oncogenic pathways underscores the potential of L-fucose and fucosylated molecules as biomarkers for diagnosis, prognosis, and therapeutic targeting.
Comparative Analysis of L-Fucose as a Diagnostic Biomarker
The diagnostic utility of L-fucose, either as a free molecule or attached to proteins, has been investigated in various cancers. The following tables summarize the quantitative data from studies validating its use as a biomarker.
Table 1: Serum L-Fucose Levels in Oral Cancer
| Study Population | Serum L-Fucose (mg/dL) - Cancer Patients (Mean ± SD) | Serum L-Fucose (mg/dL) - Healthy Controls (Mean ± SD) | p-value |
| Oral Squamous Cell Carcinoma (n=75) vs. Controls (n=50)[5] | 46.63 ± 5.29 | 7.22 ± 0.26 | < 0.001 |
| Head and Neck Malignancies (n=50) vs. Controls (n=50)[6] | 11.33 ± 7.39 | 4.74 ± 1.55 | < 0.05 |
| Oral Squamous Cell Carcinoma (n=60) vs. Controls (n=30) | 10.85 (mean) | 3.47 (mean) | < 0.001 |
Table 2: Fucosylated Biomarkers in Hepatocellular Carcinoma (HCC)
| Biomarker | Comparison | AUC | Sensitivity (%) | Specificity (%) |
| Fucosylated Alpha-Fetoprotein (AFP-L3) | HCC vs. Cirrhosis[7] | 0.910 | - | - |
| Fucosylated Hemopexin | HCC vs. No Cirrhosis | 0.9512 | 92 | 92 |
| Fucosylated Fetuin-A | HCC vs. No Cirrhosis | 0.8691 | 72 | 85 |
| Serum α-L-fucosidase | HCC vs. Controls | - | 76 | 90.9 |
Table 3: Serum α-L-fucosidase in Colorectal Cancer
| Biomarker | Comparison | Cut-off Value | Sensitivity (%) | Specificity (%) |
| Serum α-L-fucosidase | Colorectal Cancer vs. Donors[8] | 5.6 U/ml | 69 | 85 |
| Carcinoembryonic Antigen (CEA) | Colorectal Cancer vs. Donors[8] | 5.0 ng/ml | 36 | 97 |
Note: For breast, lung, and ovarian cancer, while studies indicate a general increase in fucosylation, robust quantitative data for serum L-fucose as a standalone diagnostic biomarker with high sensitivity and specificity is still emerging. Research in these areas has often focused on the fucosylation status of other known tumor markers, such as CA125 in ovarian cancer.[9]
Key Signaling Pathways Modulated by Fucosylation in Cancer
Fucosylation plays a significant role in modulating key signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Function of Fucosylation in Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosyltransferase 8 as a functional regulator of nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Serum L-fucose Glycoprotein as Cancer Biomarker in Head and Neck Malignancies without Distant Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and validation of serum glycoprotein biomarkers for high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fucosyltransferase 4 shapes oncogenic glycoproteome to drive metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucosyltransferase 2 induced epithelial-mesenchymal transition via TGF-β/Smad signaling pathway in lung adenocarcinaoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fucosylation in CHO, HEK293, and NS0 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The glycosylation profile of a recombinant protein, particularly fucosylation, is a critical quality attribute that can significantly impact its efficacy, stability, and immunogenicity. The choice of mammalian cell line for production plays a pivotal role in determining the final glycan structure. This guide provides a comparative analysis of fucosylation in three commonly used cell lines: Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and Murine Myeloma (NS0), supported by experimental data and detailed analytical protocols.
Key Differences in Fucosylation Profiles
Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry and are known for producing proteins with high levels of core fucosylation. This is due to the high activity of α-1,6-fucosyltransferase (FUT8), the enzyme responsible for adding fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. Recombinant antibodies produced in CHO cells typically exhibit a high proportion of fucosylated glycan core structures.
Human Embryonic Kidney 293 (HEK293) cells, being of human origin, are often favored for producing therapeutic proteins with more "human-like" glycosylation patterns. While HEK293 cells also predominantly produce core-fucosylated glycoproteins, the overall fucosylation profile can differ from that of CHO cells. For instance, in the case of the HIV-1 envelope protein gp120, CHO cells were found to have a higher degree of fucosylation compared to HEK293 cells.
Murine Myeloma (NS0) cells, while capable of high-level protein expression, exhibit distinct glycosylation profiles compared to CHO and HEK293 cells. Recombinant proteins from NS0 cells often have lower levels of galactosylation and a higher proportion of high-mannose N-glycans. While core fucosylation is present, the overall glycan profile can be significantly different, which may influence the biological activity of the therapeutic protein. For example, IgG derived from NS0 cells has been reported to have a lower galactose content compared to IgG from CHO and HEK293 cells.[1]
Quantitative Comparison of Glycosylation
The following table summarizes key quantitative differences in the glycosylation profiles of CHO, HEK293, and NS0 cell lines based on available experimental data. It is important to note that glycosylation is highly dependent on the specific protein, culture conditions, and the specific clone used.
| Glycan Feature | CHO | HEK293 | NS0 | Reference Protein/Condition |
| Core Fucosylation | Predominantly core-fucosylated | Predominantly core-fucosylated | Predominantly core-fucosylated | General observation for IgG |
| High-Mannose N-Glycans | 3.5% (CHO-K1) | 1.1% | ~29% | IgG |
| Relative Abundance of Man5 Glycan | 5.2% | 11.8% | 14.4% | FcγRI |
| Relative Abundance of FA2G2 Glycan | 8.6% | 4.9% | 1.6% | FcγRI |
| Galactosylation | Higher | Higher | Lower (~21%) | IgG |
| Sialylation | Generally higher than HEK293 | Generally lower than CHO | Variable, can be higher than CHO/HEK293 for some proteins | General observation and IgG |
| Antennary Fucosylation (e.g., Lewis structures) | Present, but generally lower than core fucosylation | Present | Present | General |
| FUT8 Activity | High | High | Present | General observation |
Experimental Protocols
Accurate characterization of fucosylation is essential for understanding and controlling the quality of recombinant glycoproteins. The following are detailed methodologies for key experiments used in fucosylation analysis.
Lectin Blotting for Fucosylation Detection
Lectin blotting is a powerful technique to qualitatively assess the presence of specific fucosyl linkages on glycoproteins.
Materials:
-
Glycoprotein sample
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Fucose-specific biotinylated lectin (e.g., Aleuria aurantia lectin (AAL) for broad fucose detection, or Lens culinaris agglutinin (LCA) for core fucose)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the glycoprotein sample by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with the biotinylated fucose-specific lectin (e.g., AAL at 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate and visualize the fucosylated protein bands using an imaging system.
Mass Spectrometry for N-Glycan Fucosylation Profiling
Mass spectrometry provides detailed structural information and relative quantification of fucosylated N-glycans.
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., 50 mM ammonium bicarbonate with 0.1% RapiGest SF)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 50 mM Iodoacetamide - IAA)
-
PNGase F enzyme
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 for desalting, porous graphitic carbon (PGC) for glycan enrichment)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) or LC-MS compatible solvents
-
MALDI-TOF or LC-ESI mass spectrometer
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the glycoprotein in denaturing buffer at 60°C for 30 minutes. Reduce the disulfide bonds with DTT at 60°C for 30 minutes, and then alkylate the free thiols with IAA in the dark at room temperature for 30 minutes.
-
N-Glycan Release: Add PNGase F to the sample and incubate at 37°C overnight to release the N-glycans.
-
Sample Cleanup:
-
For MALDI-MS: Acidify the sample to precipitate the deglycosylated protein and surfactant. Centrifuge and collect the supernatant containing the released glycans. Desalt and enrich the glycans using PGC-SPE.
-
For LC-MS: The released glycans can be directly analyzed or first labeled with a fluorescent tag (e.g., 2-aminobenzamide) and then purified using HILIC-SPE.
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Mix the purified glycans with a MALDI matrix and spot onto a target plate. Acquire mass spectra to identify the composition of fucosylated and non-fucosylated glycans based on their mass-to-charge ratio.
-
LC-ESI-MS: Separate the labeled or unlabeled glycans using a suitable liquid chromatography column (e.g., HILIC or PGC) coupled to an electrospray ionization mass spectrometer. This allows for quantification and detailed structural analysis through fragmentation (MS/MS).
-
Capillary Electrophoresis for Glycan Analysis
Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection is a high-resolution technique for the quantitative analysis of fluorescently labeled glycans.[2][3]
Materials:
-
Released N-glycans (from the protocol above)
-
Fluorescent labeling reagent (e.g., 8-aminopyrene-1,3,6-trisulfonic acid - APTS)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
CE instrument with LIF detector
-
CE separation buffer and capillary
Procedure:
-
Fluorescent Labeling: Mix the dried, released N-glycans with the APTS labeling solution and a reducing agent. Incubate at 37°C for several hours to overnight.
-
Purification of Labeled Glycans: Remove excess dye and reagents using a suitable cleanup method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
Capillary Electrophoresis:
-
Prepare the CE capillary by flushing with the separation buffer.
-
Inject the purified, labeled glycan sample into the capillary.
-
Apply a high voltage to separate the glycans based on their size and charge.
-
Detect the separated glycans using the LIF detector.
-
-
Data Analysis: Identify and quantify the different fucosylated glycan species by comparing their migration times and peak areas to a known standard or a glycan library.
Visualizing Fucosylation Pathways and Workflows
To better understand the biological processes and experimental procedures involved in fucosylation analysis, the following diagrams have been generated.
Caption: The core fucosylation pathway in mammalian cells.
Caption: Experimental workflow for fucosylation analysis.
References
Decoding Fucosylation: A Guide to the Specificity of Anti-Fucose Antibodies and Lectins for Accurate Immunoassays
For researchers, scientists, and drug development professionals, the precise detection of fucosylation—a critical post-translational modification involved in numerous biological processes from cancer progression to immune response—is paramount. This guide provides an objective comparison of currently available anti-fucose antibodies and fucose-binding lectins, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate tools for your immunoassays.
The accurate detection and quantification of fucosylated biomolecules heavily rely on the specificity of the reagents used. This guide delves into the characteristics of a commercially available polyclonal anti-fucose antibody and compares its utility with that of well-established fucose-binding lectins, providing a framework for confirming their specificity in various immunoassay formats.
Comparison of Fucose-Specific Recognition Molecules
| Reagent | Type | Specificity | Applications | Key Characteristics |
| Anti-Fucose Polyclonal Antibody (Agrisera, AS07 268) | Polyclonal Antibody (Rabbit) | Recognizes fucose residues bound to N-glycans in an α1,3 linkage. Does not recognize α1,6-linked core fucose. | ELISA, Western Blot (WB), Immunolocalization (IL) | Specific for a particular fucose linkage, making it valuable for distinguishing between different types of fucosylation.[1] |
| Aleuria Aurantia Lectin (AAL) | Lectin | Binds to fucose residues in α1-2, α1-3, α1-4, and α1-6 linkages.[2] Shows a preference for α1,6-linked core fucose.[3] | ELISA, Western Blot, Glycan Arrays, Affinity Chromatography | Broad specificity for various fucose linkages, useful for general fucose detection. |
| Lens Culinaris Agglutinin (LCA) | Lectin | Recognizes α-linked mannose residues, with a significantly enhanced affinity for N-glycans containing an α1,6-linked core fucose. | ELISA, Western Blot, Affinity Chromatography | Primarily a mannose-binding lectin, but its enhanced affinity for core fucosylated N-glycans makes it a useful tool for their detection and enrichment.[4][5][6] |
Experimental Protocols for Specificity Validation
To ensure the reliability of your immunoassay results, it is crucial to validate the specificity of your chosen anti-fucose antibody or lectin. The following are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), incorporating appropriate positive and negative controls.
Western Blot Protocol for Fucosylation Detection
This protocol is adapted for the use of the Agrisera Anti-Fucose polyclonal antibody (AS07 268) to specifically detect α1,3-fucosylated proteins.
1. Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues of interest.
-
Denature 1 µg of each protein sample by heating at 100°C for 10 minutes in Laemmli sample buffer.[1]
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Include positive and negative control samples:
2. Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose membrane using a semi-dry transfer system for 1 hour and 15 minutes.[1]
3. Immunodetection:
-
Block the membrane overnight in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or Bovine Serum Albumin (BSA) with gentle agitation.[1]
-
Incubate the membrane with the primary anti-fucose antibody (e.g., Agrisera AS07 268) diluted 1:5000 in TBST for 2 hours at room temperature with agitation.[1]
-
Wash the membrane three times for 15 minutes each with TBST.[1]
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, HRP conjugated) diluted 1:50,000 in TBST for 1 hour at room temperature with agitation.[1]
-
Wash the membrane as in the previous step, followed by one 10-minute wash in TBS without Tween 20.[1]
4. Detection:
-
Develop the blot using a chemiluminescent detection reagent for 5 minutes and capture the image. An exposure time of around 5 seconds is a good starting point.[1]
ELISA Protocol for Fucosylation Quantification
This protocol describes a direct ELISA for quantifying fucosylated glycoproteins using an anti-fucose antibody or a biotinylated lectin.
1. Plate Coating:
-
Dilute the fucosylated glycoprotein of interest (and non-fucosylated negative control) to a final concentration of 1-10 µg/mL in a bicarbonate/carbonate coating buffer (pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a microtiter plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with PBS.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Primary Antibody/Lectin Incubation:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of the diluted anti-fucose antibody (e.g., Agrisera AS07 268 at 0.5 µg/mL) or biotinylated lectin (e.g., biotinylated AAL or LCA) in blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
4. Secondary Reagent Incubation:
-
Wash the plate four times with PBST.
-
For antibody detection: Add 100 µL of a diluted HRP-conjugated secondary antibody in blocking buffer. Incubate for 1-2 hours at room temperature.
-
For biotinylated lectin detection: Add 100 µL of HRP-conjugated streptavidin diluted in blocking buffer. Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Fucosylation plays a critical regulatory role in various signaling pathways. The Notch signaling pathway, essential for cell-fate decisions during development and in adult tissues, is a prime example where O-fucosylation is indispensable for its function.
Caption: Fucosylation of the Notch receptor by POFUT1 is essential for its signaling activity.
The following diagram illustrates a typical workflow for validating the specificity of an anti-fucose antibody using Western Blotting.
Caption: Workflow for validating anti-fucose antibody specificity using Western Blot.
By carefully selecting and validating your fucose-detection reagents, you can ensure the accuracy and reproducibility of your immunoassay data, leading to more reliable and impactful research outcomes.
References
- 1. agrisera.com [agrisera.com]
- 2. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly specific antibody against the core fucose of the N-glycan in IgG identifies the pulmonary diseases and its regulation by CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Differentiating Structural Isomers of Fucosyl Galactose: An In-depth Comparison of Energy-Resolved Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural characterization of fucosyl galactose isomers is paramount for understanding their diverse biological roles and developing targeted therapeutics. This guide provides a comprehensive comparison of energy-resolved mass spectrometry (ERMS) with other analytical techniques for the differentiation of these critical disaccharide isomers, supported by experimental data and detailed protocols.
The subtle differences in the anomeric configuration (α or β) and the linkage position of the fucose to the galactose moiety give rise to 16 distinct structural isomers of fucosyl galactose. These isomeric variations can profoundly impact biological activity, making their unambiguous identification a significant analytical challenge. While standard mass spectrometry techniques can confirm the composition, they often fail to distinguish between these closely related structures.
Energy-Resolved Mass Spectrometry: A Powerful Tool for Isomer Differentiation
Energy-resolved mass spectrometry (ERMS) has emerged as a superior method for the structural elucidation of fucosyl galactose isomers. This technique involves subjecting ions to collision-induced dissociation (CID) at varying collision energies and monitoring the resulting fragmentation patterns. The energy required to induce specific fragmentations is dependent on the stereochemistry and linkage of the glycosidic bond, providing a unique "fingerprint" for each isomer.
A seminal study by Daikoku et al. demonstrated the power of ERMS in distinguishing all 16 structural isomers of fucosyl galactose.[1] In contrast, conventional collision-induced dissociation (CID) at a fixed energy could only differentiate seven of these isomers.[1] The study highlighted that α-glycosidic linkages of fucose are more reactive and thus fragment at lower collision energies compared to their β-counterparts. Similarly, secondary glycosidic linkages were found to be more labile than primary ones.[1]
Key Advantages of ERMS:
-
High Specificity: Capable of differentiating all 16 structural isomers.[1]
-
Rich Information: Provides insights into the relative stability of glycosidic bonds.[1]
-
Direct Analysis: Requires minimal sample preparation and no chemical derivatization.
Limitations:
-
Specialized Instrumentation: Requires a mass spectrometer with precise control over collision energy.
-
Data Analysis: Interpretation of the energy-resolved data can be complex.
Comparison with Alternative Methods
While ERMS offers exceptional resolving power, other techniques are also employed for the analysis of fucosyl galactose and other fucosylated oligosaccharide isomers. The choice of method often depends on the specific analytical need, sample complexity, and available instrumentation.
| Method | Principle | Resolution of Fucosyl Galactose Isomers | Throughput | Key Advantages | Key Limitations |
| Energy-Resolved Mass Spectrometry (ERMS) | Differential fragmentation based on varying collision energies. | Excellent: Differentiates all 16 isomers.[1] | High | High specificity, no derivatization required. | Requires specialized instrumentation and data analysis. |
| Standard Collision-Induced Dissociation (CID) | Fragmentation at a fixed collision energy. | Limited: Differentiates only 7 of the 16 isomers.[1] | High | Widely available on tandem mass spectrometers. | Insufficient for complete isomer differentiation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on physicochemical properties followed by mass detection. | Good to Excellent: Porous graphitic carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) can resolve many fucosylated isomers.[2][3] | Medium to High | High resolving power for complex mixtures, can be automated. | May require derivatization, longer analysis times.[2] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section). | Good: Can separate many fucosylated oligosaccharide isomers.[4][5] | High | Provides an orthogonal dimension of separation, yielding collision cross-section (CCS) values for structural insight. | Resolution may not be sufficient for all co-eluting isomers without derivatization.[6][7] |
Experimental Protocols
Energy-Resolved Mass Spectrometry (ERMS) of Fucosyl Galactose Isomers
This protocol is based on the methodology described by Daikoku et al. for the analysis of fucosyl galactoside isomers.[1][8]
-
Sample Preparation: Dissolve fucosyl galactose isomer standards in a suitable solvent (e.g., methanol/water) to a concentration of approximately 10 µg/mL.
-
Mass Spectrometry Analysis:
-
Instrumentation: Employ a tandem mass spectrometer, such as a triple quadrupole or ion trap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization: Introduce the sample solution into the ESI source in positive ion mode to generate protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Precursor Ion Selection: Isolate the precursor ion of interest (e.g., m/z corresponding to the protonated or sodiated fucosyl galactose) in the first mass analyzer.
-
Collision-Induced Dissociation: In the collision cell, subject the isolated precursor ions to CID with a collision gas (e.g., argon).
-
Energy Ramping: Systematically vary the collision energy in a stepwise manner. The specific energy range will depend on the instrument but typically spans from a low energy where no fragmentation occurs to a higher energy where the precursor ion is fully depleted. For example, the collision energy can be ramped from 0.18 V to 0.45 V.[8]
-
Fragment Ion Analysis: In the second mass analyzer, scan for the product ions generated at each collision energy step.
-
-
Data Analysis:
-
Construct energy-resolved mass spectra by plotting the relative abundance of the precursor and fragment ions as a function of the collision energy.
-
Generate "breakdown curves" which show the depletion of the precursor ion and the appearance and disappearance of fragment ions with increasing collision energy.
-
The collision energy at which 50% of the precursor ion has fragmented (EC₅₀) can be used as a quantitative measure to differentiate isomers.
-
Alternative Method: Porous Graphitic Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS)
This is a general protocol for the separation of fucosylated oligosaccharide isomers.[2][3]
-
Sample Preparation:
-
For glycoproteins, release the N-glycans using an enzyme such as PNGase F.
-
Permethylation of the released glycans is recommended to improve chromatographic resolution and MS signal intensity.[2]
-
-
LC-MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a porous graphitic carbon (PGC) column.
-
Mobile Phase: Use a gradient of aqueous acetonitrile, often with a modifier like formic acid.
-
Mass Spectrometer: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
-
Data Analysis:
-
Identify fucosyl galactose isomers based on their retention times and accurate mass measurements.
-
Perform tandem MS (MS/MS) on the eluted peaks to confirm the identity and obtain structural information from the fragmentation patterns.
-
Visualizing the Workflow and Logic
Figure 1. Workflow for the differentiation of fucosyl galactose isomers using ERMS.
Figure 2. The logical basis for isomer differentiation by ERMS.
References
- 1. Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Studies of Fucosylated N-Glycans by Ion Mobility Mass Spectrometry and Collision-Induced Fragmentation of Negative Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of structurally closely related monosaccharide and disaccharide isomers by PMP labeling in conjunction with IM-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
L-Fucose vs. D-Fucose: A Comparative Review of Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is critical. This guide provides an objective comparison of the biological activities of L-fucose and D-fucose, supported by experimental data, detailed methodologies, and pathway visualizations.
In the realm of glycobiology, the monosaccharide fucose plays a pivotal role in a multitude of physiological and pathological processes. However, the biological significance is almost exclusively attributed to its L-enantiomer, L-fucose (6-deoxy-L-galactose). Its stereoisomer, D-fucose, is rare in mammalian systems and its biological functions remain largely uncharacterized. This comparative review elucidates the well-established biological activities of L-fucose and contrasts them with the limited known information about D-fucose, providing a clear perspective on their differential roles.
Core Biological Functions: L-Fucose Takes Center Stage
L-fucose is an integral component of many N- and O-linked glycans and glycolipids in mammals.[1] Its incorporation, a process termed fucosylation, is crucial for a wide range of biological functions.
Key Roles of L-Fucose:
-
Cellular Communication and Signaling: Fucosylated glycans are vital for cell-cell recognition, adhesion, and signaling pathways. They are implicated in selectin-mediated leukocyte adhesion during inflammation and in modulating signaling of receptors like Notch, TGF-β, and EGFR.[2][3][4]
-
Immune System Regulation: L-fucose plays a critical role in the immune system. It is essential for the proper functioning of selectins, which are involved in leukocyte trafficking to sites of inflammation.[3][5] Aberrant fucosylation is linked to various immune disorders.
-
Cancer Progression and Metastasis: Changes in fucosylation patterns are a hallmark of cancer.[5][6] Altered expression of fucosylated antigens on cancer cells can influence tumor growth, invasion, and metastasis.[6]
-
Host-Microbe Interactions: Fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for both commensal and pathogenic bacteria, playing a crucial role in gut microbiome homeostasis and infection.[5]
In stark contrast, D-fucose is not a common component of mammalian glycans and is not utilized by the cellular machinery for fucosylation.[1] It is primarily found in some plants and microorganisms.[7]
Comparative Biological Activity: Experimental Evidence
Direct comparative studies investigating the biological activities of L-fucose and D-fucose are limited. However, existing research consistently demonstrates the bioactivity of L-fucose, while D-fucose often serves as an inactive control.
Table 1: Comparative Effects of L-Fucose and D-Fucose on Neuronal Activity
| Parameter | L-Fucose | D-Fucose | Key Findings & References |
| Long-Term Potentiation (LTP) Enhancement in Hippocampal Slices | Significant enhancement of hLTP. | No effect on hLTP. | L-fucose, when metabolized through the salvage pathway, enhances excitatory neurotransmission and LTP. D-fucose does not exhibit this effect, indicating stereospecificity. |
Table 2: Effects of L-Fucose on Cancer Cell Viability
| Cell Line | L-Fucose Concentration | Effect on Cell Viability | Key Findings & References |
| Human Gingival Fibroblast (HGF-1) (Normal) | 1, 5, 10 mg/ml | Rapid decline in viability (toxic effect). | High concentrations of L-fucose are toxic to normal cells, potentially due to oxidative stress.[8][9] |
| Colorectal Adenocarcinoma (HT-29) (Cancer) | 1, 5, 10 mg/ml | Able to survive and adapt to high concentrations. | Cancer cells may have mechanisms to adapt to high levels of L-fucose, potentially by downregulating apoptotic pathways.[8][9] |
| Skin Malignant Melanoma (A375) (Cancer) | 1, 5, 10 mg/ml | Able to survive and adapt to high concentrations. | Similar to HT-29 cells, A375 cells demonstrate resilience to high L-fucose concentrations.[8][9] |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To assess the effect of fucose isomers on the viability of cancer and normal cell lines.
Methodology:
-
Cell Culture: Human gingival fibroblast (HGF-1), colorectal adenocarcinoma (HT-29), and skin malignant melanoma (A375) cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with L-fucose or D-fucose at various concentrations (e.g., 1, 5, and 10 mg/ml). A control group receives no treatment.
-
Incubation: Cells are incubated for specific time points (e.g., 1, 3, and 5 days).
-
MTT Assay:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution is added to each well.
-
The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the control group.
In Vivo Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of L-fucose in a mouse model of colitis.
Methodology:
-
Animal Model: A colitis model is induced in mice (e.g., using dextran sulfate sodium - DSS).
-
Treatment: Mice are administered L-fucose or D-fucose (as a control) orally (e.g., in drinking water).
-
Monitoring: Mice are monitored for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
Sample Collection: At the end of the experiment, colon tissues are collected.
-
Analysis:
-
Histology: Colon sections are stained (e.g., with H&E) to assess tissue damage and inflammation.
-
Gene Expression Analysis (qPCR): RNA is extracted from colon tissue to measure the expression of pro-inflammatory and anti-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-10).
-
Immunohistochemistry: Colon sections are stained for markers of immune cell infiltration.
-
Signaling Pathways and Molecular Mechanisms
L-fucose's biological effects are mediated through its incorporation into glycans, which then modulate various signaling pathways. D-fucose is not known to participate in these pathways in mammals.
L-Fucose Metabolism and Fucosylation
L-fucose can be incorporated into glycoproteins and glycolipids via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes free L-fucose.
Caption: L-Fucose metabolic pathways leading to fucosylation.
Notch Signaling Pathway Modulation by O-Fucosylation
O-fucosylation of Notch receptors by POFUT1 is essential for proper Notch signaling, which regulates cell fate decisions.
Caption: Role of O-fucosylation in the Notch signaling pathway.
Conclusion
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucose: biosynthesis and biological function in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 8. "Effects of L-fucose on cell viability in cancer cell lines" by Muhammad Alif Mazlan, Afzan Mat Yusof et al. [scholarhub.ui.ac.id]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Comparison of Methodologies for the Detection of GDP-L-fucose:galactoside 2'-fucosyltransferase (FUT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a modified, non-radioactive procedure for the detection of GDP-L-fucose:galactoside 2'-fucosyltransferase (FUT) activity against traditional and modern alternative methods. The objective is to furnish researchers with the necessary data and protocols to select the most suitable assay for their specific applications, ranging from basic research to high-throughput screening in drug development.
Introduction to Fucosyltransferases (FUTs)
Fucosyltransferases are a class of glycosyltransferase enzymes that catalyze the transfer of an L-fucose sugar from a donor substrate, Guanosine Diphosphate-L-fucose (GDP-L-fucose), to an acceptor molecule.[1] This process, known as fucosylation, is critical in various biological phenomena, including cell-cell recognition, signaling pathways, and inflammation.[2] The specific enzyme GDP-L-fucose:galactoside 2'-fucosyltransferase (α-1,2-fucosyltransferase) creates H-type antigens, which are precursors for the ABO blood group antigens. Given their role in physiology and disease, accurate and efficient methods for detecting FUT activity are essential for advancing research and therapeutic development.
Biochemical Reaction Pathway
The fundamental reaction catalyzed by GDP-L-fucose:galactoside 2'-fucosyltransferase involves the transfer of a fucose residue from the activated sugar donor GDP-L-fucose to a galactose acceptor. This reaction results in the formation of a fucosylated glycan and the release of Guanosine Diphosphate (GDP).
Comparative Analysis of Detection Methods
The selection of an appropriate assay for FUT activity depends on factors such as sensitivity, throughput requirements, cost, and safety considerations. Here, we compare three distinct methods: a traditional radio-enzymatic assay, a modified thin-layer chromatography (TLC)-based procedure, and a modern bioluminescent assay.
Table 1: Quantitative Comparison of FUT Detection Assays
| Feature | Traditional Radio-Enzymatic Assay | Modified TLC-Based Assay | GDP-Glo™ Bioluminescent Assay |
| Principle | Measures incorporation of radiolabeled fucose ([¹⁴C] or [³H]) from GDP-fucose into an acceptor substrate. | Enzymatic transfer of non-radiolabeled fucose to a chromogenic or tagged acceptor, followed by product separation. | Measures the amount of GDP produced in the FUT reaction via a coupled-enzyme system that generates a light signal.[2] |
| Detection Method | Scintillation counting or radiochromatogram scanning. | Thin-Layer Chromatography (TLC) with visualization of product spots.[3] | Luminometry.[2] |
| Throughput | Low to medium. | Medium. Can monitor multiple reactions simultaneously on one TLC plate.[3] | High. Suitable for 96-well and 384-well plate formats. |
| Sensitivity | High. | Moderate. | High (detects GDP from low nM to 25µM).[2] |
| Safety | Requires handling and disposal of radioactive materials. | Eliminates radioactive hazards. | Non-radioactive. |
| Cost & Time | High cost of radioisotopes and specialized detection equipment. Time-consuming. | Reduced cost and time compared to radioactive methods; eliminates need for a radiochromatogram scanner.[3] | Moderate reagent cost; rapid, homogeneous "add-and-read" format. |
| Key Advantage | High sensitivity and direct measurement of product formation. | Significant time and cost savings over radio-assays; can simultaneously monitor competing reactions.[3] | Homogeneous, high-throughput format ideal for inhibitor screening.[2] |
| Key Disadvantage | Safety concerns, regulatory burden, and high cost. | Less sensitive than other methods; separation step adds time. | Indirect measurement of product formation; potential for interference with luciferase reaction. |
Experimental Workflow Comparison
The workflows for each assay differ significantly in their complexity, safety requirements, and detection steps. The following diagram illustrates the procedural differences between the three methodologies.
Experimental Protocols
Modified Procedure for FUT Detection via TLC
This method, adapted from published procedures, offers a non-radioactive alternative with substantial time and cost savings.[3]
a. Materials:
-
Enzyme Source: Human serum or purified FUT enzyme.
-
Acceptor Substrate: O-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Donor Substrate: GDP-L-fucose.
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂.
-
TLC Plates: Silica Gel 60 F₂₅₄.
-
Developing Solvent: Ethyl acetate/acetic acid/water (3:2:1, v/v/v).
-
Stop Solution: 0.1 M EDTA.
b. Protocol:
-
Prepare a reaction mixture containing 50 µL of reaction buffer, 10 µL of acceptor substrate (10 mM), 10 µL of enzyme source, and 20 µL of water.
-
Initiate the reaction by adding 10 µL of GDP-L-fucose (5 mM).
-
Incubate the reaction at 37°C for 1-4 hours.
-
Terminate the reaction by adding 20 µL of stop solution.
-
Spot 5-10 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.
-
Air-dry the plate and visualize the product spot under UV light. The fucosylated product will have a different retention factor (Rf) than the acceptor substrate.
-
Quantify spot intensity using densitometry for quantitative analysis. The product can be further confirmed by hydrolysis with α-(1→2)-L-fucosidase.[3]
Standard Radio-Enzymatic Assay Protocol
This protocol outlines a traditional method using a radiolabeled donor substrate.
a. Materials:
-
Enzyme Source: Cell lysate or purified FUT enzyme.
-
Acceptor Substrate: Lactose or a suitable glycoprotein.
-
Donor Substrate: GDP-[¹⁴C]-L-fucose.
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂.
-
Separation: Dowex 1-X8 column or similar anion exchange resin.
-
Scintillation Cocktail.
b. Protocol:
-
Combine 20 µL of reaction buffer, 10 µL of acceptor substrate (10 mM), and 10 µL of enzyme source in a microfuge tube.
-
Start the reaction by adding 10 µL of GDP-[¹⁴C]-L-fucose (0.1 µCi).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 1 mL of ice-cold water.
-
Apply the entire reaction mixture to a pre-equilibrated Dowex 1-X8 column to bind unreacted GDP-[¹⁴C]-L-fucose.
-
Elute the radiolabeled product with 2 mL of water.
-
Add 10 mL of scintillation cocktail to the eluate and measure the incorporated radioactivity using a liquid scintillation counter.
GDP-Glo™ Bioluminescent Assay Protocol
This protocol is based on the principle of detecting the GDP product in a homogeneous format.[2]
a. Materials:
-
GDP-Glo™ Glycosyltransferase Assay Kit (Promega): Contains GDP Detection Reagent (luciferase, kinase), GDP-Glo™ Enzyme, and buffers.
-
Enzyme Source: Purified FUT enzyme.
-
Acceptor and Donor Substrates: As required for the specific FUT.
-
White, opaque multi-well plates (e.g., 96-well).
b. Protocol:
-
Set up the fucosyltransferase reaction in a well of a white, opaque plate. The total volume is typically 5-25 µL. Include enzyme, acceptor, GDP-L-fucose, and appropriate buffer.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
-
Equilibrate the plate and the GDP Detection Reagent to room temperature.
-
Add an equal volume of GDP Detection Reagent to each well (e.g., add 25 µL of reagent to a 25 µL reaction).
-
Incubate at room temperature for 20-30 minutes to allow the conversion of GDP to ATP and the subsequent luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of GDP produced.[2]
References
Comparison Guide: Chemical vs. Enzymatic Hydrolysis for L-Fucose Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chemical and enzymatic hydrolysis methods for the release of L-fucose from complex carbohydrates, such as fucoidans, glycoproteins, and other biological polymers. The information presented is supported by experimental data from peer-reviewed sources to aid researchers in selecting the optimal method for their specific application.
Overview of Hydrolysis Methods
The liberation of L-fucose from glycoconjugates is a critical step for its structural analysis, quantification, and production for various applications in the pharmaceutical, cosmetic, and food industries.[1][2] The two primary approaches for this are chemical hydrolysis, typically using strong acids, and enzymatic hydrolysis, which employs specific glycoside hydrolases like fucosidases.
-
Chemical Hydrolysis : This method utilizes chemical reagents, most commonly acids, along with heat to break the glycosidic bonds linking fucose to the carbohydrate backbone.[3] It is a non-specific process that cleaves various glycosidic linkages, not just those involving fucose.[3]
-
Enzymatic Hydrolysis : This technique uses enzymes, specifically α-L-fucosidases, which recognize and catalyze the cleavage of specific α-L-fucosidic linkages.[4][5] This method is characterized by high specificity, targeting only fucose residues while preserving the integrity of the remaining glycan structure.[3][4]
Quantitative Data Comparison
The choice between chemical and enzymatic hydrolysis often depends on the desired outcome, balancing factors like yield, purity, reaction time, and the integrity of the resulting product. The following table summarizes key quantitative and qualitative performance metrics for both methods.
| Parameter | Chemical Hydrolysis (Acid) | Enzymatic Hydrolysis (Fucosidase) | References |
| Specificity | Low (non-specific cleavage of various glycosidic bonds) | High (cleaves specific α-L-fucosidic linkages, e.g., α1-2, α1-3, α1-4) | [3][4] |
| Reaction Conditions | Harsh (e.g., high temperature, strong acids like H₂SO₄, HCl, TFA) | Mild (e.g., physiological pH, moderate temperatures of 37-50°C) | [3][5][6][7] |
| Byproduct Formation | High potential for degradation products (e.g., furfural, HMF), denaturation of amino acids | Minimal to none; preserves the integrity of the glycan/protein structure | [3][8] |
| Yield | Variable; can be low due to degradation of the target molecule | Generally high for accessible fucose residues; can be limited by steric hindrance or substrate complexity | [3][5] |
| Purity of Released Fucose | Lower; requires extensive downstream purification to remove byproducts and other monosaccharides | High; released fucose is often pure, simplifying downstream processing | [4] |
| Cost | Reagents are generally inexpensive, but specialized equipment may be needed for handling hazardous materials | Enzymes can be costly, representing a significant portion of the total expense | [3] |
| Environmental Impact | Generates hazardous waste that requires neutralization and proper disposal | Considered a "green" or environmentally friendly technology | [2][9] |
Experimental Methodologies
Detailed protocols are essential for reproducibility. Below are representative experimental procedures for both chemical and enzymatic release of L-fucose.
Chemical Hydrolysis Protocol (Acid Hydrolysis)
This protocol is a general method for releasing monosaccharides from complex carbohydrates, including fucoidans.
Objective: To release all constituent monosaccharides, including L-fucose, for compositional analysis.
Materials:
-
Sample (e.g., purified fucoidan)
-
2 M Trifluoroacetic Acid (TFA)
-
Heating block or oven capable of 100-120°C
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Weigh approximately 5 mg of the dried sample into a screw-cap culture tube.
-
Add 1 mL of 2 M TFA to the tube.
-
Secure the cap tightly and place the tube in a heating block set to 100°C.
-
Incubate for 4 to 7 hours to ensure complete hydrolysis.[6]
-
After incubation, cool the tube to room temperature.
-
Centrifuge the sample to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the TFA from the supernatant under a stream of nitrogen gas.
-
Re-dissolve the dried hydrolysate in a known volume of deionized water for subsequent analysis (e.g., by HPLC).[6]
Enzymatic Hydrolysis Protocol (α-L-Fucosidase)
This protocol is designed for the specific release of L-fucose from a fucosylated polysaccharide like fucoidan.
Objective: To specifically release terminal L-fucose residues while leaving the main polymer backbone intact.
Materials:
-
Sample (e.g., A. nodosum fucoidan)
-
α-L-fucosidase (e.g., from Pecten maximus)
-
50 mM Acetate Buffer, pH 5.0
-
Water bath or incubator set to 40°C
-
Method to inactivate the enzyme (e.g., heating block at 100°C)
Procedure:
-
Prepare a solution of the fucoidan sample at a concentration of 12 mg/mL in 50 mM acetate buffer (pH 5.0).[5]
-
Add α-L-fucosidase to the sample solution to a final concentration of 0.1 U/mL. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of fucose per minute under specified conditions.[5]
-
Incubate the reaction mixture at 40°C. The incubation time can vary from a few hours to several days depending on the substrate complexity and desired yield. Monitor the release of fucose over time.[5]
-
To stop the reaction, inactivate the enzyme by heating the sample at 100°C for 10 minutes.
-
Centrifuge the sample to pellet the enzyme and any undigested material.
-
The supernatant, containing the released L-fucose, can be collected for direct analysis by HPLC or other quantification methods.[5]
Visualized Workflows and Comparisons
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the key differences between the two hydrolysis methods.
Caption: Comparative experimental workflows for chemical and enzymatic hydrolysis.
Caption: Logical comparison of chemical versus enzymatic hydrolysis methods.
Conclusion and Recommendations
The selection between chemical and enzymatic hydrolysis is fundamentally guided by the research objective.
Choose Chemical Hydrolysis when:
-
The goal is to determine the total monosaccharide composition of a polymer.
-
Complete degradation of the sample is acceptable or desired.
-
Cost of reagents is a primary concern and downstream purification capabilities are available.
Choose Enzymatic Hydrolysis when:
-
The objective is the specific release of L-fucose for structural studies, functional assays, or biomanufacturing.[4]
-
Preservation of the integrity of the remaining glycan or protein structure is critical.[4]
-
High purity of the released L-fucose is required to avoid extensive purification steps.[3]
-
Mild reaction conditions are necessary to maintain the activity of other biological components.
Enzymatic methods are superior for applications demanding specificity and sample integrity.[3][4] While the cost of enzymes can be a factor, the benefits of cleaner reactions, higher purity, and the preservation of valuable sample material often outweigh this drawback, particularly in drug development and detailed biochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Fucoidan by Fucoidanase Isolated from the Marine Bacterium, Formosa algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Hydrolysis-Derived Water-Soluble Carbohydrates from Cacalia firma: Evaluation of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A recent update on fucoidonase: source, Isolation methods and its enzymatic activity [frontiersin.org]
Confirming the Anomeric Configuration of Synthetic Fucosides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration of synthetic fucosides is a critical step in ensuring stereochemical purity and biological activity. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
The spatial arrangement at the anomeric carbon (C1) of a furanose or pyranose ring distinguishes α- and β-anomers, which can exhibit significantly different biological properties and enzymatic specificities.[1] Therefore, robust analytical methods are essential to confirm the stereochemistry of newly synthesized fucosides. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, enzymatic assays, and mass spectrometry for anomeric confirmation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the anomeric configuration of a synthetic fucoside depends on several factors, including the sample's purity and physical state, the required level of structural detail, and the available instrumentation. The following table summarizes the key features of the most prevalent methods.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Measurement of nuclear spin properties in a magnetic field. Anomeric configuration is determined by chemical shifts (δ) and coupling constants (J).[1] | Soluble, pure sample (>1 mg) | Provides detailed structural information in solution, non-destructive, can analyze mixtures of anomers.[2] | Requires relatively large amounts of pure sample, can be complex to interpret for large molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.[3][4] | High-quality single crystal | Provides unambiguous, definitive determination of stereochemistry in the solid state.[3][4] | Crystal growth can be challenging and time-consuming, not applicable to non-crystalline or amorphous solids, solid-state conformation may differ from solution. |
| Enzymatic Assays | Use of stereospecific enzymes (fucosidases) that selectively cleave either α- or β-fucosidic linkages.[5] | Soluble sample, appropriate enzyme and substrate | Highly specific for a particular anomeric linkage, sensitive, can be adapted for high-throughput screening.[5][6] | Requires a specific enzyme for the linkage of interest, indirect method, potential for enzyme inhibition by impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. Anomeric isomers can sometimes be distinguished by their fragmentation patterns in collision-induced dissociation (CID).[7][8] | Small sample amount, can be coupled with chromatography (e.g., HPLC) | High sensitivity, can be used for complex mixtures when coupled with a separation technique.[7][9] | Differentiation of anomers can be challenging and may require specific derivatization or advanced techniques, not a standalone method for definitive confirmation.[7][8] |
Experimental Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely used technique for determining the anomeric configuration of fucosides in solution. The key parameters are the chemical shift of the anomeric proton (H-1) and the scalar coupling constant between H-1 and H-2 (³JH1,H2).
¹H NMR Data for Fucoside Anomers:
| Parameter | α-Anomer | β-Anomer | Reference |
| H-1 Chemical Shift (δ) | ~5.1 ppm (downfield) | ~4.5 ppm (upfield) | [1] |
| ³JH1,H2 Coupling Constant | ~2-4 Hz (equatorial-axial) | ~7-9 Hz (diaxial) | [10] |
Generally, the anomeric proton of an α-fucoside resonates at a lower field (higher ppm) compared to its β-counterpart.[1] Furthermore, the magnitude of the ³JH1,H2 coupling constant is indicative of the dihedral angle between H-1 and H-2, which differs between the two anomers.[10]
¹³C NMR Data for Fucoside Anomers:
| Parameter | α-Anomer | β-Anomer | Reference |
| C-1 Chemical Shift (δ) | ~90-100 ppm | ~90-100 ppm (typically slightly upfield of α) | [11][2] |
While the chemical shift ranges for anomeric carbons can overlap, the β-anomer's C1 signal is often found slightly upfield compared to the α-anomer.[2] Two-dimensional NMR experiments, such as HSQC and HMBC, can provide further confirmation by correlating the anomeric proton and carbon signals.[12]
Enzymatic Assays
Enzymatic assays offer a highly specific method for anomeric confirmation based on the stereoselectivity of glycosidases. For instance, α-L-fucosidases will only cleave α-L-fucosidic linkages, while β-fucosidases are specific for β-linkages.[5] A common approach involves using a chromogenic substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), where the release of p-nitrophenol upon enzymatic cleavage can be quantified spectrophotometrically.[6][12]
Example Data from an α-L-Fucosidase Assay:
| Sample | Enzyme | Substrate | Result |
| Synthetic Fucoside | α-L-Fucosidase | Chromogenic Acceptor | Color change indicates α-anomer |
| Synthetic Fucoside | α-L-Fucosidase | Chromogenic Acceptor | No color change indicates β-anomer or non-substrate |
| Control (α-fucoside) | α-L-Fucosidase | Chromogenic Acceptor | Color change confirms enzyme activity |
| Control (β-fucoside) | α-L-Fucosidase | Chromogenic Acceptor | No color change confirms enzyme specificity |
Experimental Protocols
¹H NMR Spectroscopy for Anomeric Configuration
-
Sample Preparation: Dissolve 1-5 mg of the purified synthetic fucoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).[11]
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify the anomeric proton signal, typically in the range of 4.3-5.9 ppm.[1]
-
Determine the chemical shift (δ) of the anomeric proton.
-
Measure the coupling constant (³JH1,H2) from the splitting pattern of the anomeric signal.
-
Compare the observed δ and J values to established ranges for α- and β-fucosides to assign the anomeric configuration.
-
Enzymatic Assay using α-L-Fucosidase
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM sodium acetate, pH 5.5).[12]
-
Prepare a solution of the synthetic fucoside (sample).
-
Prepare a solution of a known α-L-fucoside (positive control) and a known β-L-fucoside (negative control).
-
Prepare a solution of α-L-fucosidase in the buffer.
-
Prepare a solution of a suitable chromogenic acceptor substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, fucoside sample (or control), and acceptor substrate to the wells.
-
Initiate the reaction by adding the α-L-fucosidase solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Stop the reaction after a defined time period by adding a stop solution (e.g., sodium carbonate).
-
-
Data Analysis:
-
Measure the absorbance of the wells at the appropriate wavelength for the chromophore (e.g., 405 nm for p-nitrophenol).[6]
-
A significant increase in absorbance in the sample well compared to the negative control indicates the presence of an α-fucosidic linkage.
-
Visualizing Experimental Workflows
Figure 1. Workflow for anomeric configuration determination using NMR spectroscopy and enzymatic assays.
Figure 2. Decision tree for selecting an appropriate method for anomeric analysis.
Conclusion
The confirmation of anomeric configuration is a non-negotiable aspect of synthetic carbohydrate chemistry. While X-ray crystallography provides the most definitive structural evidence, its requirement for single crystals can be a significant bottleneck. NMR spectroscopy, particularly ¹H NMR, stands out as the most versatile and informative method for routine analysis of fucoside anomers in solution. Enzymatic assays offer a highly specific and sensitive alternative, especially for confirming the presence of a particular anomeric linkage in a biological context. Mass spectrometry, though less direct, can be a valuable complementary technique, especially when dealing with complex mixtures. A multi-faceted approach, combining two or more of these techniques, will ultimately provide the most comprehensive and reliable characterization of synthetic fucosides.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Configuration of the Glycoside (Anomeric) Center [tud.ttu.ee]
- 4. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based identification of carbohydrate anomeric configuration to determine the mechanism of glycoside hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of beta-L-Fucose in the Laboratory
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of beta-L-Fucose, a deoxy hexose sugar utilized in various biological research applications. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling
According to safety data sheets (SDS), L-Fucose is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or Regulation (EC) No. 1272/2008.[1][2] It is a white, odorless, solid powder.[1][3][4] While it is not considered hazardous, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from dust particles.
-
Lab Coat: A standard lab coat should be worn.
Handling:
-
Avoid generating dust when handling the solid powder.[2]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.[4]
Disposal Procedures for this compound
The recommended disposal method for this compound is straightforward, with an emphasis on institutional and local regulatory compliance.
Step-by-Step Disposal Plan:
-
Collection: Carefully sweep up solid this compound waste and place it into a suitable, clearly labeled, and sealed container for disposal.[2][3][4]
-
Waste Characterization: Although not classified as hazardous, it is best practice to treat all chemical waste with caution. The waste container should be labeled as "this compound" or "Non-hazardous chemical waste."
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant safety officer. They will provide specific instructions based on local and national regulations.
-
Disposal Path:
-
Chemical Waste Contractor: For larger quantities, or if required by your institution, the sealed container should be transferred to a licensed waste management contractor for disposal.
-
Non-Hazardous Solid Waste: For very small quantities, disposal as non-hazardous solid waste may be permissible.[5] However, this must be confirmed with your institution's EHS office before proceeding. Never dispose of chemicals in the regular trash without explicit approval.
-
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for this compound were found in the provided search results. Disposal procedures are primarily guided by the non-hazardous nature of the compound and institutional policies.
| Parameter | Value |
| Hazard Classification | Not classified as hazardous |
| Disposal Method | Solid waste disposal |
| Regulatory Oversight | Local and institutional EHS guidelines |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are based on standard laboratory practices for non-hazardous solid chemicals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling beta-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of beta-L-Fucose. Adherence to these procedures is critical for maintaining a safe laboratory environment.
This compound is a white, odorless, crystalline solid.[1][2][3] According to the 2012 OSHA Hazard Communication Standard, this chemical is not considered hazardous.[1][3] However, it is crucial to follow good industrial hygiene and safety practices.[1][3] The toxicological properties have not been fully investigated.[1][3]
Personal Protective Equipment (PPE) Requirements
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to prevent potential irritation and contamination.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4][5] | Protects against accidental splashes or airborne particles entering the eyes.[4][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[1][3][4][6] | Prevents direct skin contact with the chemical.[1][3] |
| Body Protection | Laboratory coat or long-sleeved protective clothing.[1][3][5] | Minimizes skin exposure to the powdered chemical.[1][3][5] |
| Respiratory Protection | Generally not required under normal use conditions.[1][3] A NIOSH/MSHA approved respirator with a particle filter may be used if dust is generated.[1] | Protects against inhalation of airborne particles in situations where ventilation is inadequate or dust is created.[5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound from receipt to use is essential for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
2. Preparation and Use:
-
Work in a well-ventilated area.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid generating dust. If weighing, do so carefully.
-
For creating solutions, this compound is soluble in water.[2] It is also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[7]
3. Accidental Release Measures:
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]
-
Avoid creating dust.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] |
| Inhalation | Remove to fresh air.[2] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Material: Dispose of the contents in accordance with local, state, and federal regulations. The material can be swept up and shoveled into suitable containers for disposal.[1][2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.
-
Empty Containers: Dispose of empty containers in accordance with laboratory and institutional guidelines.
Visual Workflow for Handling and Disposal
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
